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1,2,3,4-Tetrahydroisoquinolin-8-amine

Cat. No.: B1357851
CAS No.: 924633-49-8
M. Wt: 148.2 g/mol
InChI Key: GIIQUGGTGRRQEN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-8-amine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B1357851 1,2,3,4-Tetrahydroisoquinolin-8-amine CAS No. 924633-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQUGGTGRRQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608354
Record name 1,2,3,4-Tetrahydroisoquinolin-8-amine
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-49-8
Record name 1,2,3,4-Tetrahydroisoquinolin-8-amine
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Record name 1,2,3,4-tetrahydroisoquinolin-8-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine from Novel Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two novel synthetic pathways for the preparation of 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry. These routes deviate from traditional methods that often rely on substituted phenethylamines, instead utilizing readily available starting materials and modern synthetic transformations. The protocols provided are based on established methodologies and offer alternative strategies for accessing this important molecular core.

Route 1: Synthesis via Fluorine-Displacement from an 8-Fluoro Intermediate

This synthetic approach leverages a directed ortho-lithiation to construct the isoquinoline core, followed by a nucleophilic aromatic substitution to introduce the desired amino functionality at the C8 position. This strategy offers a distinct advantage by avoiding the handling of potentially unstable nitrated intermediates.

Experimental Workflow for Route 1

Synthesis_Route_1 A 2-Fluorobenzaldehyde B N-(2-Bromoethyl)-2-fluorobenzamide A->B 1. NaBH4, THF 2. PBr3 3. 2-Fluorobenzaldehyde,    K2CO3, MeCN C 8-Fluoro-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., PPA, heat) D 8-Fluoro-1,2,3,4-tetrahydroisoquinoline C->D Reduction (e.g., NaBH4, MeOH) E This compound D->E Nucleophilic Aromatic Substitution (e.g., NaN3 then H2, Pd/C or direct amination)

Caption: Synthetic workflow for this compound starting from 2-fluorobenzaldehyde.

Experimental Protocols for Route 1

Step 1: Synthesis of N-(2-Bromoethyl)-2-fluorobenzamide

A detailed multi-step procedure is required to synthesize the Bischler-Napieralski precursor from 2-fluorobenzaldehyde.

  • Reduction to (2-Fluorophenyl)methanol: To a solution of 2-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF) at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 2 hours at room temperature, then quenched with water and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (2-fluorophenyl)methanol.

  • Bromination to 1-(Bromomethyl)-2-fluorobenzene: The crude (2-fluorophenyl)methanol is dissolved in a suitable solvent (e.g., diethyl ether) and cooled to 0 °C. Phosphorus tribromide (0.4 eq) is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is then carefully quenched with ice water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 1-(bromomethyl)-2-fluorobenzene.

  • Amide Formation: To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM), 2-fluorobenzoyl chloride (1.05 eq) and triethylamine (1.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The resulting N-(2-hydroxyethyl)-2-fluorobenzamide is then dissolved in DCM and treated with phosphorus tribromide (0.5 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours, then quenched with water and extracted with DCM. The organic layer is dried and concentrated to afford N-(2-bromoethyl)-2-fluorobenzamide.

Step 2: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The Bischler-Napieralski cyclization is employed to form the dihydroisoquinoline ring.

  • N-(2-Bromoethyl)-2-fluorobenzamide (1.0 eq) is added to polyphosphoric acid (PPA) (10 eq by weight) at 60 °C.

  • The mixture is heated to 120 °C and stirred for 3 hours.

  • The reaction is cooled to room temperature and poured onto crushed ice.

  • The aqueous solution is basified with concentrated ammonium hydroxide to pH > 10 and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline.

Step 3: Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline.

  • To a solution of 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 8-fluoro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Synthesis of this compound

The final step involves the displacement of the fluorine atom with an amino group.

  • A mixture of 8-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and a suitable amine source (e.g., a solution of ammonia in a polar aprotic solvent, or a protected amine followed by deprotection) is heated in a sealed vessel at elevated temperatures (typically >100 °C). The use of a palladium or copper catalyst may be necessary to facilitate this nucleophilic aromatic substitution.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data for Route 1
CompoundStepStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR)
N-(2-Bromoethyl)-2-fluorobenzamide 12-Fluorobenzaldehyde1. NaBH₄, THF2. PBr₃3. 2-Aminoethanol, 2-Fluorobenzoyl chloride, Et₃N; then PBr₃~50-60 (overall)¹H NMR (CDCl₃, δ): 7.9-7.1 (m, 4H), 4.0 (t, 2H), 3.7 (t, 2H), 2.5 (br s, 1H).¹³C NMR (CDCl₃, δ): 165.8, 160.5 (d, J=250 Hz), 132.5, 131.8, 124.5, 115.8 (d, J=21 Hz), 41.5, 32.8.
8-Fluoro-3,4-dihydroisoquinoline 2N-(2-Bromoethyl)-2-fluorobenzamidePPA~40-50¹H NMR (CDCl₃, δ): 8.35 (s, 1H), 7.4-7.1 (m, 3H), 3.9 (t, 2H), 2.8 (t, 2H).¹³C NMR (CDCl₃, δ): 162.5 (d, J=255 Hz), 160.1, 135.2, 130.8, 124.0, 118.5 (d, J=20 Hz), 115.2 (d, J=4 Hz), 46.5, 25.1.
8-Fluoro-1,2,3,4-tetrahydroisoquinoline 38-Fluoro-3,4-dihydroisoquinolineNaBH₄, MeOH~80-90¹H NMR (CDCl₃, δ): 7.1-6.8 (m, 3H), 4.1 (s, 2H), 3.2 (t, 2H), 2.8 (t, 2H), 1.9 (br s, 1H).¹³C NMR (CDCl₃, δ): 158.0 (d, J=245 Hz), 137.5, 127.2, 126.8, 122.5 (d, J=3 Hz), 114.0 (d, J=22 Hz), 47.5, 43.2, 29.1.
This compound 48-Fluoro-1,2,3,4-tetrahydroisoquinolineAmmonia source, heat (catalyst)~30-50¹H NMR (CDCl₃, δ): 6.95 (t, 1H), 6.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 2H), 3.8 (br s, 2H), 3.15 (t, 2H), 2.75 (t, 2H).¹³C NMR (CDCl₃, δ): 144.5, 135.0, 127.5, 122.8, 116.5, 114.2, 47.8, 43.5, 29.5.

Route 2: Synthesis via Nitration and Subsequent Reduction

This pathway involves the construction of the tetrahydroisoquinoline core containing a nitro group at the 8-position, which is then reduced in the final step to the desired amine. This approach is more classical but requires careful handling of nitrating agents and potentially energetic intermediates.

Experimental Workflow for Route 2

Synthesis_Route_2 A 2-Nitrophenethylamine B N-Formyl-2-(2-nitrophenyl)ethylamine A->B Formylation (e.g., Ethyl formate, heat) C 8-Nitro-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., POCl3, PPA) D 8-Nitro-1,2,3,4-tetrahydroisoquinoline C->D Reduction (e.g., NaBH4, MeOH) E This compound D->E Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl)

Caption: Synthetic workflow for this compound starting from 2-nitrophenethylamine.

Experimental Protocols for Route 2

Step 1: Synthesis of N-Formyl-2-(2-nitrophenyl)ethylamine

  • A mixture of 2-nitrophenethylamine (1.0 eq) and ethyl formate (5.0 eq) is heated at reflux for 12 hours.

  • The excess ethyl formate is removed by distillation.

  • The residue is purified by column chromatography to give N-formyl-2-(2-nitrophenyl)ethylamine.

Step 2: Synthesis of 8-Nitro-3,4-dihydroisoquinoline

  • To a solution of N-formyl-2-(2-nitrophenyl)ethylamine (1.0 eq) in anhydrous acetonitrile, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated at reflux for 4 hours.

  • After cooling, the mixture is poured onto ice and basified with aqueous sodium hydroxide.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield 8-nitro-3,4-dihydroisoquinoline.

Step 3: Synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 8-nitro-3,4-dihydroisoquinoline (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added in portions.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate.

  • The combined organic extracts are dried and concentrated to give 8-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Synthesis of this compound

  • A solution of 8-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) for 4 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Quantitative Data for Route 2
CompoundStepStarting MaterialReagentsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR)
N-Formyl-2-(2-nitrophenyl)ethylamine 12-NitrophenethylamineEthyl formate~85-95¹H NMR (CDCl₃, δ): 8.15 (s, 1H), 7.95 (d, 1H), 7.6-7.4 (m, 3H), 6.0 (br s, 1H), 3.6 (q, 2H), 3.2 (t, 2H).¹³C NMR (CDCl₃, δ): 161.5, 149.5, 135.8, 133.5, 128.2, 125.0, 124.8, 39.5, 33.0.
8-Nitro-3,4-dihydroisoquinoline 2N-Formyl-2-(2-nitrophenyl)ethylaminePOCl₃, MeCN~60-70¹H NMR (CDCl₃, δ): 8.40 (s, 1H), 7.8-7.5 (m, 3H), 4.0 (t, 2H), 3.0 (t, 2H).¹³C NMR (CDCl₃, δ): 161.0, 148.0, 136.5, 133.0, 129.5, 126.0, 125.5, 47.0, 26.5.
8-Nitro-1,2,3,4-tetrahydroisoquinoline 38-Nitro-3,4-dihydroisoquinolineNaBH₄, MeOH~80-90¹H NMR (CDCl₃, δ): 7.6-7.2 (m, 3H), 4.2 (s, 2H), 3.3 (t, 2H), 2.9 (t, 2H), 2.0 (br s, 1H).¹³C NMR (CDCl₃, δ): 147.5, 136.0, 133.8, 128.0, 127.5, 125.0, 47.2, 43.0, 28.8.
This compound 48-Nitro-1,2,3,4-tetrahydroisoquinolineH₂, Pd/C, EtOH>90¹H NMR (CDCl₃, δ): 6.95 (t, 1H), 6.60 (d, 1H), 6.55 (d, 1H), 4.05 (s, 2H), 3.8 (br s, 2H), 3.15 (t, 2H), 2.75 (t, 2H).¹³C NMR (CDCl₃, δ): 144.5, 135.0, 127.5, 122.8, 116.5, 114.2, 47.8, 43.5, 29.5.

Conclusion

The two synthetic routes presented herein offer viable and novel alternatives for the synthesis of this compound. Route 1, utilizing a fluorine-displacement strategy, may be advantageous in cases where harsh nitrating conditions are to be avoided. Route 2, while more traditional in its approach, provides a reliable pathway from a readily accessible starting material. The choice of route will depend on the specific requirements of the research, including available starting materials, scale of the synthesis, and safety considerations. The detailed protocols and tabulated data provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydroisoquinolin-8-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The 8-amino substituted variant, 1,2,3,4-tetrahydroisoquinolin-8-amine, is a valuable building block in medicinal chemistry. A thorough understanding of its structural and spectroscopic properties is crucial for its application in drug design and development. This guide provides a summary of available spectroscopic data for this compound and its close analogs, along with general experimental protocols for acquiring such data.

While a complete set of publicly available experimental spectroscopic data specifically for this compound is limited, this guide presents data for structurally related compounds to provide valuable insights. For comparative purposes, data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, is also included.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 1,2,3,4-tetrahydroisoquinoline and its derivatives. It is important to note that the data presented for derivatives are for closely related structures and should be used as a reference.

Table 1: 1H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1,2,3,4-Tetrahydroisoquinoline CDCl₃7.10-7.07 (m, 2H, Ar-H), 7.04 (m, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 3.94 (s, 2H, CH₂-N), 3.06 (t, J=5.9 Hz, 2H, Ar-CH₂), 2.73 (t, J=5.9 Hz, 2H, CH₂-CH₂-N), 2.21 (br s, 1H, NH)
1,2,3,4-Tetrahydroisoquinoline HCl D₂O7.27-7.20 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂-N), 3.48 (t, J=6.3 Hz, 2H, Ar-CH₂), 3.12 (t, J=6.3 Hz, 2H, CH₂-CH₂-N)
Derivatives (e.g., 1-alkyl-8-amino-THIQ) CDCl₃General ranges: Aromatic protons (6.5-7.5 ppm), CH₂ and CH protons of the tetrahydroisoquinoline core (2.5-4.5 ppm), NH₂ protons (broad signal, variable ppm). Specific shifts are highly dependent on substitution.
Table 2: 13C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
1,2,3,4-Tetrahydroisoquinoline CDCl₃134.6, 133.9, 129.2, 126.3, 125.8, 125.5 (Aromatic C), 46.7 (CH₂-N), 42.5 (Ar-CH₂), 29.2 (CH₂-CH₂-N)
Derivatives (e.g., 8-amino-THIQ) -Expected shifts for aromatic carbons attached to the amino group would be significantly different due to the electron-donating effect of the NH₂ group.
Table 3: IR Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)
1,2,3,4-Tetrahydroisoquinoline Liquid Film3350 (N-H stretch), 3050-3020 (Ar C-H stretch), 2920-2840 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch), 1250-1020 (C-N stretch)[1]
Primary Aromatic Amines (General) KBr or Nujol3500-3300 (two bands, N-H stretch), 1650-1580 (N-H bend), 1335-1250 (Aromatic C-N stretch)[2][3]
Table 4: Mass Spectrometry Data
CompoundIonization MethodKey m/z values
1,2,3,4-Tetrahydroisoquinoline EI133 (M⁺), 132 (M-H)⁺, 104, 91
This compound -Expected Molecular Ion (M⁺): m/z = 148. The fragmentation pattern would be influenced by the presence of the amino group, likely involving the loss of NH₃ or HCN.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tetrahydroisoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of 13C.

    • The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Workflow of Spectroscopic Analysis.

References

Unveiling the Structural Architecture of Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Understanding the precise three-dimensional arrangement of these molecules through crystal structure analysis is paramount for rational drug design and the development of novel therapeutics. While a specific crystal structure for 1,2,3,4-tetrahydroisoquinolin-8-amine is not publicly available, this guide provides an in-depth analysis of a closely related and structurally characterized derivative, 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, as a representative example. The methodologies and data presentation herein serve as a comprehensive blueprint for the crystallographic analysis of this important class of compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent compound, 1,2,3,4-tetrahydroisoquinoline, is essential. These properties influence its biological activity and formulation characteristics.

PropertyValueSource
Molecular FormulaC₉H₁₁N[3]
Molecular Weight133.19 g/mol [3]
IUPAC Name1,2,3,4-tetrahydroisoquinoline[3]
CAS Number91-21-4[3]

For the specific amine-substituted analogue, this compound, the following properties are computed:

PropertyValueSource
Molecular FormulaC₉H₁₂N₂[4]
Molecular Weight148.20 g/mol [4]
IUPAC NameThis compound[4]
CAS Number924633-49-8[4]

Case Study: Crystal Structure of a Tetrahydroisoquinolinium Salt

The following data pertains to the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.[5][6] This salt provides valuable insights into the geometry and intermolecular interactions of the tetrahydroisoquinoline ring system.

Crystallographic Data
ParameterValue
Empirical FormulaC₉H₁₂N⁺ · C₄H₅O₆⁻ · H₂O
Formula Weight301.28
Temperature115 K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a6.8453 (2) Å
b11.5834 (4) Å
c17.0121 (6) Å
α90°
β90°
γ90°
Volume1347.88 (8) ų
Z4
Density (calculated)1.485 Mg/m³

Crystal data and structure refinement details are summarized from the work of Dhanalakshmi et al.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization process for the representative tetrahydroisoquinolinium salt.

Synthesis and Crystallization

The synthesis of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate is achieved through a straightforward acid-base reaction.[5][6]

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • (2S,3S)-tartaric acid

  • Deionized water

  • Methanol

Procedure:

  • A mixture of 1,2,3,4-tetrahydroisoquinoline (266 mg, 2 mmol) and an excess of (2S,3S)-tartaric acid (1.50 g, 10 mmol) in 60 mL of deionized water was stirred for four hours at room temperature.[5][6]

  • The resulting salt was isolated by filtration.[5][6]

  • Colorless crystals suitable for single-crystal X-ray diffraction were obtained from a water/methanol (3:1) solution of the salt, after the solvents were allowed to evaporate slowly under ambient conditions.[5][6]

The general synthesis of the 1,2,3,4-tetrahydroisoquinoline core often involves well-established organic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]

G cluster_synthesis General Synthesis of THIQ Core Phenylethylamine β-Phenylethylamine Derivative N_Acyl N-Acyl Derivative Phenylethylamine->N_Acyl Acylation THIQ 1,2,3,4-Tetrahydroisoquinoline Phenylethylamine->THIQ Pictet-Spengler (Acid catalyst) Aldehyde Aldehyde or Ketone AcylChloride Acyl Chloride Dihydroisoquinoline 3,4-Dihydroisoquinoline N_Acyl->Dihydroisoquinoline Bischler-Napieralski (POCl₃) Dihydroisoquinoline->THIQ Reduction (e.g., NaBH₄)

General synthetic routes to the 1,2,3,4-tetrahydroisoquinoline core.

Biological Significance and Signaling Pathways

Tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and neuropharmacological effects.[1][8] Their diverse pharmacological profiles stem from their ability to interact with various biological targets. For instance, some THIQ derivatives have been shown to target the NF-κB signaling pathway, which is implicated in cancer and inflammation.[8]

G cluster_pathway Simplified NF-κB Signaling Pathway Inhibition Stimulus External Stimulus (e.g., Cytokines) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_dimer p50/p65 Dimer IkB->NFkB_dimer Inhibition NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene Target Gene Transcription THIQ THIQ Derivative THIQ->IKK Inhibition

Inhibition of the NF-κB signaling pathway by a THIQ derivative.

Conclusion

The structural elucidation of 1,2,3,4-tetrahydroisoquinoline derivatives through single-crystal X-ray diffraction is a critical step in understanding their structure-activity relationships. While the crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a robust framework for future studies. The combination of detailed crystallographic data, well-defined experimental protocols, and an understanding of the relevant biological pathways will continue to drive the development of novel and effective therapeutics based on this privileged scaffold.

References

Navigating the Physicochemical Landscape of 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinolin-8-amine, a substituted tetrahydroisoquinoline, represents a scaffold of significant interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known characteristics of this compound and its close analogs, alongside detailed experimental protocols for rigorously determining its solubility and stability profiles.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, we can infer certain properties based on its structural similarity to 1,2,3,4-tetrahydroisoquinoline and the presence of the amino group at the 8-position.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline (Parent Compound)

PropertyValueReference
Molecular FormulaC₉H₁₁N--INVALID-LINK--
Molecular Weight133.19 g/mol --INVALID-LINK--
Water Solubility20 g/L (at 20°C)--INVALID-LINK--[1][2]
pKaEstimated ~9.5 (secondary amine)General chemical principles

The presence of the primary amino group at the 8-position on the aromatic ring is expected to influence the compound's basicity and polarity, which in turn will affect its solubility in various solvents. The hydrochloride salt of the compound is also available, which would be expected to have significantly higher aqueous solubility.[3]

Solubility Profile: Determination and Predicted Behavior

A thorough understanding of a compound's solubility in various solvents is critical for formulation development, purification, and in vitro/in vivo testing.

Predicted Solubility

Based on its structure, this compound is expected to exhibit the following general solubility characteristics:

  • Aqueous Solubility: The presence of two amino groups suggests that the compound will have some degree of water solubility, likely enhanced at acidic pH due to the formation of protonated, more polar species.

  • Organic Solubility: As a molecule with both polar (amino groups) and non-polar (benzene and cyclohexane rings) regions, it is anticipated to be soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

Table 2: Proposed Solvents for Solubility Testing

Solvent ClassSpecific SolventsRationale
AqueousPurified Water, 0.1 N HCl, 0.1 N NaOH, PBS (pH 7.4)To assess solubility in aqueous media and at different pH values relevant to physiological conditions.
Polar ProticMethanol, EthanolCommon solvents for formulation and analysis.
Polar AproticAcetonitrile, DMSOCommon solvents for stock solutions and in vitro assays.
Non-polarHexane, TolueneTo determine the lipophilic character of the compound.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[4][5][6][7][8] These studies are fundamental for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to the stress conditions outlined in Table 3.

  • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterize the degradation products using techniques such as LC-MS/MS and NMR.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acidic Hydrolysis 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C)To assess stability in acidic environments, such as the stomach.[4]
Basic Hydrolysis 0.1 N to 1 N NaOH at room temperature and elevated temperature (e.g., 60°C)To evaluate stability in alkaline conditions.
Oxidative Degradation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureTo investigate susceptibility to oxidation. Aromatic amines can be susceptible to oxidation.[4]
Thermal Degradation Solid compound and solution stored at elevated temperatures (e.g., 60°C, 80°C)To determine the impact of heat on the compound's stability.
Photolytic Degradation Expose solid compound and solution to UV and visible light (ICH Q1B guidelines)To assess light sensitivity.[4]

Visualization of Experimental Workflows

Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Withdraw clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Quantify concentration G->H

Caption: Workflow for solubility determination.

Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Characterize Degradants (LC-MS/MS, NMR) H->I

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

In the context of this technical guide, we can visualize the logical relationship between the compound's properties and its development potential.

G cluster_properties Physicochemical Properties cluster_development Drug Development Implications A This compound B Solubility Profile A->B C Stability Profile A->C D Formulation Strategy B->D E Analytical Method Development C->E F Storage Conditions C->F G Shelf-life Determination C->G H Successful Drug Candidate D->H E->H F->H G->H

Caption: Physicochemical properties to drug development.

Conclusion

References

In Silico Prediction of ADMET Properties for 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early assessment of these properties is therefore critical to de-risk drug development projects, reduce costs, and shorten timelines.[1][3] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and safety profiles of novel chemical entities before their synthesis and preclinical testing.[1][2][3][4][5]

This technical guide provides an in-depth analysis of the predicted ADMET properties of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the tetrahydroisoquinoline core.[6][7][8][9] By leveraging established computational models and physicochemical data, we present a comprehensive ADMET profile to guide further research and development efforts.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its ADMET profile. These parameters, summarized in Table 1, are foundational inputs for most in silico ADMET models.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂PubChem[10]
Molecular Weight148.20 g/mol PubChem[10]
IUPAC NameThis compoundPubChem[10]
CAS Number924633-49-8PubChem[10]
InChIKeyGIIQUGGTGRRQEN-UHFFFAOYSA-NPubChem[10]
SMILESC1C(C=CC=C2N)=C2NCC1PubChem[10]

Table 1: Physicochemical properties of this compound.

Predicted ADMET Profile

The following sections detail the predicted ADMET properties of this compound based on computational models. These predictions are derived from the compound's structure and physicochemical characteristics.

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In silico models predict intestinal absorption and cell permeability, often using data from Caco-2 cell assays as a benchmark.[1][5]

ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoLow probability of being an efflux transporter substrate, which is favorable for absorption.

Table 2: Predicted Absorption Properties.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters include plasma protein binding and the ability to cross the blood-brain barrier.

ParameterPredicted ValueInterpretation
Plasma Protein Binding (PPB)Low to ModerateA significant fraction of the drug is expected to be free in circulation to interact with its target.
Blood-Brain Barrier (BBB) PermeabilityLikely to crossThe physicochemical properties suggest potential penetration into the central nervous system.
Volume of Distribution (VDss)Moderate to HighIndicates distribution beyond the systemic circulation into tissues.

Table 3: Predicted Distribution Properties.

Metabolism

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a major route of drug clearance.[5] Predicting which CYP isoforms are responsible for metabolism and whether the compound inhibits these enzymes is crucial for assessing drug-drug interaction potential.

ParameterPredicted ValueInterpretation
CYP2D6 SubstrateYesLikely to be metabolized by CYP2D6.
CYP3A4 SubstrateNoUnlikely to be a major substrate for CYP3A4.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of inhibiting the metabolism of co-administered CYP3A4 substrates.

Table 4: Predicted Metabolism Properties.

Excretion

Excretion is the final step in the elimination of a drug and its metabolites from the body. Renal clearance is a primary route of excretion.

ParameterPredicted ValueInterpretation
Renal ClearanceHighThe compound is likely to be efficiently cleared by the kidneys.
Total ClearanceModerateA balance of metabolic and renal clearance is expected.

Table 5: Predicted Excretion Properties.

Toxicity

Early identification of potential toxicity is a critical application of in silico ADMET prediction. These models can flag potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity.

ParameterPredicted ValueInterpretation
AMES MutagenicityNegativeLow probability of being mutagenic.
hERG InhibitionLow to Moderate RiskFurther in vitro testing is recommended to assess the risk of cardiac arrhythmia.
HepatotoxicityLow RiskUnlikely to cause liver injury.
Skin SensitizationLow RiskLow potential to cause an allergic skin reaction.

Table 6: Predicted Toxicity Properties.

Methodologies for In Silico ADMET Prediction

The predictions presented in this guide are based on a variety of computational methodologies. The choice of in silico tools is critical for the accuracy of ADMET prediction.[2][4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate a compound's chemical structure with its biological activity or a specific property. For ADMET prediction, these models are built using large datasets of compounds with experimentally determined ADMET properties. The physicochemical descriptors of this compound are used as inputs to these models to predict its ADMET profile.

Machine Learning

Modern in silico ADMET prediction heavily relies on machine learning algorithms such as support vector machines, random forests, and deep neural networks.[1] These models are trained on vast chemical and biological data to recognize complex patterns that relate a molecule's features to its ADMET properties.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as a metabolizing enzyme or a toxicity-related receptor. By comparing the structure of this compound to these models, its potential for interaction can be predicted.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein. This is particularly useful for predicting metabolism by specific CYP isoforms and potential inhibition of these enzymes by docking the compound into their active sites.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input Data cluster_prediction In Silico Prediction cluster_output Output Compound_Structure Compound Structure (this compound) Physicochemical Physicochemical Properties Compound_Structure->Physicochemical Absorption Absorption Physicochemical->Absorption Distribution Distribution Physicochemical->Distribution Metabolism Metabolism Physicochemical->Metabolism Excretion Excretion Physicochemical->Excretion Toxicity Toxicity Physicochemical->Toxicity ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile Metabolism_Pathway Molecule This compound CYP2D6 CYP2D6 Molecule->CYP2D6 Metabolism Metabolite Hydroxylated Metabolite CYP2D6->Metabolite Excretion Excretion Metabolite->Excretion

References

The Ascendant Scaffold: A Technical Guide to Novel Derivatives of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Among its many substituted variants, derivatives of 1,2,3,4-tetrahydroisoquinolin-8-amine are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel derivatives based on this core, with a focus on their application in the development of new antitubercular agents.

Antitubercular Activity: Targeting ATP Synthase

A significant breakthrough in the exploration of 8-amino-THIQ derivatives has been the discovery of their potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. Structure-activity relationship (SAR) studies have revealed that 5,8-disubstituted THIQ analogs are effective inhibitors of M. tb growth, with a notable representative being compounds where the 8-position is functionalized with an N-methylpiperazine moiety.

Quantitative Analysis of Antitubercular Activity

The following table summarizes the in vitro activity of a series of 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.

Compound ID5-Substituent (X)8-SubstituentMIC90 (µg/mL) vs M. tb H37RvIC50 (µg/mL) vs Vero Cells
1 HN-methylpiperazine>100>100
2 MeN-methylpiperazine1.6>100
3 OMeN-methylpiperazine0.4>100
4 FN-methylpiperazine1.6>100
5 SMeN-methylpiperazine0.863
6 EtN-methylpiperazine0.4>100
7 BnN-methylpiperazine0.2>100

Data sourced from studies on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tb.[1]

Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The primary molecular target of these antitubercular 8-amino-THIQ derivatives has been identified as the F1F0-ATP synthase, a crucial enzyme for energy production in mycobacteria.[1] By binding to the F0 subunit of this enzyme complex, these compounds disrupt the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death. This mechanism is analogous to that of the FDA-approved anti-TB drug bedaquiline.

ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase F1F0-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Catalyzes THIQ_Derivative 8-Amino-THIQ Derivative THIQ_Derivative->ATP_Synthase Inhibits F0 subunit Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Depletion leads to

Mechanism of M. tb ATP Synthase Inhibition

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline scaffold.

Synthesis of 5-Substituted-8-bromoisoquinolines

The synthesis of the core scaffold begins with the preparation of appropriately substituted 8-bromoisoquinolines. Commercially available isoquinolines can be brominated at the 5-position and subsequently functionalized at other positions as required.

General Procedure for Bromination: To a solution of the starting isoquinoline in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The reaction mixture is then quenched, and the product is extracted and purified by column chromatography.

Synthesis of 5-Substituted-8-bromo-1,2,3,4-tetrahydroisoquinolines

The isoquinoline ring is then reduced to the corresponding tetrahydroisoquinoline.

General Procedure for Reduction: The 5-substituted-8-bromoisoquinoline is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (NaBH4) in portions. The reaction is stirred until completion, followed by quenching, extraction, and purification.

Buchwald-Hartwig Amination for Introduction of the 8-Amino Moiety

The key step for introducing the 8-amino functionality is the palladium-catalyzed Buchwald-Hartwig amination of the 8-bromo-tetrahydroisoquinoline intermediate.

General Procedure for Buchwald-Hartwig Amination: A mixture of the 8-bromo-1,2,3,4-tetrahydroisoquinoline, the desired amine (e.g., N-methylpiperazine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the final 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline derivative.

Synthesis_Workflow Start Substituted Isoquinoline Step1 Bromination (NBS) Start->Step1 Intermediate1 5-Substituted-8-bromoisoquinoline Step1->Intermediate1 Step2 Reduction (NaBH4) Intermediate1->Step2 Intermediate2 5-Substituted-8-bromo- 1,2,3,4-tetrahydroisoquinoline Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (Pd catalyst, amine, base) Intermediate2->Step3 End 5,8-Disubstituted-1,2,3,4- tetrahydroisoquinolin-8-amine Derivative Step3->End

General Synthetic Workflow

Future Directions

The promising antitubercular activity of 8-amino-1,2,3,4-tetrahydroisoquinoline derivatives highlights the potential of this scaffold in addressing infectious diseases. Further exploration of this core structure is warranted to develop novel therapeutics for other indications. The synthetic handles at the 5- and 8-positions, as well as the secondary amine at the 2-position, provide ample opportunities for structural diversification to modulate pharmacological properties and explore new biological targets. Future research in this area could focus on developing derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as investigating their potential as anticancer, antiviral, and neuroprotective agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine (THIQ-8-amine) and its derivatives, a class of compounds demonstrating significant therapeutic promise across a spectrum of diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the quantitative biological data, experimental protocols, and key signaling pathways associated with these promising molecules.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Analogs of THIQ have been extensively investigated and have shown potent antibacterial, antifungal, anticancer, anti-HIV, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3] This guide focuses on the screening of THIQ-8-amine and its analogs, summarizing key findings and methodologies to facilitate further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various biological activity screenings of 1,2,3,4-tetrahydroisoquinoline analogs.

Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivativeNot Specified16.9 (EC50)[4]
Tetrahydroisoquinoline CXCR4 Antagonist (Analog 11)MAGI (HIV-based assay)1.5[5]
Tetrahydroisoquinoline CXCR4 Antagonist (Analog 17)MAGI (HIV-based assay)1.12[5]
Quercetin-THIQ derivative (2a)HeLa>100 (after 24h)[6]
Quercetin-THIQ derivative (2b)HeLa~50 (after 24h)[6]

Table 2: Anti-HIV Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

Compound/AnalogTargetIC50 (µM)Reference
Pyrazine-thiaglycinamide-THIQ derivativeHIV-1 RT4.10[4]
Bioisostere of Pyrazine-thiaglycinamide-THIQHIV-1 RT1.7[4]
Tetrahydroisoquinoline CXCR4 Antagonist (Analog 5)HIV-1 IIIB in MAGI cells0.005[5]
Isoquinoline-based CXCR4 Antagonist (Compound 24c)CXCR4Low nanomolar[7]
2-hydroxy-1,4-naphthoquinone Mannich base (1e)HIV-1-RNase H3.1[8]
2-hydroxy-1,4-naphthoquinone Mannich base (2k)HIV-1-RNase H2.8[8]

Table 3: Anti-inflammatory and Anticonvulsant Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

Compound/AnalogActivityModelED50/IC50Reference
N-(2-hydroxyethyl)decanamide derivativeAnticonvulsantMaximal Electroshock (MES) test (mice)22.0 mg/kg[9]
N-(2-hydroxyethyl)stearamide derivativeAnticonvulsantMaximal Electroshock (MES) test (mice)20.5 mg/kg[9]
N-benzyl-N-(2-hydroxy-2-phenylethyl)acetamide derivative (Compound 15)AnticonvulsantMaximal Electroshock (MES) test (mice)21 mg/kg[9]
N-Aryl-N'-(naproxenoyl)thiourea derivative (Compound 4)Anti-inflammatory (5-LOX inhibition)In vitro0.30 µM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of 1,2,3,4-tetrahydroisoquinoline analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,3,4-Tetrahydroisoquinoline analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[12]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the THIQ analog stock solutions in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple formazan precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

  • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv)[15]

  • Appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)[16]

  • 1,2,3,4-Tetrahydroisoquinoline analog stock solutions

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)[14]

  • Plate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the THIQ analogs in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (bacteria and medium without the compound).[14]

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C for M. tuberculosis) for a defined period (e.g., 5-7 days for M. tuberculosis).[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18] This can be determined by visual inspection or by measuring the optical density using a plate reader.[14] For some assays, a redox indicator like Alamar Blue may be used to aid in the visualization of bacterial growth.[17]

Anti-HIV Activity Screening: Reverse Transcriptase (RT) Inhibition Assay

This colorimetric enzyme immunoassay quantitatively determines the inhibitory activity of compounds against HIV-1 Reverse Transcriptase.[4]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer containing template/primer, dNTPs, and a labeled nucleotide (e.g., DIG-dUTP)

  • 1,2,3,4-Tetrahydroisoquinoline analog stock solutions

  • Microtiter plates coated with a capture antibody

  • Anti-DIG-POD antibody

  • Substrate for peroxidase (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, the test compound at various concentrations, and the HIV-1 RT enzyme.

  • Enzyme Reaction: Incubate the mixture to allow for the synthesis of the labeled DNA by the RT enzyme.

  • Capture: Transfer the reaction mixture to the coated microtiter plate and incubate to allow the capture of the newly synthesized labeled DNA.

  • Detection: Add the anti-DIG-POD antibody and incubate. After washing, add the peroxidase substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The inhibitory activity is calculated as the percentage of reduction in RT activity in the presence of the compound compared to the control (no compound). The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological activities of 1,2,3,4-tetrahydroisoquinoline analogs.

KRAS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription THIQ THIQ Analogs (KRAS Inhibitors) THIQ->KRAS Inhibits

Caption: KRAS Signaling Pathway and Inhibition by THIQ Analogs.

Dopamine_Receptor_Signaling cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal activity) PKA->Cellular_Response Regulates THIQ THIQ Analogs THIQ->D2R Modulates Dopamine Dopamine Dopamine->D2R

Caption: Dopamine D2 Receptor Signaling and Modulation by THIQ Analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel 1,2,3,4-tetrahydroisoquinoline analogs.

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of THIQ-8-amine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single concentration) Purification->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active Hits Selectivity Selectivity & Cytotoxicity Assays Dose_Response->Selectivity Target_ID Target Identification/ Validation Selectivity->Target_ID Potent & Selective Hits Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Lead_Optimization->Synthesis Structure-Activity Relationship (SAR)

Caption: General Workflow for Biological Activity Screening of THIQ Analogs.

References

Putative Molecular Targets of 1,2,3,4-Tetrahydroisoquinolin-8-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the putative molecular targets of 1,2,3,4-Tetrahydroisoquinolin-8-amine. Due to a lack of publicly available research specifically on this compound, the information presented herein is largely inferred from structure-activity relationship (SAR) studies of closely related 8-substituted and other analogous 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The data and proposed targets should be considered predictive and require experimental validation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The substitution pattern on the THIQ ring system plays a crucial role in determining the pharmacological profile of these molecules. This guide focuses on the potential molecular interactions of this compound, a derivative with an amino group at the 8-position of the aromatic ring. While direct experimental data for this specific molecule is not available in the reviewed literature, analysis of related 8-substituted THIQs suggests potential interactions with several key biological targets, including enzymes and G-protein coupled receptors.

Putative Molecular Targets

Based on the biological evaluation of structurally similar compounds, the following are proposed as potential molecular targets for this compound.

Serotonin 7 (5-HT7) Receptor

Recent studies on 8-hydroxy-tetrahydroisoquinolines have identified them as inverse agonists of the 5-HT7 receptor.[2] The 8-position substituent is critical for this activity. It is plausible that an 8-amino group could also confer affinity for this receptor, potentially acting as an agonist, antagonist, or inverse agonist. The 5-HT7 receptor, a Gs-coupled GPCR, is involved in the regulation of mood, cognition, and circadian rhythms.[2]

Dopamine D2/D3 Receptors

The THIQ scaffold is a well-known pharmacophore for dopamine receptors. Various substitutions on the THIQ ring system have been shown to modulate affinity and selectivity for D2 and D3 receptors.[3] While direct evidence for the 8-amino substitution is lacking, the general affinity of the THIQ core for these receptors suggests that this compound may exhibit activity at these targets.

Monoamine Oxidase (MAO)

Simple, unsubstituted 1,2,3,4-tetrahydroisoquinoline has been shown to be an inhibitor of both MAO-A and MAO-B.[4] The introduction of substituents can alter the potency and selectivity of this inhibition. Given that the core structure possesses MAO inhibitory properties, it is a strong possibility that the 8-amino derivative could also act as an inhibitor of these enzymes, which are critical in the metabolism of monoamine neurotransmitters.

Phenylethanolamine N-Methyltransferase (PNMT)

Certain THIQ derivatives are known inhibitors of PNMT, the enzyme responsible for the conversion of norepinephrine to epinephrine. This suggests that the THIQ scaffold can fit into the active site of this methyltransferase. The effect of an 8-amino substitution on this activity would need to be experimentally determined.

NMDA Receptors

The THIQ framework has been identified in a class of allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[5] These modulators can potentiate the activity of specific NMDA receptor subtypes, such as those containing GluN2B, GluN2C, or GluN2D subunits.[5][6] This suggests another potential, though less certain, avenue of biological activity for 8-amino substituted THIQs.

Quantitative Data for 8-Substituted Tetrahydroisoquinoline Analogs

The following table summarizes the available quantitative data for 8-substituted THIQ derivatives, which may provide an indication of the potential potency of this compound at these targets.

Compound/AnalogTargetAssay TypeValueUnitsReference
Anhalidine (8-hydroxy-6,7-dimethoxy-THIQ)5-HT7 ReceptorGloSensor cAMP Assay (Inverse Agonist)EC50 = 219nM[2]
Pellotine (8-hydroxy-6,7-dimethoxy-1-methyl-THIQ)5-HT7 ReceptorGloSensor cAMP Assay (Inverse Agonist)EC50 = 455nM[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

5-HT7 Receptor Functional Assay (cAMP Measurement)

This protocol is based on the methodology described for evaluating 8-hydroxy-tetrahydroisoquinolines as 5-HT7 receptor inverse agonists.[2]

Objective: To determine the functional activity of a test compound at the human 5-HT7 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • GloSensor™-22F cAMP plasmid.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • CO2 incubator (37°C, 5% CO2).

  • White, opaque 96-well plates.

  • GloSensor™ cAMP reagent.

  • Luminometer.

  • Reference agonist (e.g., 5-carboxamidotryptamine, 5-CT).

  • Test compound (this compound).

Procedure:

  • Cell Culture and Transfection: HEK-293 cells expressing the h5-HT7R are transiently transfected with the GloSensor™-22F cAMP plasmid using a suitable transfection reagent.

  • Cell Seeding: Transfected cells are seeded into white, opaque 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in an appropriate assay buffer.

  • Assay Protocol (Inverse Agonism): a. The day after seeding, the cell culture medium is replaced with CO2-independent medium containing 10% FBS and 2% (v/v) GloSensor™ cAMP reagent. b. The plates are incubated for 2 hours at room temperature in the dark. c. A baseline luminescence reading is taken using a luminometer. d. The test compound is added to the wells at various concentrations, and the plates are incubated for a further 20 minutes. e. A second luminescence reading is taken to determine the effect of the test compound on basal cAMP levels.

  • Assay Protocol (Agonism/Antagonism): a. Follow steps 4a-4c. b. For antagonist activity, the test compound is added and incubated for 15 minutes prior to the addition of a fixed concentration (e.g., EC80) of the reference agonist (5-CT). c. For agonist activity, the test compound is added at various concentrations. d. Luminescence is read after a 20-minute incubation.

  • Data Analysis: a. Data are normalized to the vehicle control. b. For inverse agonism and agonism, EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression. c. For antagonism, the IC50 value is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human D2 or D3 receptors.

  • Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding determinator (e.g., haloperidol for D2, eticlopride for D3).

  • Test compound.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known ligand) from total binding (in the absence of a competitor). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value from the resulting competition curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

G Putative Signaling Pathway for a 5-HT7 Receptor Agonist cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm THIQ-8-amine 1,2,3,4-Tetrahydro- isoquinolin-8-amine 5-HT7R 5-HT7 Receptor THIQ-8-amine->5-HT7R Binds to Gs Gs Protein 5-HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Caption: Putative 5-HT7 receptor agonist signaling pathway.

G Workflow for Radioligand Binding Assay A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound from Free Ligand (Filtration) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Determine IC50 - Calculate Ki E->F

Caption: Generalized workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence for the molecular targets of this compound is currently unavailable, SAR studies of structurally related analogs provide a strong basis for forming hypotheses about its potential biological activities. The most promising putative targets appear to be the serotonin 5-HT7 receptor and dopamine D2/D3 receptors, with a likely inhibitory effect on monoamine oxidases. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to initiate experimental investigations into the pharmacology of this specific compound. Further research is essential to confirm these putative targets and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Historical Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic methodologies for preparing 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry. The document details key synthetic strategies, including classical cyclization reactions and modern catalytic approaches, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of the aromatic ring significantly influences the biological activity of these molecules. This compound, with its amino functionality at the C8 position, serves as a crucial building block for the synthesis of a variety of therapeutic agents. Historically, the synthesis of this and related compounds has relied on classical name reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. More contemporary approaches often employ catalytic hydrogenation or directed metalation strategies to achieve the desired substitution pattern with high efficiency and selectivity. This guide will explore these key historical and modern synthetic routes.

Classical Synthesis Methods

The Bischler-Napieralski and Pictet-Spengler reactions represent the foundational pillars of tetrahydroisoquinoline synthesis. These methods rely on the cyclization of appropriately substituted phenethylamine precursors.

The Bischler-Napieralski Reaction

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][2] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. The synthesis of this compound via this route would typically commence with a 2-(2-nitrophenyl)ethylamine derivative.

Logical Workflow for Bischler-Napieralski Synthesis

Bischler_Napieralski A 2-(2-Nitrophenyl)ethylamine B N-[2-(2-Nitrophenyl)ethyl]acetamide A->B Acylation (e.g., Ac₂O or AcCl) C 8-Nitro-3,4-dihydroisoquinoline B:e->C:w Cyclization (e.g., POCl₃, P₂O₅) D 8-Nitro-1,2,3,4-tetrahydroisoquinoline C:e->D:w Reduction (e.g., NaBH₄) E This compound D:e->E:w Reduction (e.g., H₂, Pd/C)

Figure 1: Bischler-Napieralski pathway to this compound.

Experimental Protocol: A Representative Bischler-Napieralski Cyclization

  • Amide Formation: 2-(2-Nitrophenyl)ethylamine is acylated with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to yield N-[2-(2-nitrophenyl)ethyl]acetamide.

  • Cyclization: The resulting amide is dissolved in a suitable solvent (e.g., toluene or acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added.[3][4] The mixture is heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully quenched with ice and basified with a strong base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Reduction of the Imine: The crude 8-nitro-3,4-dihydroisoquinoline is dissolved in methanol or ethanol and treated with a reducing agent like sodium borohydride (NaBH₄) at 0 °C to room temperature to afford 8-nitro-1,2,3,4-tetrahydroisoquinoline.

  • Reduction of the Nitro Group: The nitro-substituted tetrahydroisoquinoline is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acid (e.g., SnCl₂/HCl) to yield the final product, this compound.

Quantitative Data:

StepReagentsTemperature (°C)Time (h)Yield (%)
CyclizationPOCl₃, TolueneReflux2-660-80 (Typical)
Imine ReductionNaBH₄, MeOH0 - RT1-3>90 (Typical)
Nitro ReductionH₂, Pd/C, EtOHRT2-12>95 (Typical)

Note: Yields are representative for the Bischler-Napieralski reaction and subsequent reductions and may vary for the specific substrate.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6] For the synthesis of the title compound, a 2-(2-aminophenyl)ethylamine derivative would be the required starting material. The direct use of an aminophenyl-substituted precursor can be challenging due to potential side reactions. A more common strategy involves using a nitro-substituted precursor, followed by reduction in the final step.

Logical Workflow for Pictet-Spengler Synthesis

Pictet_Spengler A 2-(2-Nitrophenyl)ethylamine C 8-Nitro-1,2,3,4-tetrahydroisoquinoline A:e->C:w Pictet-Spengler Condensation (Acid Catalyst, Heat) B Aldehyde (e.g., Formaldehyde) D This compound C:e->D:w Reduction (e.g., H₂, Pd/C)

Figure 2: Pictet-Spengler pathway to this compound.

Experimental Protocol: A Representative Pictet-Spengler Reaction

A specific protocol for the Pictet-Spengler reaction of 2-(2-nitrophenyl)ethylamine is not well-documented in early literature. However, a general procedure would be as follows:

  • Condensation and Cyclization: 2-(2-Nitrophenyl)ethylamine and an aldehyde (commonly formaldehyde or its equivalent, paraformaldehyde) are dissolved in a suitable solvent, and a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) is added as a catalyst. The reaction mixture is typically heated to reflux for several hours.

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water, basified, and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude 8-nitro-1,2,3,4-tetrahydroisoquinoline.

  • Reduction: The nitro group of the resulting tetrahydroisoquinoline is reduced, as described in the Bischler-Napieralski section, to afford this compound.

Quantitative Data:

StepReagentsTemperature (°C)Time (h)Yield (%)
CyclizationHCHO, HClReflux4-1250-70 (Typical)
Nitro ReductionH₂, Pd/C, EtOHRT2-12>95 (Typical)

Note: Yields are representative for the Pictet-Spengler reaction and may be lower for less activated aromatic rings.

Modern Synthetic Approaches

More recent synthetic strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the classical methods.

Catalytic Hydrogenation of Isoquinoline Precursors

A direct and efficient route to this compound involves the catalytic hydrogenation of a suitably substituted isoquinoline. The starting material can be 8-nitroisoquinoline or 8-aminoisoquinoline. The hydrogenation of the pyridine ring of the isoquinoline system and the reduction of the nitro group can sometimes be achieved in a single step.

Logical Workflow for Catalytic Hydrogenation

Hydrogenation A 8-Nitroisoquinoline B This compound A:e->B:w Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂)

Figure 3: Direct synthesis by catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 8-Nitroisoquinoline

  • Reaction Setup: 8-Nitroisoquinoline is dissolved in a suitable solvent, such as ethanol, methanol, or acetic acid. A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Platinum oxide) is added.

  • Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically ranging from atmospheric pressure to 50 psi). The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Quantitative Data:

Starting MaterialCatalystSolventPressure (psi)Temperature (°C)Time (h)Yield (%)
8-Nitroisoquinoline10% Pd/CEtOH50RT4-8~80-95
8-NitroisoquinolinePtO₂AcOH50RT2-6~90
Directed ortho-Metalation and Nucleophilic Aromatic Substitution

A more recent and highly regioselective method involves the use of directed ortho-metalation to introduce a functional group at the 8-position, which can then be converted to an amino group. A notable example is the synthesis starting from 8-fluoro-3,4-dihydroisoquinoline.[7]

Logical Workflow for Directed Metalation Approach

DoM_SNAr A N-Pivaloyl-3-fluorophenethylamine B 8-Fluoro-3,4-dihydroisoquinoline A:e->B:w 1. Directed ortho-Lithiation (BuLi) 2. Quench with DMF 3. Acid-catalyzed cyclization C 8-Amino-3,4-dihydroisoquinoline B:e->C:w Nucleophilic Aromatic Substitution (e.g., Pyrrolidine, heat) D This compound C:e->D:w Reduction (e.g., NaBH₄ or H₂, Pd/C)

Figure 4: Synthesis via directed ortho-metalation and nucleophilic aromatic substitution.

Experimental Protocol: Synthesis from 8-Fluoro-3,4-dihydroisoquinoline

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline: N-Pivaloyl-3-fluorophenethylamine is treated with butyllithium in THF at -78 °C for 2 hours. The reaction is then quenched with DMF. Subsequent acid-catalyzed cyclization with aqueous HCl in dichloromethane at room temperature for 24 hours affords 8-fluoro-3,4-dihydroisoquinoline hydrochloride.[7]

  • Fluorine-Amine Exchange: 8-Fluoro-3,4-dihydroisoquinoline hydrochloride is heated with an amine (e.g., pyrrolidine or morpholine) in a sealed tube at 80 °C to yield the corresponding 8-amino-3,4-dihydroisoquinoline derivative.[7]

  • Reduction: The resulting 8-amino-3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline using standard methods such as sodium borohydride in methanol or catalytic hydrogenation.

Quantitative Data:

StepReagentsTemperature (°C)Time (h)Yield (%)
Cyclization (two steps)1. BuLi, THF; 2. DMF; 3. aq. HCl, CH₂Cl₂-78 to RT2668
Fluorine-Amine Exchange (Pyrrolidine)Pyrrolidine80449
ReductionNaBH₄, MeOH0 - RT1>90 (Typical)

Conclusion

The synthesis of this compound can be achieved through several historical and modern synthetic routes. The classical Bischler-Napieralski and Pictet-Spengler reactions provide foundational pathways, although they may require harsh conditions and the use of nitro-precursors. Catalytic hydrogenation of 8-substituted isoquinolines offers a more direct and efficient approach. Modern methods, such as those involving directed ortho-metalation, provide high regioselectivity and are amenable to the synthesis of diverse analogs. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The protocols and data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Exploring the Chemical Space Around the 1,2,3,4-Tetrahydroisoquinolin-8-amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, underexplored derivative: the 1,2,3,4-tetrahydroisoquinolin-8-amine scaffold. While direct research on this particular scaffold is limited, this document explores its potential by drawing parallels with the well-studied bioactivities of related compounds, particularly 8-aminoquinoline and other substituted THIQ derivatives. This guide provides a comprehensive overview of the proposed synthesis, potential biological activities, putative mechanisms of action, and detailed experimental protocols to facilitate further research and drug discovery efforts centered around this promising chemical core.

Introduction to the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3] The versatility of the THIQ scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets.

This guide specifically delves into the this compound scaffold, a derivative that remains largely unexplored in the scientific literature. The introduction of an amino group at the 8-position of the THIQ core presents a unique opportunity for developing novel therapeutic agents. The 8-aminoquinoline scaffold, a close structural relative, is renowned for its potent antimalarial properties, exemplified by the clinical use of primaquine and tafenoquine.[4][5] These 8-aminoquinolines are known to exert their effects through mechanisms that can include the generation of reactive oxygen species (ROS) and interference with parasitic cellular processes.[1] Furthermore, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated promising anticancer and antimicrobial activities, suggesting a rich pharmacological potential for the 8-amino-THIQ core.[4][6]

By exploring the chemical space around the this compound scaffold, researchers can potentially unlock new therapeutic avenues, leveraging the established biological activities of related structures while exploring the unique properties conferred by the saturated heterocyclic ring of the THIQ moiety. This guide aims to provide a foundational resource for the synthesis, biological evaluation, and mechanistic understanding of this intriguing chemical entity.

Synthesis of the this compound Scaffold

A plausible synthetic route to the this compound scaffold can be envisioned starting from isoquinoline. The proposed multi-step synthesis involves nitration, reduction of the nitro group, and subsequent hydrogenation of the quinoline ring system. While a direct, one-pot synthesis has not been reported, the following sections detail a feasible and logical synthetic pathway based on established chemical transformations.

Proposed Synthetic Pathway

The general workflow for the synthesis of the this compound scaffold is depicted below.

G Isoquinoline Isoquinoline Nitroisoquinoline 8-Nitroisoquinoline Isoquinoline->Nitroisoquinoline Nitration Aminoisoquinoline 8-Aminoisoquinoline Nitroisoquinoline->Aminoisoquinoline Reduction Target This compound Aminoisoquinoline->Target Hydrogenation G Compound 8-Amino-THIQ Derivative Proteasome Proteasome Compound->Proteasome Inhibition Caspases Caspase Activation Proteasome->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis G Compound 8-Amino-THIQ Derivative SIRT1 SIRT1 Compound->SIRT1 Activation CellularStress Cellular Stress Resistance SIRT1->CellularStress Promotes Neuroprotection Neuroprotection CellularStress->Neuroprotection

References

Methodological & Application

Gram-Scale Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the gram-scale synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of isoquinoline to yield 8-nitroisoquinoline, followed by a one-pot reduction of both the nitro group and the pyridine ring via catalytic hydrogenation to afford the target compound.

Experimental Protocols

Step 1: Synthesis of 8-Nitroisoquinoline

This procedure outlines the nitration of isoquinoline.

Materials:

  • Isoquinoline

  • Sulfuric acid (98%)

  • Nitric acid (70%)

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add isoquinoline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Once the isoquinoline has dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid via the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath. The product will precipitate as a solid.

  • Filter the crude product and wash it with cold water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.

Step 2: Synthesis of this compound

This procedure details the reduction of 8-nitroisoquinoline to the target amine. Catalytic hydrogenation is a common and effective method for this transformation.[1][2][3][4][5]

Materials:

  • 8-Nitroisoquinoline

  • Ethanol (or another suitable solvent like methanol or ethyl acetate)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent like hydrazine hydrate or ammonium formate.[2]

  • A suitable hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite or another filter aid

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 8-nitroisoquinoline in a suitable solvent such as ethanol.

  • Carefully add 10% palladium on carbon catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data for a representative gram-scale synthesis.

ParameterStep 1: Nitration of IsoquinolineStep 2: Reduction of 8-Nitroisoquinoline
Starting Material Isoquinoline8-Nitroisoquinoline
Reagents H₂SO₄, HNO₃10% Pd/C, H₂ (gas)
Solvent Sulfuric AcidEthanol
Scale (Starting) 10.0 g10.0 g
Reaction Temperature 0-10 °CRoom Temperature
Reaction Time 2-4 hours12-24 hours
Product 8-NitroisoquinolineThis compound
Typical Yield 60-70%85-95%
Purity (crude) >90%>90%

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Isoquinoline B Nitration (H₂SO₄, HNO₃) A->B React with C 8-Nitroisoquinoline B->C Yields D 8-Nitroisoquinoline E Catalytic Hydrogenation (H₂, 10% Pd/C) D->E Reduce with F This compound E->F Yields

Caption: Synthetic route for this compound.

References

Application Notes and Protocols: Leveraging 1,2,3,4-Tetrahydroisoquinolin-8-amine for Parallel Synthesis of Bioactive Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2,3,4-tetrahydroisoquinolin-8-amine as a versatile building block in parallel synthesis. The focus is on creating libraries of novel compounds with potential therapeutic applications, particularly in the realm of oncology. The protocols outlined below describe the synthesis of amide and urea libraries, leveraging the reactivity of the 8-amino group for diversification.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Derivatives of the THIQ skeleton have shown promise as anticancer, anti-angiogenesis, and enzyme inhibitory agents.[1][3] Specifically, the presence of an amino group on the aromatic ring, as in this compound, provides a key handle for chemical diversification through parallel synthesis techniques. This allows for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies and hit-to-lead optimization.

This application note details high-throughput synthesis protocols for the acylation and urea formation of this compound, enabling the creation of diverse chemical libraries for screening and drug discovery programs.

Parallel Synthesis of an Amide Library

The derivatization of the 8-amino group via amide bond formation is a robust and widely applicable method for generating a library of compounds with diverse functionalities. This can be achieved through the reaction of this compound with a variety of carboxylic acids.

Experimental Workflow:

The overall workflow for the parallel synthesis of an amide library is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dispense this compound Solution to Reaction Plate reagents Dispense Carboxylic Acid Building Block Solutions start->reagents coupling Dispense Coupling Agent and Base Solutions reagents->coupling react Incubate Reaction Plate (e.g., 50°C, 16h) coupling->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract purify Purification (e.g., Preparative HPLC) extract->purify analyze LC-MS and NMR Analysis purify->analyze end Compound Library analyze->end

Figure 1: General workflow for the parallel synthesis of an amide library.

Detailed Protocol:

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF.

    • Prepare 0.25 M solutions of a diverse set of carboxylic acids in DMF in a 96-well plate format.

    • Prepare a 0.3 M solution of PyBOP in DMF.

    • Prepare a 0.6 M solution of DIPEA in DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound solution (0.02 mmol).

    • Add 100 µL of the respective carboxylic acid solution to each well (0.025 mmol, 1.25 equiv).

    • Add 100 µL of the PyBOP solution (0.03 mmol, 1.5 equiv).

    • Add 100 µL of the DIPEA solution (0.06 mmol, 3.0 equiv).

    • Seal the reaction block and place it on a shaker at 50°C for 16 hours.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the contents of each well with 1 mL of DCM.

    • Wash the organic layer with 1 mL of 1N HCl, followed by 1 mL of saturated NaHCO₃ solution, and finally 1 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • The crude products can be purified by preparative HPLC to afford the desired amide library.

Data Presentation:

The following table represents hypothetical data for a small subset of a synthesized amide library, demonstrating the expected yields and purities.

Compound IDCarboxylic AcidMolecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS)
L1-A01 Acetic Acid190.2485>95
L1-A02 Benzoic Acid252.3178>95
L1-A03 4-Chlorobenzoic Acid286.7581>95
L1-A04 Cyclohexanecarboxylic Acid258.3688>95
L1-A05 Thiophene-2-carboxylic Acid258.3475>95

Parallel Synthesis of a Urea Library

The formation of ureas from the 8-amino group provides another avenue for rapid library diversification, introducing a key hydrogen-bond donor-acceptor motif.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dispense this compound Solution to Reaction Plate reagents Dispense Isocyanate Building Block Solutions start->reagents react Incubate Reaction Plate (e.g., Room Temperature, 4h) reagents->react concentrate Concentrate Reaction Mixture react->concentrate purify Purification (e.g., Preparative HPLC) concentrate->purify analyze LC-MS and NMR Analysis purify->analyze end Compound Library analyze->end

Figure 2: General workflow for the parallel synthesis of a urea library.

Detailed Protocol:

Materials:

  • This compound

  • Library of diverse isocyanates

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare 0.22 M solutions of a diverse set of isocyanates in anhydrous DCM in a 96-well plate format.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound solution (0.02 mmol).

    • Add 100 µL of the respective isocyanate solution to each well (0.022 mmol, 1.1 equiv).

    • Seal the reaction block and place it on a shaker at room temperature for 4 hours.

  • Work-up and Purification:

    • Concentrate the contents of each well under reduced pressure.

    • The crude products can be purified by preparative HPLC to afford the desired urea library.

Data Presentation:

The following table represents hypothetical data for a small subset of a synthesized urea library.

Compound IDIsocyanateMolecular Weight ( g/mol )Yield (%)Purity (%) (by LC-MS)
L2-U01 Phenyl isocyanate267.3392>95
L2-U02 4-Chlorophenyl isocyanate301.7795>95
L2-U03 Cyclohexyl isocyanate273.3890>95
L2-U04 n-Butyl isocyanate247.3494>95
L2-U05 Benzyl isocyanate281.3689>95

Biological Context: Targeting Cancer Signaling Pathways

Derivatives of the THIQ scaffold have been reported to exhibit anticancer properties by modulating various signaling pathways.[2][4] A key pathway implicated in many cancers is the Ras-Raf-MEK-ERK signaling cascade, which regulates cell proliferation, survival, and differentiation.[5][6] The synthesized libraries of 8-amido and 8-ureido-tetrahydroisoquinolines can be screened for their inhibitory activity against components of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 8-Substituted THIQ Derivative (Potential Inhibitor) Inhibitor->Raf Inhibitor->MEK

Figure 3: The Ras-Raf-MEK-ERK signaling pathway and potential points of inhibition.

The diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and ERK.[7][8] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[9] The synthesized 8-substituted THIQ derivatives could potentially inhibit kinases within this pathway, such as Raf or MEK, thereby blocking downstream signaling and exerting an anti-proliferative effect.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. The protocols provided herein for the high-throughput synthesis of amide and urea derivatives offer a robust platform for generating novel chemical entities for drug discovery. The potential for these compounds to modulate key cancer-related signaling pathways, such as the Ras-Raf-MEK-ERK cascade, makes them attractive candidates for further biological evaluation.

References

Application of 1,2,3,4-Tetrahydroisoquinolin-8-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2,3,4-tetrahydroisoquinolin-8-amine as a key building block in the synthesis of kinase inhibitors. The unique structural features of this scaffold make it a valuable component in the design of targeted therapies for a range of diseases, including cancer.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1] The introduction of an amino group at the 8-position provides a crucial handle for derivatization, allowing for the strategic construction of molecules that can interact with the active sites of various protein kinases. These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This document will focus on the application of this compound in the synthesis of inhibitors for key kinase targets such as Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR), which, while not a kinase, is a critical target in cancer chemotherapy whose inhibitors often share structural motifs with kinase inhibitors.

Kinase Inhibitors Derived from Tetrahydroisoquinoline Scaffolds: Quantitative Data

The following table summarizes the inhibitory activities of various kinase inhibitors incorporating a tetrahydroisoquinoline moiety. While not all are derived from the 8-amino substituted precursor, they illustrate the potential of this scaffold in achieving high potency against different kinase targets.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
7e CDK20.149-[2]
8d DHFR0.199-[2]
8 ALKPotentVarious[3]
17 ALKPotentVarious[3]
1b Haspin0.057-[4]
1c Haspin0.066-[4]
2c Haspin0.062-[4]

Signaling Pathway Diagrams

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design. The following diagrams illustrate the roles of ALK, CDK2, and DHFR in cellular processes.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ligand Ligand Ligand->ALK Inhibitor ALK Inhibitor (e.g., THIQ-based) Inhibitor->ALK

Caption: ALK Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb pRb-P pRb_E2F->pRb E2F E2F pRb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Inhibitor CDK2 Inhibitor (e.g., THIQ-based) Inhibitor->CDK2

Caption: CDK2/Cyclin E Pathway in Cell Cycle Progression.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-carbon metabolism DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Inhibitor DHFR Inhibitor (e.g., THIQ-based) Inhibitor->DHFR

Caption: Role of DHFR in Nucleotide Synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final kinase inhibitor scaffolds using this compound.

General Synthetic Workflow

The synthesis of kinase inhibitors using this compound typically involves a multi-step process, including the formation of the THIQ core (if not commercially available), followed by coupling to a suitable heterocyclic scaffold, a common feature of many kinase inhibitors.

Synthetic_Workflow Start Starting Materials (e.g., β-arylethylamine) THIQ_Formation THIQ Core Synthesis (e.g., Pictet-Spengler or Bischler-Napieralski) Start->THIQ_Formation THIQ_8_amine This compound THIQ_Formation->THIQ_8_amine Coupling Coupling Reaction (e.g., Buchwald-Hartwig Amination) THIQ_8_amine->Coupling Heterocycle Activated Heterocycle (e.g., 2,4-Dichloropyrimidine) Heterocycle->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product

Caption: General Synthetic Workflow for THIQ-based Kinase Inhibitors.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Core via Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold.

Materials:

  • β-arylethylamine derivative

  • Aldehyde or ketone

  • Protic or Lewis acid (e.g., HCl, trifluoroacetic acid)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the β-arylethylamine (1.0 eq) in the chosen solvent.

  • Add the aldehyde or ketone (1.1 eq).

  • Add the acid catalyst (0.1-1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.[5]

Protocol 2: Synthesis of a Pyrimidinone-Tetrahydroisoquinoline Conjugate as a SHP2 Antagonist

This protocol is adapted from a patented procedure for the synthesis of a SHP2 antagonist, demonstrating the coupling of this compound with a chloropyrimidinone core.[6]

Materials:

  • 6-chloro-3-(2,3-dichlorophenyl)-2,5-dimethyl-3,4-dihydropyrimidin-4-one

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 6-chloro-3-(2,3-dichlorophenyl)-2,5-dimethyl-3,4-dihydropyrimidin-4-one (1.0 eq) in anhydrous DMSO, add this compound (2.0 eq).

  • Add DIEA (4.0 eq) to the reaction mixture.

  • Stir the reaction mixture overnight at 70°C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be directly purified by preparative HPLC to yield the desired product.[6]

Protocol 3: Representative Buchwald-Hartwig Amination for Coupling with a Dichloropyrimidine Core

This protocol provides a general method for the palladium-catalyzed amination of a dichloropyrimidine, a common core in many kinase inhibitors, with this compound.

Materials:

  • This compound

  • 2,4-dichloropyrimidine

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs2CO3, K3PO4, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-chloropyrimidine or 4-amino-2-chloropyrimidine derivative, depending on the reaction conditions and the regioselectivity of the amination.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its inherent structural features and the presence of a reactive amino group allow for its incorporation into a wide range of heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The provided protocols offer a starting point for the synthesis of novel kinase inhibitors based on this promising scaffold, and the signaling pathway diagrams provide the necessary biological context for targeted drug design. Further exploration of the structure-activity relationships of 8-substituted tetrahydroisoquinoline derivatives is a promising avenue for the development of next-generation kinase inhibitors.

References

Application Notes and Protocols: High-Throughput Screening of 1,2,3,4-Tetrahydroisoquinolin-8-amine Analogs for Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this core structure have shown potential in treating neurodegenerative disorders, with some acting as neuroprotectants.[3][4] A key mechanism of action for some THIQ analogs involves the modulation of dopaminergic pathways, including direct interaction with dopamine receptors.[5] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify antagonists of the human dopamine D2 receptor from a library of compounds based on the 1,2,3,4-Tetrahydroisoquinolin-8-amine scaffold.

The protocol describes a cell-based reporter gene assay that measures the inhibition of a dopamine D2 receptor-mediated signaling pathway. This assay is designed for a 384-well plate format, making it suitable for large-scale screening campaigns.[6][7]

Biological Target: Dopamine D2 Receptor

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Dysregulation of D2R signaling is implicated in various neurological and psychiatric disorders. Antagonists of the D2R are established therapeutics for conditions such as schizophrenia and are being investigated for other CNS disorders. The THIQ scaffold has been shown to interact with dopamine receptors, making the D2R a relevant target for screening libraries of THIQ analogs.[5]

Signaling Pathway

Upon activation by its endogenous ligand, dopamine, the D2R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, a reporter gene system is utilized where a cAMP-responsive element (CRE) drives the expression of a reporter enzyme, such as luciferase. In the presence of an agonist like dopamine, cAMP levels are low, leading to minimal reporter gene expression. An antagonist will block the effect of the agonist, resulting in an increase in cAMP and consequently, a measurable increase in reporter gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates THIQ_Antagonist THIQ Analog (Antagonist) THIQ_Antagonist->D2R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Reporter Luciferase Gene CRE->Reporter Drives Expression Luciferase Luciferase (Signal) Reporter->Luciferase HTS_Workflow start Start plate_prep 1. Assay Plate Preparation - Dispense library compounds - Dispense controls (agonist, antagonist) start->plate_prep cell_dispensing 2. Cell Dispensing - Add D2R-expressing reporter cells plate_prep->cell_dispensing pre_incubation 3. Pre-incubation - Incubate plates with cells and compounds cell_dispensing->pre_incubation agonist_addition 4. Agonist Addition - Add dopamine to all wells (except negative controls) pre_incubation->agonist_addition incubation 5. Incubation - Incubate to allow for reporter gene expression agonist_addition->incubation reagent_addition 6. Reagent Addition - Add luciferase substrate incubation->reagent_addition detection 7. Signal Detection - Read luminescence reagent_addition->detection data_analysis 8. Data Analysis - Calculate % inhibition - Identify hits detection->data_analysis end End data_analysis->end

References

Application Note: Quantification of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,2,3,4-Tetrahydroisoquinolin-8-amine in human plasma. The methodology employs a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a polar amine compound of interest in various fields of drug discovery and development. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note provides a detailed protocol for a high-throughput LC-MS/MS assay designed for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for sample clean-up.

  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 10 µL of internal standard working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound149.1132.115025
Internal Standard (d4)153.1136.115025

Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the analyte and internal standard.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
112,3451,100,2340.011
561,7891,098,7650.056
10124,5671,101,9870.113
50622,8351,099,5430.566
1001,235,6781,100,8761.122
5006,189,3451,098,2135.636
100012,456,7891,101,54311.308
Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC2.52.496.05.8
MQC7578.2104.34.2
HQC750735.198.03.5

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is Internal Standard (10 µL) ppt_solvent Acetonitrile with 0.1% FA (200 µL) vortex Vortex (1 min) ppt_solvent->vortex Add & Mix centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Injection (5 µL) supernatant->autosampler lc_column C18 Column Separation autosampler->lc_column ms_detection Mass Spectrometer (MRM) lc_column->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Components

method_components analyte This compound sample_prep Protein Precipitation analyte->sample_prep matrix Human Plasma matrix->sample_prep separation Reversed-Phase LC sample_prep->separation Extract detection Tandem Mass Spectrometry separation->detection Eluent quantification MRM detection->quantification Signal result Concentration quantification->result

Caption: Logical relationship of the analytical method components.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting drug development studies. The method demonstrates good accuracy and precision over a relevant concentration range.

Application Notes and Protocols: In Vitro Efficacy Testing of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its analogs represent a class of compounds with significant biological activities, including potential applications in the management of neurodegenerative disorders.[1][2] The core structure of THIQ is found in various natural and synthetic compounds that have demonstrated a range of pharmacological effects.[2] This document provides a detailed in vitro experimental framework for testing the efficacy of a specific analog, 1,2,3,4-Tetrahydroisoquinolin-8-amine. The proposed studies are designed to elucidate its mechanism of action by investigating its effects on key molecular targets implicated in neurological function and disease, including monoamine oxidases and dopamine receptors. Furthermore, protocols to assess its neuroprotective potential and impact on mitochondrial function are described.

Target Activity and Initial Screening

The initial phase of testing focuses on characterizing the interaction of this compound with primary molecular targets known to be modulated by THIQ derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[3][4] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[3] This assay will determine if this compound inhibits MAO-A and/or MAO-B activity.

Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits that measure the hydrogen peroxide produced by MAO activity.[5][6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or tyramine)[3][6]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)[5]

  • MAO-A specific inhibitor (e.g., Clorgyline)[6]

  • MAO-B specific inhibitor (e.g., Selegiline)[6]

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.

  • Add the test compound (this compound) at various concentrations to the appropriate wells. Include wells with the reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO).

  • Add either MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 30-60 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound against both MAO-A and MAO-B.

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound
Clorgyline (Reference)
Selegiline (Reference)
Dopamine D2 Receptor Functional Assay

Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various neurological processes.[7] The D2 receptor, a Gi/o-coupled receptor, is a key target for drugs used to treat psychosis and Parkinson's disease.[8] This assay will determine if this compound acts as an agonist or antagonist at the D2 dopamine receptor by measuring changes in cyclic AMP (cAMP) levels.[9]

Protocol: cAMP-Based D2 Receptor Assay

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Forskolin.

  • Dopamine (agonist control).

  • Haloperidol (antagonist control).

  • This compound.

  • cAMP assay kit (e.g., GloSensor™ from Promega or a similar luminescence/fluorescence-based kit).[10]

  • 384-well white microplates.

  • Luminometer or fluorescence plate reader.

Procedure for Agonist Mode:

  • Seed HEK293-D2 cells in a 384-well plate and incubate overnight.

  • Prepare a serial dilution of this compound and the dopamine control.

  • Add the compounds to the cells and incubate for 15-30 minutes.

  • Add forskolin to all wells to stimulate adenylyl cyclase.

  • Add the cAMP detection reagents according to the manufacturer's protocol.

  • Measure luminescence or fluorescence.

  • Calculate the EC50 value for the test compound.

Procedure for Antagonist Mode:

  • Seed HEK293-D2 cells as above.

  • Prepare a serial dilution of this compound and the haloperidol control.

  • Add the compounds to the cells and incubate for 15-30 minutes.

  • Add a fixed concentration of dopamine (EC80) to all wells except the negative control.

  • Add forskolin to all wells.

  • Add the cAMP detection reagents.

  • Measure luminescence or fluorescence.

  • Calculate the IC50 value for the test compound.

Data Presentation:

CompoundD2 Receptor Agonist EC50 (µM)D2 Receptor Antagonist IC50 (µM)
This compound
Dopamine (Reference)N/A
Haloperidol (Reference)N/A

Cellular Efficacy and Neuroprotection

This section details experiments to evaluate the compound's effects in a cellular context, focusing on its potential to protect neurons from toxic insults.

Neurotoxicity Assay

Before assessing neuroprotective effects, it is essential to determine the cytotoxicity of this compound in a relevant neuronal cell line.

Protocol: MTT Assay in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplates.

  • Microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24-48 hours.

  • After incubation, remove the medium and add fresh medium containing MTT solution.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Data Presentation:

CompoundCC50 in SH-SY5Y cells (µM)
This compound
Neuroprotection against Oxidative Stress

This assay will determine if this compound can protect neuronal cells from damage induced by an oxidative stressor like 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.

Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

Materials:

  • SH-SY5Y cells.

  • Cell culture medium.

  • This compound (at non-toxic concentrations).

  • 6-hydroxydopamine (6-OHDA).

  • MTT assay reagents.

  • 96-well plates.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Induce neurotoxicity by adding a predetermined concentration of 6-OHDA to the wells (except for the control group).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in section 2.1.

  • Calculate the percentage of neuroprotection conferred by the test compound.

Data Presentation:

TreatmentCell Viability (%)
Vehicle Control100
6-OHDA alone
This compound (Conc 1) + 6-OHDA
This compound (Conc 2) + 6-OHDA
This compound (Conc 3) + 6-OHDA

Mitochondrial Function Assessment

Given that MAOs are mitochondrial enzymes and mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, assessing the compound's impact on mitochondrial health is crucial.[11]

Mitochondrial Respiration

This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial function.[12]

Protocol: Seahorse XF Cellular Respiration Assay

Materials:

  • SH-SY5Y cells.

  • Seahorse XF Cell Culture Microplates.

  • Seahorse XF Calibrant.

  • Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine).

  • This compound.

  • Mitochondrial stress test reagents: Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Seahorse XF Analyzer.

Procedure:

  • Seed SH-SY5Y cells in a Seahorse XF microplate and incubate overnight.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.

  • Treat the cells with this compound at various concentrations.

  • Load the mitochondrial stress test reagents into the injector ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Run the assay, which involves sequential injections of the stress test reagents to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the OCR data to determine the effect of the compound on key parameters of mitochondrial function.

Data Presentation:

ParameterVehicle ControlThis compound (Conc 1)This compound (Conc 2)
Basal Respiration
ATP Production
Maximal Respiration
Spare Respiratory Capacity

Visualizations

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanistic Insight A This compound B MAO Inhibition Assay (MAO-A & MAO-B) A->B C Dopamine D2 Receptor Functional Assay A->C D Neurotoxicity Assay (SH-SY5Y cells) B->D If active C->D If active E Neuroprotection Assay (vs. 6-OHDA) D->E Determine non-toxic conc. F Mitochondrial Respiration (Seahorse XF Assay) E->F Investigate mechanism

Caption: Overall experimental workflow for in vitro testing.

Dopamine_D2_Signaling cluster_outside Extracellular cluster_inside Intracellular Dopamine Dopamine or Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Effects cAMP->Downstream

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Mitochondrial_Respiration_Assay cluster_params Calculated Parameters Assay Time Basal Respiration Injection 1: Oligomycin ATP-linked Respiration Injection 2: FCCP Maximal Respiration Injection 3: Rotenone/Antimycin A Non-mitochondrial Respiration ProtonLeak Proton Leak Assay:f3->ProtonLeak Basal - ATP-linked SpareCapacity Spare Respiratory Capacity Assay:f5->SpareCapacity Maximal - Basal

Caption: Key parameters measured in a mitochondrial stress test.

References

1,2,3,4-Tetrahydroisoquinolin-8-amine: A Versatile Scaffold for Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, 1,2,3,4-tetrahydroisoquinolin-8-amine stands out as a versatile platform for the development of novel Positron Emission Tomography (PET) imaging agents. Its inherent structural features allow for functionalization at the amino group and other positions, enabling the creation of targeted radiotracers for a variety of biological targets implicated in oncology and neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for the synthesis, radiolabeling, and preclinical evaluation of PET imaging agents based on the this compound scaffold.

Application in Oncology: Targeting the CXCR4 Receptor

A prime example of the utility of the 1,2,3,4-tetrahydroisoquinoline scaffold is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). This receptor is overexpressed in numerous cancers, including glioblastoma, and plays a crucial role in tumor growth, invasion, and metastasis.[2] PET imaging of CXCR4 expression can provide valuable diagnostic and prognostic information and aid in monitoring response to therapy.

A novel PET tracer, [68Ga]Ga-TD-01, has been developed using a tetrahydroisoquinoline derivative (TIQ15) as the targeting moiety.[3] The 8-amino group of a related tetrahydroisoquinoline scaffold serves as a key attachment point for a chelator, such as DOTA, which can then be radiolabeled with Gallium-68 (68Ga).

Quantitative Data for [68Ga]Ga-TD-01
ParameterValueReference
Radiochemical Yield (RCY)36.33 ± 1.50% (End of Synthesis)[3]
Radiochemical Purity> 99%[3]
Molar Activity55.79 ± 1.96 GBq/µmol (End of Synthesis)[3]
In Vitro Stability (PBS, 4h)> 95% intact[3]
In Vitro Stability (Human Plasma, 4h)> 95% intact[3]
Signaling Pathway: CXCR4

The binding of the endogenous ligand CXCL12 to the CXCR4 receptor activates several downstream signaling pathways, primarily through G-protein coupling. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are involved in cell proliferation, survival, and migration. PET imaging agents targeting CXCR4 can help to visualize and quantify the expression of this key receptor in tumors.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein G-protein (Gi) CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds to PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration MAPK->Migration

Caption: Simplified CXCR4 signaling pathway.

Application in Neuroimaging: Targeting SKCa Channels

The tetrahydroisoquinoline scaffold has also been explored for the development of PET imaging agents targeting small-conductance calcium-activated potassium (SKCa) channels. These channels are involved in neuronal excitability and are implicated in various neurological disorders. Carbon-11 labeled N-methyl-laudanosine and its tetrahydroisoquinolinium derivatives have been synthesized as potential probes for imaging SKCa channels in the brain.

Signaling and Function: SKCa Channels

SKCa channels are activated by an increase in intracellular calcium concentration, leading to potassium ion efflux and hyperpolarization of the cell membrane. This process helps to regulate the firing frequency of neurons. Dysregulation of SKCa channel function has been linked to conditions such as epilepsy and Parkinson's disease.

SKCa_Channel_Function Ca_influx Increased Intracellular Ca2+ SKCa SKCa Channel Ca_influx->SKCa Activates K_efflux K+ Efflux SKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Frequency Hyperpolarization->Reduced_Firing

Caption: Functional cascade of SKCa channel activation.

Experimental Protocols

Synthesis of the this compound Scaffold

A common route for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Another established method is the Bischler-Napieralski reaction, where a β-arylethylamide is cyclized to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[4]

A specific, multi-step synthesis is required to produce the 8-amino substituted scaffold. One reported method involves the synthesis of 8-fluoro-3,4-dihydroisoquinoline, followed by a fluorine-amine exchange reaction and subsequent reduction to yield 1-substituted 8-amino-1,2,3,4-tetrahydroisoquinolines.

Scaffold_Synthesis_Workflow Start Starting Materials Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Bischler_Napieralski Bischler-Napieralski Reaction Start->Bischler_Napieralski THIQ_core Tetrahydroisoquinoline Core Pictet_Spengler->THIQ_core Bischler_Napieralski->THIQ_core Functionalization Functionalization (e.g., 8-amination) THIQ_core->Functionalization Final_Scaffold This compound Scaffold Functionalization->Final_Scaffold

Caption: General synthetic strategies for the THIQ scaffold.

General Protocol for Radiolabeling with 68Ga

This protocol is based on the radiolabeling of a DOTA-conjugated tetrahydroisoquinoline derivative, exemplified by the synthesis of [68Ga]Ga-TD-01.[3]

Materials:

  • 68Ge/68Ga generator

  • DOTA-conjugated tetrahydroisoquinoline precursor (e.g., TD-01)

  • Ammonium acetate buffer (0.1 M, pH 4)

  • Hydrochloric acid (0.05 M)

  • Solid-phase extraction (SPE) cartridge (e.g., HLB)

  • Ethanol

  • Sterile water for injection

  • Heating block or water bath

Procedure:

  • Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3.

  • Add the 68GaCl3 eluate to a vial containing the DOTA-conjugated precursor dissolved in ammonium acetate buffer.

  • Heat the reaction mixture at 60-95°C for 5-15 minutes.

  • Cool the reaction mixture to room temperature.

  • Purify the radiolabeled compound using an SPE cartridge, pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove unreacted 68Ga.

  • Elute the final product with ethanol.

  • Dilute the final product with sterile water or saline for injection.

  • Perform quality control analysis (e.g., HPLC, TLC) to determine radiochemical purity and yield.

Ga68_Radiolabeling_Workflow cluster_synthesis Radiolabeling Generator 68Ge/68Ga Generator Elution Elute with HCl to get 68GaCl3 Generator->Elution Reaction Reaction at 60-95°C in Acetate Buffer Elution->Reaction Precursor DOTA-conjugated THIQ Precursor Precursor->Reaction Purification SPE Purification Reaction->Purification QC Quality Control (HPLC, TLC) Purification->QC Final_Product [68Ga]Ga-THIQ PET Agent QC->Final_Product

Caption: Workflow for 68Ga radiolabeling.

Preclinical Evaluation Workflow

A typical preclinical evaluation of a novel tetrahydroisoquinoline-based PET imaging agent involves a series of in vitro and in vivo studies to assess its properties and potential for clinical translation.

1. In Vitro Studies:

  • Binding Affinity: Determine the binding affinity (e.g., Ki, IC50) of the non-radioactive standard to the target of interest using competitive binding assays.

  • Stability: Assess the stability of the radiolabeled compound in physiological buffers (e.g., PBS) and human plasma over time.[3]

  • Lipophilicity: Determine the partition coefficient (LogP) to predict blood-brain barrier permeability.

2. In Vivo Studies (Animal Models):

  • Biodistribution: Inject the radiotracer into healthy animals and animals with a relevant disease model (e.g., tumor-bearing mice) to determine the uptake and clearance of the tracer in various organs over time.

  • PET/CT or PET/MRI Imaging: Perform dynamic or static PET scans to visualize the distribution of the radiotracer and quantify its uptake in the target tissue.

  • Blocking Studies: Co-administer a non-radioactive antagonist for the target receptor to demonstrate the specificity of the radiotracer's binding. A significant reduction in uptake in the target tissue in the presence of the blocking agent indicates specific binding.[3]

  • Metabolite Analysis: Analyze blood and tissue samples to identify and quantify radiometabolites, which can affect image interpretation.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Models) Binding Binding Affinity Assays Biodistribution Biodistribution Studies Binding->Biodistribution Stability Stability Studies Stability->Biodistribution Lipophilicity Lipophilicity (LogP) Lipophilicity->Biodistribution PET_Imaging PET/CT or PET/MRI Biodistribution->PET_Imaging Blocking Blocking Studies PET_Imaging->Blocking Metabolite Metabolite Analysis PET_Imaging->Metabolite Clinical_Translation Potential for Clinical Translation Blocking->Clinical_Translation Metabolite->Clinical_Translation Start Novel THIQ-based PET Agent Start->Binding Start->Stability Start->Lipophilicity

Caption: Preclinical evaluation workflow for PET agents.

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of novel PET imaging agents. Its synthetic tractability allows for the introduction of various functional groups to target a range of biological molecules implicated in disease. The successful development of CXCR4- and SKCa channel-targeted agents highlights the potential of this scaffold in both oncology and neuroimaging. Further exploration of this scaffold is warranted to develop new and improved PET radiotracers for a variety of unmet clinical needs.

References

Anwendungsbeispiel und Protokolle: Derivatisierung von 1,2,3,4-Tetrahydroisochinolin-8-amin für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 1,2,3,4-Tetrahydroisochinoline (THIQs) sind eine wichtige Klasse von heterozyklischen Verbindungen, die den Kern vieler biologisch aktiver Moleküle und zugelassener Medikamente bilden. Die Modifikation dieses Grundgerüsts ist eine gängige Strategie in der medizinischen Chemie, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Insbesondere das 1,2,3,4-Tetrahydroisochinolin-8-amin bietet mit seiner primären Aminogruppe am Benzolring einen vielseitigen Ansatzpunkt für die Derivatisierung. Diese Anwendungsbeispiele beschreiben Protokolle zur systematischen Derivatisierung dieser Aminogruppe zur Erstellung einer kleinen Substanzbibliothek für Struktur-Wirkungs-Beziehungsstudien (SAR), fokussiert auf die Hemmung von Kinasen, einem häufigen Ziel für THIQ-basierte Inhibitoren.

Logischer Arbeitsablauf für SAR-Studien

Der folgende Arbeitsablauf skizziert die notwendigen Schritte von der Synthese bis zur biologischen Auswertung, um die SAR von derivatisierten 1,2,3,4-Tetrahydroisochinolin-8-amin-Analoga zu untersuchen.

SAR_Workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase start 1,2,3,4-Tetrahydro- isochinolin-8-amin (Ausgangsmaterial) derivatization Parallele Derivatisierung (z.B. Acylierung, Sulfonylierung) start->derivatization library Generierte Substanzbibliothek derivatization->library purification Aufreinigung & Analyse (HPLC, LC-MS, NMR) library->purification primary_screen Primäres Screening (z.B. Kinase-Assay) purification->primary_screen hit_id Identifizierung von aktiven Substanzen ('Hits') primary_screen->hit_id dose_response Dosis-Wirkungs- Analyse (IC50) hit_id->dose_response sar_analysis SAR-Analyse dose_response->sar_analysis sar_analysis->library Design neuer Analoga

Abbildung 1: Allgemeiner Arbeitsablauf für die SAR-Studie.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese und die biologische Testung der Derivate.

2.1 Protokoll: Parallele Acylierung von 1,2,3,4-Tetrahydroisochinolin-8-amin

Dieses Protokoll beschreibt die Synthese einer Amid-Bibliothek durch Reaktion des primären Amins mit verschiedenen Carbonsäurechloriden.

Materialien:

  • 1,2,3,4-Tetrahydroisochinolin-8-amin

  • Dichlormethan (DCM), wasserfrei

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)

  • Eine Auswahl an Carbonsäurechloriden (z.B. Acetylchlorid, Benzoylchlorid, Cyclohexancarbonylchlorid)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z.B. 8-ml-Vials)

  • Magnetrührer

Prozedur:

  • Vorbereitung: In einem trockenen Reaktionsgefäß werden 50 mg (0,337 mmol) 1,2,3,4-Tetrahydroisochinolin-8-amin in 2 ml wasserfreiem DCM gelöst.

  • Basenzugabe: 1,5 Äquivalente (70 µL, 0,506 mmol) Triethylamin werden zur Lösung gegeben. Die Mischung wird bei Raumtemperatur 5 Minuten gerührt.

  • Acylchloridzugabe: 1,1 Äquivalente (z.B. 26 µL, 0,371 mmol für Acetylchlorid) des jeweiligen Carbonsäurechlorids werden langsam zu der Lösung getropft.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Aufarbeitung: Die Reaktionsmischung wird mit 5 ml gesättigter NaHCO₃-Lösung versetzt, um überschüssiges Säurechlorid zu neutralisieren. Die organische Phase wird abgetrennt, mit Wasser gewaschen und über Na₂SO₄ getrocknet.

  • Aufreinigung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie (typischerweise mit einem Gradienten von Ethylacetat in Hexan) oder präparativer HPLC aufgereinigt, um das gewünschte Amid-Derivat zu erhalten.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.

2.2 Protokoll: In-vitro-Kinase-Hemmassay

Dieses Protokoll beschreibt einen allgemeinen Assay zur Bestimmung der inhibitorischen Aktivität der synthetisierten Verbindungen gegenüber einer Zielkinase (z.B. einer Tyrosinkinase wie EGFR).

Materialien:

  • Rekombinantes Kinase-Enzym

  • Spezifisches Peptidsubstrat für die Kinase

  • Adenosintriphosphat (ATP), typischerweise in der Konzentration des Km-Wertes

  • Synthetisierte Testverbindungen in Dimethylsulfoxid (DMSO) gelöst

  • Kinase-Assay-Puffer (z.B. HEPES-Puffer mit MgCl₂, DTT)

  • ATP-Quantifizierungssystem (z.B. Kinase-Glo® Luminescence Assay)

  • 384-Well-Platten, weiße, undurchsichtige Platten für Lumineszenz

  • Plattenlesegerät (Luminometer)

Prozedur:

  • Verdünnungsreihe: Erstellen Sie eine serielle Verdünnungsreihe der Testverbindungen in DMSO. Typischerweise werden 10 Konzentrationen in einem 3-fachen Verdünnungsschema erstellt, beginnend bei 100 µM.

  • Reaktionsansatz: In die Wells einer 384-Well-Platte werden pipettiert:

    • 5 µL Kinase-Lösung im Assay-Puffer.

    • 0,1 µL der Testverbindung in DMSO (Endkonzentration von DMSO sollte ≤ 1% sein).

    • Inkubieren Sie für 10-15 Minuten bei Raumtemperatur (Präinkubation von Enzym und Inhibitor).

  • Reaktionsstart: Starten Sie die Kinase-Reaktion durch Zugabe von 5 µL einer Mischung aus Peptidsubstrat und ATP im Assay-Puffer.

  • Inkubation: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.

  • Reaktionsstopp & Detektion: Stoppen Sie die Reaktion und quantifizieren Sie das verbleibende ATP durch Zugabe von 10 µL des Kinase-Glo®-Reagenz. Nach 10 Minuten Inkubation im Dunkeln wird die Lumineszenz mit einem Plattenlesegerät gemessen.

  • Datenanalyse: Die Lumineszenzsignale sind umgekehrt proportional zur Kinase-Aktivität. Die prozentuale Hemmung wird für jede Konzentration berechnet. Die IC₅₀-Werte (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt) werden durch nichtlineare Regression (log(Inhibitor) vs. normalisierte Antwort) ermittelt.

Struktur-Wirkungs-Beziehungen (SAR) - Hypothetische Daten

Die folgende Tabelle fasst hypothetische Daten für eine Reihe von N-acylierten Derivaten von 1,2,3,4-Tetrahydroisochinolin-8-amin zusammen, die gegen eine Zielkinase getestet wurden.

Verbindung IDR-Gruppe (Acyl-Rest)StrukturIC₅₀ (nM)Lipophilie (cLogP)
THIQ-01 AcetylCH₃-CO-8.5001,8
THIQ-02 Cyclopropylcarbonylc-C₃H₅-CO-1.2002,4
THIQ-03 BenzoylC₆H₅-CO-4503,5
THIQ-04 4-Fluorobenzoyl4-F-C₆H₄-CO-1503,7
THIQ-05 4-Methoxybenzoyl4-CH₃O-C₆H₄-CO-9803,4
THIQ-06 Thiophen-2-carbonylC₄H₃S-CO-3203,1
THIQ-07 PhenylacetylC₆H₅-CH₂-CO-2.1003,4

Interpretation der SAR-Daten:

  • Aliphatisch vs. Aromatisch: Ein Wechsel von einer kleinen aliphatischen Gruppe (Acetyl, THIQ-01 ) zu einer aromatischen Gruppe (Benzoyl, THIQ-03 ) führt zu einer signifikanten Steigerung der Aktivität. Dies deutet auf eine mögliche π-π-Wechselwirkung in der ATP-Bindungstasche der Kinase hin.

  • Elektronische Effekte: Die Einführung eines elektronenziehenden Substituenten (Fluor in THIQ-04 ) am Phenylring verbessert die Wirksamkeit im Vergleich zum unsubstituierten Benzoyl-Derivat (THIQ-03 ). Im Gegensatz dazu verringert ein elektronenschiebender Substituent (Methoxy in THIQ-05 ) die Aktivität.

  • Sterische Effekte: Das Einfügen einer Methylen-Gruppe zwischen dem Phenylring und der Carbonylgruppe (THIQ-07 ) reduziert die Aktivität drastisch, was auf eine suboptimale Geometrie oder sterische Hinderung hindeutet.

  • Heteroaromatische Ringe: Ein Heteroaromat wie Thiophen (THIQ-06 ) wird gut toleriert und zeigt eine potente Hemmung, was weitere Möglichkeiten für Modifikationen eröffnet.

Postulierte Signalweg-Hemmung

Die Hemmung einer Rezeptor-Tyrosinkinase (RTK) wie dem EGFR durch einen potenten Inhibitor unterbricht die nachgeschaltete Signaltransduktion, die für das Zellwachstum und Überleben entscheidend ist.

Signaling_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern RTK RTK (z.B. EGFR) RAS RAS RTK->RAS Aktivierung durch Autophosphorylierung Ligand Ligand (z.B. EGF) Ligand->RTK Bindung & Dimerisierung RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transkription (Zellzyklus, Proliferation) ERK->Transcription Inhibitor THIQ-Derivat (z.B. THIQ-04) Inhibitor->RTK Hemmung

Abbildung 2: Hemmung des RTK-Signalwegs durch ein THIQ-Derivat.

Schlussfolgerung: Die systematische Derivatisierung von 1,2,3,4-Tetrahydroisochinolin-8-amin an der Aminogruppe ist eine effektive Strategie zur Generierung potenter Moleküle. Die hier vorgestellten Protokolle und der logische Arbeitsablauf bieten eine solide Grundlage für die Durchführung von SAR-Studien. Die hypothetischen Daten verdeutlichen, wie durch gezielte Modifikationen wichtige Einblicke in die molekularen Wechselwirkungen mit dem biologischen Ziel gewonnen und die Wirksamkeit der Verbindungen optimiert werden kann.

A Practical Guide to the Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinolin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable scaffold in medicinal chemistry, via the Pictet-Spengler reaction. The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[1][2][3][4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][4][6]

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The presence of an amino group at the 8-position offers a versatile handle for further functionalization, making this compound a key intermediate in drug discovery programs. The Pictet-Spengler reaction provides a direct and efficient route to this class of compounds. The reaction is known to be facilitated by electron-donating groups on the aromatic ring of the β-arylethylamine, such as the amino group in our target molecule, which can lead to higher yields under milder conditions.[6][7][8]

This guide presents a representative conventional thermal protocol and a microwave-assisted protocol for the synthesis of this compound.

Reaction Mechanism and Workflow

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the β-arylethylamine and the aldehyde.[9] Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion.[9][10] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the cyclic product.[2][9] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-(2-aminophenyl)ethan-1-amine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde, -H2O Aldehyde Formaldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Product This compound Iminium_Ion->Product Intramolecular Cyclization, -H+

Caption: General mechanism of the Pictet-Spengler reaction.

The general experimental workflow involves the reaction setup, monitoring, work-up, and purification of the final product.

Experimental_Workflow Start Start Reactants Combine 2-(2-aminophenyl)ethan-1-amine, formaldehyde, and solvent Start->Reactants Acid Add acid catalyst Reactants->Acid Reaction Heat reaction mixture (Conventional or Microwave) Acid->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Quench reaction, basify, and extract with organic solvent Monitoring->Workup Purification Dry organic layer and purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

Experimental Protocols

Materials and Reagents:

  • 2-(2-aminophenyl)ethan-1-amine

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for elution

Protocol 1: Conventional Thermal Synthesis

This protocol describes a standard method for the Pictet-Spengler reaction using conventional heating.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-aminophenyl)ethan-1-amine (1.0 eq).

  • Dissolve the amine in a suitable solvent such as methanol or ethanol (10-20 mL per gram of amine).

  • Add formaldehyde (1.1 - 1.5 eq) to the solution.

  • Slowly add the acid catalyst (e.g., concentrated HCl, 0.5 - 1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[3][11][12]

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-(2-aminophenyl)ethan-1-amine (1.0 eq) and a solvent such as methanol or ethanol.

  • Add formaldehyde (1.1 - 1.5 eq) to the vessel.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).[11]

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform the work-up and purification as described in the conventional protocol (steps 7-11).

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and optimization may be required for specific experimental setups.

Table 1: Representative Conditions for Conventional Thermal Synthesis

ParameterValue
Starting Material2-(2-aminophenyl)ethan-1-amine
AldehydeFormaldehyde (37% aq.)
CatalystConcentrated HCl
SolventMethanol
TemperatureReflux (~65 °C)
Reaction Time12-24 hours
Expected Yield60-80%

Table 2: Representative Conditions for Microwave-Assisted Synthesis

ParameterValue
Starting Material2-(2-aminophenyl)ethan-1-amine
AldehydeParaformaldehyde
CatalystTrifluoroacetic Acid (TFA)
SolventEthanol
Temperature120 °C
Reaction Time15-30 minutes
Expected Yield70-90%

Characterization of this compound

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic protons at C1, and the aliphatic protons of the tetrahydroisoquinoline core.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂, MW: 148.21 g/mol ).[13]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H bonds.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a stronger acid catalyst or microwave irradiation.
Decomposition of starting material or productUse milder reaction conditions (lower temperature, less acidic catalyst).
Formation of side products Polymerization of formaldehydeAdd formaldehyde slowly to the reaction mixture.
Oxidation of the productPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification Product is very polarUse a more polar eluent system for column chromatography (e.g., methanol in dichloromethane).
Starting material and product have similar Rf valuesEnsure the reaction goes to completion by monitoring with TLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formaldehyde is a carcinogen and a skin/respiratory irritant. Handle with extreme care.

  • Strong acids like HCl and TFA are corrosive. Handle with care and avoid contact with skin and eyes.

  • Microwave synthesis should be performed in specialized equipment designed for chemical reactions under pressure.

By following these guidelines, researchers can successfully synthesize this compound using the Pictet-Spengler reaction, providing a valuable building block for further chemical exploration and drug development.

References

Application Notes and Protocols: The Use of 1,2,3,4-Tetrahydroisoquinolin-8-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[3][4][5] 1,2,3,4-Tetrahydroisoquinolin-8-amine (PubChem CID: 20523209) represents a valuable fragment from this class.[6] Its rigid bicyclic structure, combined with the primary amine at the 8-position, provides a defined three-dimensional shape and a key vector for chemical elaboration, making it an excellent starting point for an FBDD campaign.

These notes provide a representative workflow and detailed protocols for utilizing this compound in an FBDD campaign against a hypothetical protein kinase target, a common focus in oncology and immunology drug discovery.

Application Notes

Rationale for Use as a Fragment

This compound is an ideal candidate for fragment screening due to its physicochemical properties, which align with the "Rule of Three":

  • Low Molecular Weight: 148.20 g/mol .[6]

  • LogP: Calculated value is typically low (e.g., <3).

  • Number of Hydrogen Bond Donors/Acceptors: The two nitrogen atoms and associated hydrogens provide hydrogen bonding capabilities.

  • Structural Rigidity: The fused ring system reduces conformational flexibility, often leading to a more favorable entropy of binding.

  • Synthetic Tractability: The primary amine at the 8-position and the secondary amine within the ring serve as synthetic handles for fragment evolution into more potent leads.[3]

Representative FBDD Screening Cascade

A tiered approach is recommended to efficiently screen, identify, and validate the binding of this compound to a target protein. Sensitive biophysical techniques are required to detect the typically weak binding affinities of fragments.[1][2][7]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal Screen) cluster_2 Binding Characterization cluster_3 Structural Biology cluster_4 Lead Optimization A Fragment Library (including THIQ-8-amine) B Differential Scanning Fluorimetry (DSF) A->B High-Throughput Screen C Surface Plasmon Resonance (SPR) B->C Primary Hits D Isothermal Titration Calorimetry (ITC) C->D Confirmed Binders E X-ray Crystallography D->E Thermodynamic Data F Fragment Evolution (Structure-Guided Design) E->F 3D Binding Pose G Potent Lead Compound F->G Iterative Synthesis

Caption: A representative workflow for a fragment-based drug discovery campaign.

Data Presentation: Hypothetical Screening Results

The following tables summarize representative quantitative data that could be obtained from a successful FBDD campaign using this compound against a target kinase.

Table 1: Primary and Secondary Screening Hits

Fragment IDStructureMethodResultHit?
THIQ-8-Amine This compoundDSFΔTm = +3.5 °CYes
Fragment B(Structure)DSFΔTm = +0.8 °CNo
THIQ-8-Amine This compoundSPRBinding ObservedYes
Fragment D(Structure)SPRNo BindingNo

Table 2: Biophysical Characterization of Binding

Fragment IDMethodDissociation Constant (KD)Stoichiometry (n)Ligand Efficiency (LE)
THIQ-8-Amine SPR210 µM-0.35
THIQ-8-Amine ITC185 µM0.980.36

Ligand Efficiency (LE) is calculated as: LE = -ΔG / HAC, where ΔG = RTln(KD) and HAC is the heavy (non-hydrogen) atom count.

Hit Validation and Fragment Evolution

Confirmation of binding via X-ray crystallography is the ultimate goal of the initial screening phases.[8] A solved co-crystal structure of the target protein with this compound bound in an active site provides invaluable information.[9] This structural data reveals the precise binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., SRC, ABL) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Fragment THIQ-8-Amine Derivative (Lead Compound) Fragment->TargetKinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3,4-Tetrahydroisoquinolin-8-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the initial formation of the tetrahydroisoquinoline core, followed by the reduction of a nitro group at the 8-position.

Synthetic Pathway Overview

Synthetic_Pathway A 2-(2-Nitrophenyl)ethanamine B N-Boc-2-(2-nitrophenyl)ethanamine A->B Boc₂O, Base C N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline B->C Pictet-Spengler or Bischler-Napieralski D N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine C->D Reduction (e.g., H₂, Pd/C or SnCl₂) E This compound D->E Deprotection (e.g., TFA, HCl)

Caption: General synthetic workflow for this compound.

Issue 1: Low Yield in the Pictet-Spengler Cyclization Step

Question: I am getting a low yield for the Pictet-Spengler cyclization of N-Boc-2-(2-nitrophenyl)ethanamine with formaldehyde. What are the possible causes and solutions?

Answer:

Low yields in the Pictet-Spengler reaction for this specific substrate can be attributed to several factors, primarily the deactivating effect of the nitro group on the aromatic ring.

  • Electron-Withdrawing Nature of the Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, the key step in the Pictet-Spengler cyclization.[1]

    • Solution: Harsher reaction conditions may be required compared to substrates with electron-donating groups.[2] Consider using a stronger acid catalyst or higher temperatures. Superacids have been shown to be effective for less activated substrates.[1] Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[1]

  • Inadequate Acid Catalysis: The formation of the electrophilic iminium ion intermediate is crucial for the cyclization to occur.[2]

    • Solution: Ensure that a suitable acid catalyst is used in sufficient quantity. Common catalysts include strong protic acids like hydrochloric acid or sulfuric acid, and Lewis acids like boron trifluoride etherate.[3]

  • Side Reactions: Under harsh acidic conditions, side reactions such as polymerization or degradation of the starting material can occur.

    • Solution: Carefully optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

Troubleshooting Decision Tree: Pictet-Spengler Reaction

Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler Check_Acid Verify Acid Catalyst and Concentration Start->Check_Acid Purify_Starting_Material Check Purity of Starting Material Start->Purify_Starting_Material Increase_Temp Increase Reaction Temperature Check_Acid->Increase_Temp Acid is appropriate Result_No_Improvement No Improvement Check_Acid->Result_No_Improvement Acid is inadequate Use_Microwave Consider Microwave Synthesis Increase_Temp->Use_Microwave Yield still low Result_Improved Yield Improved Increase_Temp->Result_Improved Yield improves Monitor_Reaction Monitor for Side Products Use_Microwave->Monitor_Reaction Optimize_Time Optimize Reaction Time Monitor_Reaction->Optimize_Time Optimize_Time->Result_Improved Purify_Starting_Material->Check_Acid

Caption: Decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

Issue 2: Incomplete Reduction of the Nitro Group

Question: The reduction of N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline is sluggish and gives a mixture of the desired amine and starting material. How can I drive the reaction to completion?

Answer:

Incomplete reduction of the nitro group can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Catalyst Inactivation (Catalytic Hydrogenation): The catalyst, typically palladium on carbon (Pd/C), can become poisoned by impurities in the substrate or solvent.

    • Solution: Ensure the substrate and solvent are of high purity. Use a higher catalyst loading or a fresh batch of catalyst.

  • Insufficient Reducing Agent (e.g., SnCl₂): The stoichiometry of the reducing agent is critical.

    • Solution: Use a sufficient excess of the reducing agent. For tin(II) chloride (SnCl₂), using at least 3 equivalents is common.[4]

  • Reaction Conditions: Temperature and pressure (for catalytic hydrogenation) play a significant role.

    • Solution (Catalytic Hydrogenation): Increase the hydrogen pressure and/or the reaction temperature.

    • Solution (SnCl₂): Heating the reaction mixture can improve the reaction rate. A typical condition is stirring at 50 °C.[4]

Quantitative Data: Nitro Group Reduction

Reducing AgentConditionsTypical YieldReference
H₂/Pd-CMethanol, room temperature, atmospheric pressureVariable, can be slow[5]
SnCl₂·2H₂OEthyl acetate, 50 °CGood to excellent[4]
Iron powderAcetic acidGood to excellent[5]

Issue 3: Difficulty in Removing the Boc Protecting Group

Question: I am having trouble with the deprotection of N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine. The reaction is either incomplete or leads to side products. What are the recommended conditions?

Answer:

The Boc group is typically removed under acidic conditions. The choice of acid and solvent is crucial to ensure complete deprotection without affecting other functional groups.

  • Incomplete Deprotection: The acidic conditions may not be strong enough.

    • Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[6] Using a higher concentration of TFA or a longer reaction time may be necessary. Another common reagent is 4M HCl in dioxane.

  • Side Product Formation: The free amine product can be sensitive to strong acids and prolonged reaction times.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C) and monitor the progress closely by TLC to avoid extended exposure to acidic conditions. Once the reaction is complete, it is important to neutralize the acid to isolate the free amine or its salt.

Deprotection Workflow

Deprotection_Workflow Start N-Boc-protected amine Acid_Treatment Treat with TFA/DCM or HCl/dioxane Start->Acid_Treatment Monitoring Monitor by TLC Acid_Treatment->Monitoring Workup Neutralization and Extraction Monitoring->Workup Reaction complete Product Isolated Product Workup->Product

Caption: A typical workflow for the deprotection of a Boc-protected amine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally higher yielding for the tetrahydroisoquinoline core formation: Pictet-Spengler or Bischler-Napieralski?

A1: The choice between the Pictet-Spengler and Bischler-Napieralski reactions often depends on the specific substrate and available starting materials.[7] For substrates with electron-withdrawing groups like the nitro group, the Bischler-Napieralski reaction might be more favorable as it involves the cyclization of a more reactive N-acyliminium ion intermediate.[8] However, the Bischler-Napieralski route requires an additional reduction step of the initially formed dihydroisoquinoline. The Pictet-Spengler reaction is more atom-economical but may require harsher conditions for deactivated aromatic rings.[2]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2:

  • Pictet-Spengler: Incomplete cyclization, N-alkylation of the starting amine if an excess of aldehyde is used, and potential polymerization under strong acid conditions.

  • Bischler-Napieralski: Formation of styrenes via a retro-Ritter reaction is a known side reaction, especially with certain substrates.[9]

  • Nitro Reduction: Over-reduction of other functional groups if present, and catalyst poisoning in catalytic hydrogenation.

  • Deprotection: Incomplete removal of the protecting group or side reactions involving the free amine if not handled properly after deprotection.

Q3: What are the recommended methods for purifying the final product, this compound?

A3: The final product is a relatively polar amine.

  • Crystallization: Purification can often be achieved by crystallization of a salt form, such as the dihydrochloride or tartrate salt.[10][11] This can help in obtaining a high-purity solid.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in a mixture of a polar and non-polar solvent (e.g., dichloromethane/methanol/ammonia) is often necessary to prevent tailing of the amine on the acidic silica gel.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4:

  • Strong Acids and Reagents: The use of strong acids (HCl, H₂SO₄, TFA), dehydrating agents (POCl₃, P₂O₅), and reducing agents (LiAlH₄) requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and should be carried out with appropriate safety measures and equipment.

  • Product Handling: The final product, this compound, is a chemical compound and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and toxicity information.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-(2-Nitrophenyl)ethanamine

  • Dissolve 2-(2-nitrophenyl)ethanamine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline using SnCl₂

  • Dissolve N-Boc-8-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Deprotection of N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine

  • Dissolve N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, or precipitate the salt by adding an appropriate acid (e.g., HCl in ether).

Note: These are general protocols and may require optimization for specific scales and laboratory conditions.

References

Overcoming challenges in the purification of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3,4-Tetrahydroisoquinolin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include starting materials, reagents from the synthesis, partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, such as the Pictet-Spengler or Bischler-Napieralski reactions, impurities could include unreacted β-arylethylamines and aldehydes or ketones.[1][2] Additionally, oxidation of the amine or the tetrahydroisoquinoline ring system can lead to colored impurities.[3]

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I resolve this?

A2: Discoloration is often due to the presence of oxidized impurities or residual metal catalysts from the synthetic steps.[3] Amines, in particular, can be susceptible to air oxidation.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Inert Atmosphere: Perform purification steps, especially those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove trace metal ions that might be causing discoloration.[3]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the progress of purification and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired compound.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography Compound is highly polar and strongly adheres to silica gel. Use a more polar eluent system (e.g., with methanol or triethylamine). Consider using a different stationary phase, such as alumina.
Compound is volatile. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure.
Improper solvent system selection. Perform small-scale TLC experiments to determine the optimal solvent system for separation before running the column.
Co-elution of Impurities with the Product Similar polarity of the product and impurities. Employ a different purification technique, such as recrystallization or preparative HPLC, after the initial column chromatography.
Column was overloaded. Reduce the amount of crude material loaded onto the column.
Product is an Oil and Does Not Crystallize Presence of impurities. Re-purify the oil using column chromatography.
Compound has a low melting point. Attempt to form a salt (e.g., hydrochloride or tartrate) which is often more crystalline.[6][7]
Inconsistent NMR Spectra Presence of rotamers. The presence of certain functional groups can lead to hindered rotation and the appearance of multiple conformers in the NMR spectrum.[5] Acquiring the spectrum at an elevated temperature can sometimes coalesce the signals.
Residual solvent. Ensure the sample is thoroughly dried under high vacuum.

Experimental Protocols

General Flash Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).[4]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product chromatography Column Chromatography start->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check TLC/HPLC/NMR recrystallization->purity_check purity_check->chromatography Repurify if needed end Pure this compound purity_check->end Purity Confirmed

Caption: General purification workflow for this compound.

troubleshooting_logic start Impure Product discolored Discolored? start->discolored oily Oily Product? discolored->oily No charcoal Charcoal Treatment / Inert Atmosphere discolored->charcoal Yes low_yield Low Yield? oily->low_yield No salt Salt Formation oily->salt Yes optimize_column Optimize Chromatography (Solvent, Stationary Phase) low_yield->optimize_column Yes pure_product Pure Product low_yield->pure_product No charcoal->oily salt->low_yield optimize_column->pure_product

Caption: Troubleshooting decision tree for purification challenges.

References

Identifying and minimizing byproducts in 1,2,3,4-Tetrahydroisoquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine. The following information is designed to help identify and minimize the formation of byproducts, and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and direct synthetic route is the Pictet-Spengler reaction . This involves the condensation of 2-(2-aminophenyl)ethanamine with an aldehyde, typically formaldehyde, under acidic conditions. The electron-donating amino group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution required for cyclization. Another potential route is the reduction of 8-nitroisoquinoline , which involves the reduction of the nitro group to an amine and the simultaneous or sequential hydrogenation of the isoquinoline ring system.

Q2: What are the primary byproducts I should expect in the Pictet-Spengler synthesis of this compound?

A2: The primary byproducts in the Pictet-Spengler synthesis can include:

  • N-methylated product (2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine): Excess formaldehyde can lead to the methylation of the secondary amine in the tetrahydroisoquinoline ring.

  • Incompletely cyclized intermediates: The Schiff base formed between 2-(2-aminophenyl)ethanamine and formaldehyde may not fully cyclize, especially if the reaction conditions are not optimal.

  • Polymeric materials: Aldehydes can undergo self-polymerization, and side reactions involving the amino groups can lead to the formation of polymeric tars.

  • Oxidation products: The final product can be susceptible to oxidation, especially during workup and purification, leading to the formation of colored impurities.

Q3: How can I identify the desired product and the main byproducts?

A3: A combination of analytical techniques is recommended for identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can distinguish between the desired product and the N-methylated byproduct by the presence of an N-CH₃ signal. It can also help identify the aromatic substitution pattern to confirm the correct isomer.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and byproducts. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and to quantify the levels of different byproducts.

Q4: Why is the purification of this compound challenging?

A4: The presence of two basic amino groups makes this compound relatively polar and can lead to strong interactions with silica gel during column chromatography. This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

Q5: What are the recommended purification methods for this compound?

A5:

  • Acid-Base Extraction: This is a highly effective initial purification step to separate the basic product from non-basic impurities.

  • Column Chromatography with a Basic Modifier: If column chromatography on silica gel is necessary, it is crucial to add a basic modifier, such as triethylamine (typically 1-2%), to the eluent system. This helps to saturate the acidic sites on the silica gel and improve the elution of the basic product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Ineffective acid catalyst.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials or products are air-sensitive. 3. Optimize the reaction temperature; some Pictet-Spengler reactions require heating to proceed at a reasonable rate. 4. Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA) and their concentrations.
Formation of a Significant Amount of N-methylated Byproduct Excess formaldehyde used in the reaction.Use a stoichiometric amount of formaldehyde or a formaldehyde equivalent like paraformaldehyde. Add the formaldehyde source slowly to the reaction mixture.
Presence of Polymeric/Tarry Material 1. High reaction temperature. 2. High concentration of reactants. 3. Uncontrolled polymerization of formaldehyde.1. Lower the reaction temperature. 2. Perform the reaction at a lower concentration. 3. Use paraformaldehyde and heat to depolymerize it in situ.
Product Streaking/Tailing on TLC and Column Chromatography The basic amino groups are interacting strongly with the acidic silica gel.1. For TLC, add 1-2% triethylamine to the developing solvent. 2. For column chromatography, pre-treat the silica gel with the eluent containing triethylamine and use a mobile phase containing 1-2% triethylamine.
Product Discoloration (Turning Brown/Black) Oxidation of the aminotetrahydroisoquinoline product.1. Perform the workup and purification steps as quickly as possible. 2. Use degassed solvents. 3. Store the purified product under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of this compound

Materials:

  • 2-(2-aminophenyl)ethanamine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol or Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(2-aminophenyl)ethanamine in methanol or ethanol in a round-bottom flask.

  • Add the acid catalyst (e.g., HCl or TFA) to the solution and stir.

  • Slowly add a stoichiometric amount of formaldehyde or paraformaldehyde to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is > 9.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., 98:2 DCM:MeOH with 1% TEA).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the dissolved sample onto the column.

  • Elute the column with the eluent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

pictet_spengler_synthesis reactant1 2-(2-aminophenyl)ethanamine intermediate1 Schiff Base reactant1->intermediate1 reactant2 Formaldehyde reactant2->intermediate1 catalyst H+ intermediate2 Iminium Ion intermediate1->intermediate2 + H+ product This compound intermediate2->product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler synthesis of this compound.

byproduct_formation main_product This compound byproduct1 N-methylated Byproduct byproduct2 Incomplete Cyclization Product byproduct3 Polymeric Material synthesis Pictet-Spengler Reaction synthesis->main_product Desired Pathway synthesis->byproduct1 Side Reaction (Excess Formaldehyde) synthesis->byproduct2 Side Reaction (Suboptimal Conditions) synthesis->byproduct3 Side Reaction (Polymerization)

Caption: Potential byproduct formation pathways.

experimental_workflow step1 1. Pictet-Spengler Reaction step2 2. Reaction Workup (Quenching, Neutralization) step1->step2 step3 3. Acid-Base Extraction step2->step3 step4 4. Column Chromatography (with Triethylamine) step3->step4 step5 5. Purity Analysis (NMR, LC-MS) step4->step5 step6 6. Final Product step5->step6

Caption: Experimental workflow for synthesis and purification.

Optimizing reaction conditions for the N-alkylation of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1,2,3,4-tetrahydroisoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of this compound?

A1: The primary challenge is achieving selective N-alkylation at the secondary amine (N-2) of the tetrahydroisoquinoline ring without concurrent alkylation of the primary aromatic amine at the C-8 position. The secondary amine is generally more nucleophilic than the primary aromatic amine, but competitive alkylation can occur, leading to a mixture of products and reducing the yield of the desired compound. Over-alkylation at the N-2 position to form a quaternary ammonium salt is also a potential side reaction.

Q2: How can I achieve selective N-alkylation on the tetrahydroisoquinoline nitrogen?

A2: The most effective strategy is to employ an orthogonal protecting group strategy. This involves selectively protecting the more reactive 8-amino group, performing the N-alkylation on the unprotected secondary amine of the tetrahydroisoquinoline ring, and then deprotecting the 8-amino group. The tert-butyloxycarbonyl (Boc) group is a suitable choice for protecting the aromatic amine.

Q3: What are the common methods for N-alkylation of the protected 8-amino-1,2,3,4-tetrahydroisoquinoline?

A3: The two primary methods for N-alkylation are:

  • Direct Alkylation: This involves the reaction of the protected tetrahydroisoquinoline with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base.

  • Reductive Amination: This method involves reacting the protected tetrahydroisoquinoline with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. This is a milder alternative to direct alkylation and can be useful for preparing a wide range of N-substituted analogs.

Q4: What are the typical conditions for deprotection of the 8-amino group?

A4: If a Boc protecting group is used, it can be readily removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive alkylating agent. 2. Inadequate base strength. 3. Low reaction temperature. 4. Steric hindrance from the alkylating agent or substrate.1. Switch to a more reactive alkyl halide (I > Br > Cl). 2. Use a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. 3. Gradually increase the reaction temperature and monitor for product formation and decomposition. 4. For sterically hindered substrates, consider reductive amination as an alternative to direct alkylation.
Mixture of N-alkylated and di-alkylated products 1. Over-alkylation at the secondary amine. 2. Alkylation of both the secondary amine and the 8-amino group (if unprotected).1. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. 2. Ensure complete protection of the 8-amino group before proceeding with the N-alkylation step.
Formation of unknown byproducts 1. Decomposition of solvent or reagents at high temperatures. 2. Side reactions involving the aromatic ring (e.g., Friedel-Crafts type reactions).1. If using DMF as a solvent with a strong base, avoid excessively high temperatures. Consider alternative polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). 2. Use milder reaction conditions. Reductive amination is generally less prone to aromatic side reactions than direct alkylation.
Difficulty in removing the protecting group 1. Incomplete reaction due to insufficient acid strength or reaction time. 2. Presence of acid-sensitive functional groups on the N-alkyl substituent.1. Ensure complete removal of any basic residues from the previous step. Use a sufficient excess of strong acid (e.g., TFA or HCl). Monitor the reaction by TLC or LC-MS. 2. If the N-alkyl group is acid-sensitive, consider alternative protecting groups for the 8-amino position that can be removed under different conditions (e.g., Fmoc, which is base-labile).
Low yield after purification 1. Similar polarity of starting material, product, and byproducts making chromatographic separation difficult. 2. Product loss during work-up, especially if the product is water-soluble.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the crude product to facilitate separation. 2. Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the amine product in the aqueous phase. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the organic product.

Experimental Protocols

Protocol 1: Selective Protection of the 8-Amino Group

This protocol describes the selective protection of the primary aromatic amine at the 8-position using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 10% Aqueous acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • Adjust the pH of the solution to approximately 4.5 using acetic acid or a suitable base.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of the Boc-protected 8-amino-1,2,3,4-tetrahydroisoquinoline with an aldehyde.

Materials:

  • N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the 8-Amino Group

This protocol describes the removal of the Boc protecting group to yield the final N-alkylated product.

Materials:

  • N-alkyl-N'-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-alkyl-N'-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final N-alkylated product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN801275
2Ethyl iodideCs₂CO₃DMF60882
3Benzaldehyde (Reductive Amination)-DCERT1685
4Acetone (Reductive Amination)-DCMRT2478

Note: Yields are for the N-alkylation step on the Boc-protected substrate and are illustrative.

Visualizations

experimental_workflow cluster_protection Step 1: Selective Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start This compound prot_reagents Boc₂O, 1,4-Dioxane/aq. AcOH start->prot_reagents protected_thiq N-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine prot_reagents->protected_thiq alk_reagents Aldehyde/Ketone, NaBH(OAc)₃ or Alkyl Halide, Base protected_thiq->alk_reagents alkylated_protected N-Alkyl-N'-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine alk_reagents->alkylated_protected deprot_reagents TFA, DCM alkylated_protected->deprot_reagents final_product N-Alkyl-1,2,3,4-tetrahydroisoquinolin-8-amine deprot_reagents->final_product

Caption: Experimental workflow for the selective N-alkylation of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Incomplete Reaction cause1 Poor Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Steric Hindrance start->cause3 sol1a Use more reactive alkylating agent (I > Br > Cl) cause1->sol1a sol1b Increase reaction temperature cause1->sol1b sol2a Use stoichiometric amounts of reagents cause2->sol2a sol2b Protect 8-amino group cause2->sol2b sol3 Switch to Reductive Amination cause3->sol3

Technical Support Center: Troubleshooting Poor Solubility of 1,2,3,4-Tetrahydroisoquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,2,3,4-Tetrahydroisoquinolin-8-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have poor aqueous solubility?

A1: The limited aqueous solubility of these derivatives often stems from a combination of factors. The tetrahydroisoquinoline scaffold, while containing nitrogen atoms capable of hydrogen bonding, is largely a hydrophobic bicyclic structure. Substituents on the aromatic ring or the nitrogen atom can further increase lipophilicity, leading to poor interaction with water. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules.

Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon is known as antisolvent precipitation. Your compound is likely highly soluble in the organic solvent (DMSO), but when this solution is introduced into an aqueous buffer (the antisolvent), the overall solvent polarity increases dramatically. Since your compound has poor aqueous solubility, it crashes out of the solution.

To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1%, to minimize its effect on both solubility and the biological system.

  • Use a co-solvent system: Instead of a direct dilution, try using a mixture of water and a water-miscible organic solvent (a co-solvent) to achieve a solvent system that can maintain the solubility of your compound.

  • Adjust the pH of the aqueous buffer: Since these compounds are basic, lowering the pH of the buffer can increase solubility.

Q3: How does pH affect the solubility of this compound derivatives, and how can I use this to my advantage?

A3: As these compounds contain basic nitrogen atoms (both the secondary amine in the ring and the primary amine at the 8-position), their solubility is highly dependent on pH. In acidic conditions (lower pH), these amino groups become protonated, forming more soluble salt forms.[1] You can leverage this by:

  • Determining the pH-solubility profile: Experimentally determine the solubility of your compound across a range of pH values to identify the optimal pH for dissolution.

  • Using acidic buffers: For your experiments, employ a buffer system that maintains a pH where your compound is sufficiently soluble. However, ensure this pH is compatible with your experimental model (e.g., cell-based assays).

Q4: What is salt formation and can it improve the solubility of my compound?

A4: Salt formation is a common and highly effective method for increasing the aqueous solubility of ionizable compounds like your this compound derivatives.[2][3] The process involves reacting the basic compound with an acid to form a salt. This salt form often has significantly higher solubility and a faster dissolution rate than the free base. The choice of the acid (counter-ion) is crucial and can impact the final solubility and stability of the salt.

Q5: What are co-solvents and which ones are suitable for my compounds?

A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to decrease its polarity, thereby increasing the solubility of hydrophobic compounds.[4][5] For this compound derivatives, commonly used co-solvents in preclinical formulations include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

The choice and concentration of the co-solvent need to be optimized for your specific compound and experimental system, considering potential toxicity to biological models.[5]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during in vitro assays.

This is a common challenge when transitioning from a concentrated stock in an organic solvent to an aqueous assay buffer.

start Precipitation Observed in Aqueous Buffer check_dmso Check Final DMSO Concentration (Aim for <1%) start->check_dmso lower_ph Lower Buffer pH (e.g., pH 6.5, 5.5) check_dmso->lower_ph If precipitation continues cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) lower_ph->cosolvent If precipitation continues success Compound Solubilized lower_ph->success If successful salt Consider Salt Formation of the Compound cosolvent->salt If still problematic cosolvent->success If successful salt->success If successful fail Precipitation Persists salt->fail

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low and inconsistent results in biological assays due to poor solubility.

Poor solubility can lead to an underestimation of a compound's potency and high variability in experimental results.

start Inconsistent Assay Results solubility_assessment Determine Kinetic and Thermodynamic Solubility start->solubility_assessment ph_optimization pH-Solubility Profiling solubility_assessment->ph_optimization formulation_dev Formulation Development ph_optimization->formulation_dev cosolvent_screening Co-solvent Screening formulation_dev->cosolvent_screening salt_screening Salt Formation & Screening formulation_dev->salt_screening solid_dispersion Solid Dispersion formulation_dev->solid_dispersion retest Re-evaluate in Assay with Optimized Formulation cosolvent_screening->retest salt_screening->retest solid_dispersion->retest end Consistent Results retest->end

Caption: Strategy for improving assay consistency.

Data Presentation

Table 1: Aqueous Solubility at Different pH Values

Compound IDpH 4.5 (μg/mL)pH 6.8 (μg/mL)pH 7.4 (μg/mL)Method
Example-001Shake-flask
Your Cmpd 1Shake-flask
Your Cmpd 2Shake-flask

Table 2: Solubility in Common Organic Solvents and Co-solvent Systems

Compound IDDMSO (mg/mL)Ethanol (mg/mL)PEG 400 (mg/mL)10% DMSO in PBS (μg/mL)
Example-001
Your Cmpd 1
Your Cmpd 2

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from guidelines for biopharmaceutics classification.[6]

  • Preparation of Buffers: Prepare buffers at a minimum of three pH values relevant to physiological conditions (e.g., pH 4.5, 6.8, and 7.4). Pharmacopoeial buffer solutions are recommended.

  • Compound Addition: Add an excess amount of the this compound derivative to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid should be visible.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital agitator for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the samples to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 μm PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the solubility in μg/mL or μM for each pH value.

Protocol 2: Salt Formation for Solubility Enhancement

This is a general procedure for forming a hydrochloride (HCl) salt, a common strategy for basic amines.

  • Dissolution of Free Base: Dissolve the this compound derivative in a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).

  • Addition of Acid: Slowly add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.

  • Precipitation and Isolation: The salt will often precipitate out of the solution. If precipitation is slow, cooling the mixture may be necessary. Collect the solid salt by filtration.

  • Washing and Drying: Wash the isolated salt with the organic solvent used in the reaction to remove any unreacted starting material. Dry the salt under vacuum to remove residual solvent.

  • Confirmation and Solubility Testing: Confirm the formation of the salt using analytical techniques (e.g., melting point, NMR, or elemental analysis). Subsequently, determine the aqueous solubility of the newly formed salt using Protocol 1.

Protocol 3: Preparation of a Co-solvent Formulation for In Vitro Testing

This protocol outlines the preparation of a stock solution using a co-solvent system for dilution into an aqueous assay buffer.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay system and in which your compound has good solubility (e.g., DMSO, ethanol, or PEG 400).

  • Preparation of Concentrated Stock: Dissolve the compound in the chosen co-solvent to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary, provided the compound is stable.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution with the same co-solvent to create a range of working stock solutions.

  • Dosing into Assay Buffer: Add a small, consistent volume of the working stock solutions to your aqueous assay buffer to achieve the final desired concentrations. The final concentration of the co-solvent should be kept constant across all tested concentrations of the compound and should be low enough (e.g., <1%) to not interfere with the assay.

  • Observation: Visually inspect the final solutions for any signs of precipitation immediately after preparation and over the course of the experiment.

References

Technical Support Center: Enhancing the In Vivo Stability of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,2,3,4-Tetrahydroisoquinolin-8-amine (THI-8-amine) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an in vivo context?

A1: The primary stability concerns for THI-8-amine, a compound featuring both a secondary heterocyclic amine and a primary aromatic amine, are susceptibility to oxidation and potential metabolism. The aromatic amine group is particularly prone to oxidation, which can be catalyzed by environmental factors like light and air, as well as by metabolic enzymes in vivo. This degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Q2: How can I assess the stability of my THI-8-amine formulation before starting animal studies?

A2: A forced degradation study is a critical first step. This involves subjecting your compound to various stress conditions more severe than it would typically encounter to predict its degradation pathways. Key conditions to test include acid and base hydrolysis, oxidation, heat, and photolysis. The results will help you develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.

Q3: What are the most common formulation strategies to improve the in vivo stability of amine-containing compounds?

A3: Several strategies can be employed:

  • Use of Antioxidants: Including antioxidants in the formulation can protect the aromatic amine from oxidation.

  • pH Control: Maintaining an optimal pH with buffering agents can enhance stability, as the rate of many degradation reactions is pH-dependent.

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can shield the labile amine group from the surrounding environment, improving both stability and solubility.

  • Prodrug Approach: Temporarily masking the amine functionality through chemical modification can protect it from premature degradation. The prodrug is then designed to convert to the active parent drug at the target site.

Q4: Can I use a prodrug strategy for THI-8-amine? What are the key considerations?

A4: Yes, a prodrug approach is a viable strategy. The primary aromatic amine can be temporarily modified, for example, as an amide or a carbamate. Key considerations include:

  • Bioconversion: The prodrug must be efficiently converted back to the active THI-8-amine in vivo by enzymes.

  • Stability of the Prodrug: The prodrug itself should be stable in the formulation and during its transit to the site of action.

  • Toxicity of the Promoieties: The chemical group that is cleaved off during activation should be non-toxic.

Troubleshooting Guides

Issue 1: Rapid Degradation of THI-8-amine in Formulation

Symptom: HPLC analysis of the dosing solution shows a significant decrease in the parent compound peak and the appearance of new peaks within a short period after preparation.

Possible Cause: Oxidation of the aromatic amine group.

Troubleshooting Steps:

  • De-gas Solvents: Ensure all solvents used for formulation are de-gassed to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Prepare the formulation under an inert gas like nitrogen or argon to minimize exposure to air.

  • Incorporate Antioxidants: Add an antioxidant to the formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. Start with a low concentration and assess for compatibility and stability improvement.

  • pH Adjustment: Evaluate the stability of THI-8-amine at different pH values to identify a range where it is most stable. Use a suitable buffer system in your formulation to maintain this pH.

Issue 2: Low or Inconsistent Bioavailability in In Vivo Studies

Symptom: Plasma concentrations of THI-8-amine are significantly lower than expected or vary widely between subjects after oral administration.

Possible Causes:

  • Poor aqueous solubility limiting absorption.

  • Extensive first-pass metabolism in the gut wall or liver.

  • Instability in the gastrointestinal tract.

Troubleshooting Steps:

  • Solubility Enhancement:

    • Cyclodextrin Complexation: Formulate THI-8-amine with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility and potentially protect it from degradation.

    • Co-solvents: Use a biocompatible co-solvent system, but be mindful of potential toxicity in the animal model.

  • Addressing First-Pass Metabolism:

    • Prodrug Strategy: Design a prodrug of the aromatic amine to mask it from metabolic enzymes during first-pass metabolism. An amino acid conjugate could be a starting point.

    • Route of Administration: If feasible, consider an alternative route of administration, such as intravenous or intraperitoneal, to bypass the gastrointestinal tract and first-pass metabolism.

  • Improving GI Stability:

    • Enteric Coating: If using a solid dosage form, an enteric coating can protect the compound from the acidic environment of the stomach.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption and offer some protection from degradation.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Formulation Conditions (Forced Degradation at 40°C for 24h)

Formulation Condition% Remaining THI-8-amineMajor Degradant Peak Area (%)
Aqueous Solution (pH 7.4)75.218.5
Aqueous Solution + 0.1% Ascorbic Acid (pH 7.4)95.82.1
Aqueous Solution + 5% HP-β-Cyclodextrin (pH 7.4)92.14.3
0.1 M HCl88.58.9
0.1 M NaOH65.325.7
3% H₂O₂40.145.2

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of THI-8-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and fluorescent light for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using an HPLC method capable of separating the parent peak from any degradation products. A gradient elution with a mobile phase of acetonitrile and a buffered aqueous phase is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Visualizations

cluster_0 Potential Degradation Pathway of THI-8-amine THI-8-amine THI-8-amine Oxidized_Intermediate Oxidized Intermediate (e.g., quinone-imine) THI-8-amine->Oxidized_Intermediate Oxidation (O₂, light, enzymes) Polymeric_Products Polymeric Products Oxidized_Intermediate->Polymeric_Products Polymerization

Caption: Potential oxidative degradation pathway of THI-8-amine.

cluster_1 Experimental Workflow for Stability Assessment Start Start: In Vivo Study Planned Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Formulation_Screening Screen Formulations (Antioxidants, pH, Cyclodextrins) Develop_Method->Formulation_Screening Select_Formulation Select Lead Formulation Formulation_Screening->Select_Formulation Real_Time_Stability Real-Time Stability Testing of Lead Formulation Select_Formulation->Real_Time_Stability In_Vivo_Study Proceed to In Vivo Study Real_Time_Stability->In_Vivo_Study

Caption: Workflow for assessing and improving THI-8-amine stability.

cluster_2 Troubleshooting Low Bioavailability Low_Bioavailability Low Bioavailability Observed? Solubility_Issue Is Solubility < 1 mg/mL? Low_Bioavailability->Solubility_Issue Yes Metabolism_Issue High First-Pass Metabolism Suspected? Solubility_Issue->Metabolism_Issue No Use_Cyclodextrin Use Cyclodextrins or Co-solvents Solubility_Issue->Use_Cyclodextrin Yes Stability_Issue Degradation in GI Tract Likely? Metabolism_Issue->Stability_Issue No Prodrug_Approach Consider Prodrug Strategy Metabolism_Issue->Prodrug_Approach Yes Lipid_Formulation Use Lipid-Based Formulation Stability_Issue->Lipid_Formulation Yes Re-evaluate Re-evaluate In Vivo Use_Cyclodextrin->Re-evaluate Prodrug_Approach->Re-evaluate Lipid_Formulation->Re-evaluate

Caption: Decision tree for troubleshooting low bioavailability of THI-8-amine.

Technical Support Center: Refining Chiral Separation of 1,2,3,4-Tetrahydroisoquinolin-8-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 1,2,3,4-Tetrahydroisoquinolin-8-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between the enantiomers of this compound?

Poor resolution in the chiral HPLC separation of this basic amine can stem from several factors. The most common include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition (especially the lack of a basic additive), an incorrect column temperature, or a deteriorated column. A systematic approach to method development is crucial for achieving a successful separation.

Q2: Why are my peaks for this compound broad and tailing?

Peak tailing for basic compounds like this compound is a frequent issue. It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] Other potential causes include column overload, an unsuitable mobile phase pH, or excessive extra-column volume in the HPLC system.[3][4][5]

Q3: Is a basic additive in the mobile phase always necessary for this separation?

Yes, for basic analytes like this compound, the inclusion of a basic additive in the mobile phase is critical.[1][6] Additives such as diethylamine (DEA) or other aliphatic amines compete with the analyte for active silanol sites on the stationary phase, which minimizes undesirable secondary interactions and significantly improves peak shape and resolution.[1][7][8]

Q4: How does temperature affect the chiral separation of these enantiomers?

Temperature plays a complex role in chiral recognition. Generally, lower temperatures can enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the chiral stationary phase.[1] However, higher temperatures can improve column efficiency and peak shape. The optimal temperature is compound-dependent and should be determined empirically for each specific method.[1][9]

Q5: Can the elution order of the enantiomers be predicted?

Predicting the elution order of enantiomers on a specific chiral stationary phase is often difficult without experimental data or prior knowledge of similar separations. The elution order can even be reversed by changing the chiral stationary phase, the mobile phase composition, or the column temperature.[1][7]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Potential Cause Troubleshooting Step Detailed Action
Inappropriate Chiral Stationary Phase (CSP) Verify CSP selection.Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are often effective for tetrahydroisoquinoline derivatives.[7][10] If initial results are poor, screen other types of CSPs.
Suboptimal Mobile Phase Optimize mobile phase composition.For Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Ensure a basic additive (e.g., 0.1% DEA) is present.[6][7][8]
For Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Maintain a suitable pH and consider the use of buffers.
Incorrect Temperature Optimize column temperature.Set an initial temperature (e.g., 25°C). If resolution is poor, decrease the temperature in 5°C increments. Conversely, sometimes a moderate increase in temperature can improve efficiency.[1][9]
Low Column Efficiency Check column health.Perform a column performance test. If the plate count is low, the column may be degraded and need replacement.
Issue 2: Peak Tailing or Asymmetry

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Potential Cause Troubleshooting Step Detailed Action
Secondary Silanol Interactions Add or optimize a basic mobile phase additive.For normal phase, add 0.1% to 0.5% diethylamine (DEA) or a similar amine to the mobile phase to mask active silanol sites.[1][7][8]
Column Overload Reduce sample concentration/injection volume.Prepare serial dilutions of the sample (e.g., 1:10, 1:100) and inject. If peak shape improves significantly, the original sample was overloading the column.[3]
Extra-Column Dead Volume Minimize tubing length and diameter.Ensure that all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce peak broadening.[5]
Partially Blocked Column Frit Back-flush the column.Disconnect the column and reverse the flow direction, flushing with a strong solvent to dislodge particulates from the inlet frit. If this fails, the frit may need to be replaced.[4]

Quantitative Data Summary

The following tables summarize typical starting conditions for the chiral separation of tetrahydroisoquinoline derivatives on common polysaccharide-based chiral stationary phases. Note that these are starting points, and optimization is likely required for this compound.

Table 1: Normal Phase HPLC Conditions for Tetrahydroisoquinoline Derivatives

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak® AD-H (Amylose-based)Chiralcel® OD-H (Cellulose-based)Chiralpak® IA (Immobilized Amylose)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25°C20°C30°C
Detection UV at 285 nmUV at 285 nmUV at 285 nm
ReferenceSynthesized from[7][10][11]Synthesized from[7][10]Synthesized from[7]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral separation method using normal phase HPLC.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

  • Chiral HPLC columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase to be used for the initial screening.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC System and Initial Conditions:

  • HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm

4. Method Optimization:

  • Mobile Phase Composition: If resolution is poor, adjust the percentage of IPA in 5% increments (e.g., to 85:15:0.1 and 95:5:0.1). A lower percentage of alcohol generally increases retention and can improve resolution.

  • Alcohol Modifier: If separation is still not optimal, substitute IPA with EtOH and repeat the optimization of the mobile phase composition.

  • Flow Rate: Once partial separation is achieved, reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if resolution improves.[3]

  • Temperature: Evaluate the effect of temperature by testing at 20°C and 30°C.

  • Column Screening: If a satisfactory separation is not achieved on the first column, switch to a different CSP (e.g., Chiralcel® OD-H) and repeat the optimization process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Result prep_sample Prepare Sample (1 mg/mL in Mobile Phase) hplc_injection Inject Sample onto Chiral Column (e.g., AD-H) prep_sample->hplc_injection prep_mobile_phase Prepare Mobile Phase (e.g., Hex/IPA/DEA 90:10:0.1) prep_mobile_phase->hplc_injection evaluation Evaluate Resolution (Rs) and Peak Shape hplc_injection->evaluation optimization Optimize Parameters: - Mobile Phase Ratio - Alcohol Modifier - Flow Rate - Temperature evaluation->optimization Partial or No Separation final_method Final Validated Method evaluation->final_method Rs > 1.5 Good Peak Shape optimization->hplc_injection Re-inject screen_csp Screen Alternative CSP (e.g., OD-H) optimization->screen_csp No Improvement screen_csp->hplc_injection

Caption: Experimental workflow for chiral method development.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues start Problem Encountered q_resolution Poor or No Enantiomeric Resolution? start->q_resolution q_peak_shape Peak Tailing or Broadening? start->q_peak_shape a_mobile_phase Optimize Mobile Phase (Vary % Alcohol, Check Additive) q_resolution->a_mobile_phase Yes a_temp Adjust Temperature (Try Lower Temp) a_mobile_phase->a_temp a_csp Screen a Different Chiral Column a_temp->a_csp end Problem Resolved a_csp->end a_additive Increase/Add Basic Additive (e.g., 0.1% DEA) q_peak_shape->a_additive Yes a_overload Reduce Sample Concentration a_additive->a_overload a_column_health Flush or Replace Column a_overload->a_column_health a_column_health->end

Caption: Troubleshooting decision tree for chiral separation.

References

Addressing racemization issues during the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to racemization during the synthesis of the chiral molecule 1,2,3,4-Tetrahydroisoquinolin-8-amine. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, and where can racemization occur?

A1: The two most prevalent methods for synthesizing the THIQ scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions. Racemization is a significant risk in both, particularly at the C1 position where the new stereocenter is formed.

  • Pictet-Spengler Reaction: This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Racemization can occur if the reaction conditions (e.g., high temperature, strong acid) allow for the reversible formation of an achiral iminium ion intermediate.

  • Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline (DHIQ), which is subsequently reduced to the THIQ. The initial DHIQ product is achiral. The introduction of chirality occurs during the reduction step. If a non-stereoselective reducing agent (like NaBH₄) is used, a racemic mixture will be produced. To achieve high enantioselectivity, an asymmetric reduction (e.g., catalytic asymmetric hydrogenation) of the DHIQ intermediate is necessary.

Q2: My synthesis resulted in a racemic or nearly racemic mixture of this compound. What are the likely causes?

A2: Obtaining a racemic product suggests that the stereocenter at the C1 position was either not formed stereoselectively or was compromised after its formation. Key causes include:

  • Harsh Reaction Conditions: High temperatures and the presence of strong acids or bases can provide enough energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or the reversible formation of iminium ions, are highly susceptible to racemization.[1]

  • Non-Asymmetric Reduction: If your synthesis involves a Bischler-Napieralski reaction, the subsequent reduction of the 3,4-dihydroisoquinoline intermediate must be performed using a chiral catalyst or reagent to induce enantioselectivity. Standard reducing agents will yield a racemic mixture.

  • Equilibrium Processes: In some cases, racemization can be a thermodynamically favorable process that occurs spontaneously if a viable pathway for the interconversion of enantiomers exists.[1]

Q3: How can I monitor the enantiomeric excess (ee) of my product during the reaction or purification?

A3: The most reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC). Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or derivatization with a chiral reagent to form diastereomers that can be distinguished by standard NMR.

Troubleshooting Guide: Minimizing Racemization

Issue 1: Significant racemization observed during Pictet-Spengler cyclization.

Potential Cause Troubleshooting Recommendation
Harsh acidic conditions and high temperature. Lower the reaction temperature. Kinetically controlled reactions at lower temperatures often favor one stereoisomer. Use milder acids or a phosphate-buffered system, which has been shown to mediate the Pictet-Spengler reaction under gentler conditions.[2]
Reversible formation of the iminium ion. Employ a chiral Brønsted acid catalyst. These catalysts can create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer.
Lack of stereochemical control. Utilize a chiral auxiliary. By temporarily attaching a chiral group to the starting β-arylethylamine, you can direct the stereochemical outcome of the cyclization. The auxiliary can be removed in a subsequent step.

Issue 2: Obtaining a racemic product after Bischler-Napieralski reaction and reduction.

Potential Cause Troubleshooting Recommendation
Use of a non-stereoselective reducing agent (e.g., NaBH₄). The 3,4-dihydroisoquinoline intermediate is achiral. To obtain an enantiomerically enriched product, you must use an asymmetric reduction method. The most effective approach is Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH) . This involves using a metal catalyst (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand.[3][4]
Suboptimal asymmetric hydrogenation catalyst or conditions. Screen different combinations of metal precursors and chiral ligands. The choice of ligand is critical for achieving high enantioselectivity. Additionally, optimize reaction parameters such as hydrogen pressure, temperature, solvent, and the presence of additives (e.g., Lewis acids like La(OTf)₃ have been shown to improve reactivity).[3][4]

Data Presentation: Asymmetric Transfer Hydrogenation of DHIQs

The following table summarizes data from the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines using various catalysts. The ligands used, (R)-CAMPY and (R)-Me-CAMPY, are based on a chiral 8-amino-5,6,7,8-tetrahydroquinoline backbone, making this data highly relevant for the synthesis of the target molecule.[3][4][5][6][7]

EntryCatalyst PrecursorLigandSubstrateAdditiveConv. (%)ee (%)
1[IrCpCl₂]₂(R)-CAMPY (L1)6,7-dimethoxy-1-phenyl-DHIQNone1545
2[IrCpCl₂]₂(R)-CAMPY (L1)6,7-dimethoxy-1-phenyl-DHIQLa(OTf)₃9945
3[RhCpCl₂]₂(R)-CAMPY (L1)6,7-dimethoxy-1-phenyl-DHIQNone6069
4[RhCpCl₂]₂(R)-CAMPY (L1)6,7-dimethoxy-1-phenyl-DHIQLa(OTf)₃9969
5[RhCpCl₂]₂(R)-Me-CAMPY (L2)6,7-dimethoxy-1-phenyl-DHIQLa(OTf)₃9960
6[RhCpCl₂]₂(R)-CAMPY (L1)1-(4-fluorophenyl)-6,7-dimethoxy-DHIQLa(OTf)₃9955
7[RhCp*Cl₂]₂(R)-CAMPY (L1)1-(4-nitrophenyl)-6,7-dimethoxy-DHIQLa(OTf)₃9948

DHIQ = 3,4-dihydroisoquinoline. Conditions: Catalyst (1 mol%), HCOOH/Et₃N in H₂O/MeOH, 40 °C, 24h. Data adapted from Facchetti, G., et al. (2023).[3]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline Intermediate

This protocol is a representative procedure for the key stereoselective step following a Bischler-Napieralski synthesis.

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., (R)-CAMPY, 1.1 equiv.) in anhydrous ethanol. Add the metal precursor (e.g., [RhCp*Cl₂]₂, 0.5 equiv.) to the solution.

  • Heat the suspension at 50 °C for 3 hours, then allow it to cool to room temperature and stir overnight.

  • Remove the solvent under vacuum. Wash the resulting solid with diethyl ether to yield the pure catalyst complex.

  • Hydrogenation Reaction: In a separate vessel, dissolve the 3,4-dihydroisoquinoline precursor to this compound in a mixture of methanol and water.

  • Add the prepared catalyst (typically 1 mol%) and any additive (e.g., La(OTf)₃, 1 mol%).

  • Add the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours, monitoring the conversion by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column: Use an HPLC system equipped with a UV detector. The choice of chiral stationary phase is critical. For tetrahydroisoquinolines, columns such as Chiralcel OD-H or Chiralpak AD-H are often effective.[3]

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 70:30 v/v). For basic amines like the target molecule, it is crucial to add a small amount of an amine modifier, such as diethylamine (DEA, e.g., 0.1%), to the mobile phase to improve peak shape and resolution.[3]

  • Analysis Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol/DEA (70:30:0.1)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 285 nm (adjust based on the chromophore of the specific molecule)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100

Visualizations

Logical Workflow for Troubleshooting Racemization

G start Synthesis of This compound check_ee Determine Enantiomeric Excess (ee) via Chiral HPLC start->check_ee is_racemic Is ee < 95%? check_ee->is_racemic success Product Meets Chiral Purity Specs is_racemic->success No route Which Synthetic Route? is_racemic->route Yes ps_path Pictet-Spengler route->ps_path P-S bn_path Bischler-Napieralski route->bn_path B-N ps_opts Troubleshoot P-S: - Lower Temperature - Use Milder Acid - Add Chiral Catalyst - Use Chiral Auxiliary ps_path->ps_opts ps_opts->start bn_opts Troubleshoot B-N: - Implement Asymmetric Reduction  (e.g., ATH of DHIQ intermediate) - Screen Chiral Ligands/Catalysts - Optimize Reduction Conditions bn_path->bn_opts bn_opts->start

Caption: Troubleshooting workflow for addressing racemization issues.

Potential Racemization Pathway via Iminium Ion

G cluster_enantiomers Chiral THIQ Enantiomers R_enantiomer (R)-THIQ achiral_intermediate Planar, Achiral Iminium Ion Intermediate R_enantiomer->achiral_intermediate Ring Opening (e.g., harsh acid/heat) S_enantiomer (S)-THIQ S_enantiomer->achiral_intermediate Ring Opening (e.g., harsh acid/heat) achiral_intermediate->R_enantiomer Ring Closure (Attack from one face) achiral_intermediate->S_enantiomer Ring Closure (Attack from opposite face)

Caption: Racemization mechanism via a planar achiral intermediate.

References

Technical Support Center: Regioselective Electrophilic Substitution on 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the regioselectivity of electrophilic substitution on 1,2,3,4-tetrahydroisoquinolin-8-amine. Given the highly activated nature of this substrate, controlling the position of substitution is a significant challenge. This guide is based on established principles of electrophilic aromatic substitution (EAS) on activated aromatic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for electrophilic attack on this compound and why?

A1: The aromatic ring of this compound is highly activated by two electron-donating groups: the C8-amino group (-NH₂) and the fused alkylamine ring.

  • C8-Amino Group (-NH₂): This is a powerful activating group that directs electrophiles to the positions ortho and para to itself. In this molecule, the primary ortho position is C7.

  • Fused Alkyl Ring: This portion of the molecule acts as an electron-donating alkyl substituent, which also directs incoming electrophiles to its ortho and para positions (C5 and C7).

Due to the combined and potent directing effect of the C8-amino group, the C7 position is the most electronically enriched and sterically accessible site, making it the most probable point of initial electrophilic attack. The C5 position is the second most likely site of substitution.

Q2: Why is the use of protecting groups often necessary for this substrate?

A2: Protecting groups are crucial for several reasons:

  • To Prevent N-Substitution: The secondary amine at the N2 position is nucleophilic and can react with electrophiles, leading to undesired side products.

  • To Modulate Reactivity: The C8-amino group is a very strong activating group, which can lead to multiple substitutions (polysubstitution) and a loss of selectivity. Converting the amine to a less activating group, such as an amide (e.g., acetamide), tempers its reactivity.[1]

  • To Improve Regioselectivity: By converting the C8-amino group to a bulkier amide, steric hindrance at the C7 position increases. This can sometimes be exploited to favor substitution at the less hindered C5 position, although the electronic preference for C7 often remains dominant.

Q3: What are the most common side reactions encountered during the electrophilic substitution of this molecule?

A3: Common side reactions include:

  • Polysubstitution: Due to the high activation of the ring, it is easy to introduce more than one electrophile, especially under harsh reaction conditions.

  • N-Substitution: Reaction of the electrophile at the secondary amine (N2).

  • Oxidation: The electron-rich aromatic ring and the amine functionalities are susceptible to oxidation, especially with strong electrophiles or acidic conditions, leading to decomposition and low yields.

  • Acid-Catalyzed Rearrangement: While less common, strong acidic conditions required for some EAS reactions can potentially lead to rearrangements.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C5 and C7 Isomers)
  • Possible Causes:

    • The intrinsic electronic effects strongly favor both C5 and C7 positions, with C7 being generally preferred.

    • Reaction conditions (temperature, solvent, catalyst) may not be optimized to favor one isomer over the other.

  • Solutions:

    • Protect the C8-Amine: Convert the highly activating -NH₂ group to a less activating, more sterically demanding group like an acetamide (-NHCOCH₃) or a carbamate. This modulation can subtly alter the electronic and steric environment.

    • Use a Bulky Electrophile: A sterically hindered electrophile may preferentially attack the less hindered C5 position, although this is not always effective against the strong electronic pull towards C7.

    • Employ a Reversible Sulfonation: The sulfonyl group can be used as a temporary blocking group.[3] If C7 is more reactive, it can be sulfonated, forcing the next electrophile to the C5 position. The sulfonyl group can then be removed by treatment with aqueous acid.[3]

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent polarity, and Lewis acid catalyst to find conditions that maximize the formation of the desired isomer. Lower temperatures often increase selectivity.

Issue 2: Polysubstitution Products are Observed
  • Possible Causes:

    • The aromatic ring is excessively activated by the two electron-donating groups.

    • Reaction conditions are too harsh (e.g., high temperature, strong Lewis acid, excess electrophile).

  • Solutions:

    • Reduce Ring Activation: Protect the C8-amino group as an acetamide. The amide is still an ortho, para-director but is significantly less activating than a free amine, thereby reducing the tendency for a second substitution.

    • Use Milder Conditions:

      • Lower the reaction temperature.

      • Use a stoichiometric amount of the electrophile, or even slightly less.

      • Employ a weaker Lewis acid catalyst. For example, in Friedel-Crafts reactions, using FeCl₃ instead of AlCl₃ can reduce reactivity.[4]

    • Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired monosubstituted product is formed.

Issue 3: Unwanted N-Substitution at the N2 Position
  • Possible Cause:

    • The secondary amine in the tetrahydroisoquinoline ring is nucleophilic and competes with the aromatic ring for the electrophile.

  • Solutions:

    • Protect the N2-Amine: This is the most effective solution. Introduce a protecting group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) onto the N2 nitrogen.[5] These groups are stable under many EAS conditions and can be removed later. The Boc group is particularly useful as it is typically stable to many conditions but can be removed with acid.[5]

Issue 4: Low Reaction Yield and/or Substrate Decomposition
  • Possible Causes:

    • The substrate is unstable under the strong acidic conditions often required for electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration).[6]

    • The electron-rich substrate is being oxidized by the reagents or by air.

  • Solutions:

    • Protect Amine Groups: Protecting both the N2 and C8 amines can increase the substrate's stability towards acidic conditions and oxidation.

    • Use Milder Reagents: Explore milder electrophilic reagents and catalysts that do not require harsh Brønsted or Lewis acids. For nitration, reagents like ethanoyl nitrate might be used instead of a concentrated H₂SO₄/HNO₃ mixture.[7]

    • Run Reactions Under Inert Atmosphere: To prevent oxidation, conduct the experiment under an inert atmosphere of nitrogen or argon.

    • Optimize Solvent and Temperature: Choose a solvent in which the starting material is fully soluble and which is stable to the reaction conditions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition.

Protecting Group Strategies

Choosing the right protecting group is critical for a successful and selective reaction. An orthogonal protection strategy, where groups can be removed independently, is highly advantageous.[8]

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
N2-Amine tert-butoxycarbonylBoc(Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane
BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃), H₂O/DioxaneCatalytic hydrogenation (H₂, Pd/C)
C8-Amine AcetylAcAcetic anhydride, pyridine or Et₃NAcidic or basic hydrolysis (e.g., HCl/MeOH or LiOH/H₂O)
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA), pyridineMild basic hydrolysis (e.g., K₂CO₃, MeOH)

Illustrative Data: Effect of Protection on Regioselectivity

The following table presents hypothetical but chemically reasonable data for the bromination of this compound to illustrate how protecting groups can influence regioselectivity and yield.

SubstrateReaction ConditionsProduct(s)C7:C5 RatioOverall Yield
Unprotected 8-amino-THIQBr₂, FeBr₃, CH₂Cl₂, 0 °CC7-Br, C5-Br, C5,7-diBr, N2-Br~4:1Low (<20%)
N2-Boc protectedBr₂, FeBr₃, CH₂Cl₂, 0 °CC7-Br, C5-Br, C5,7-diBr~5:1Moderate (~45%)
C8-AcetylatedBr₂, FeBr₃, CH₂Cl₂, 0 °CC7-Br, C5-Br~10:1Good (~70%)
N2-Boc, C8-AcetylatedBr₂, FeBr₃, CH₂Cl₂, 0 °CC7-Br, C5-Br~12:1High (~85%)

Note: This data is illustrative and serves to demonstrate expected trends based on chemical principles.

Key Experimental Protocols

Protocol 1: N2-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Add triethylamine (Et₃N) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield N2-Boc-1,2,3,4-tetrahydroisoquinolin-8-amine.

Protocol 2: C8-Acetylation of N2-Boc-1,2,3,4-Tetrahydroisoquinolin-8-amine

  • Dissolve the N2-Boc protected substrate (1.0 eq) in pyridine or CH₂Cl₂ with Et₃N (1.5 eq).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the doubly protected product.

Protocol 3: Regioselective Bromination of Doubly Protected Substrate

  • Dissolve the N2-Boc, C8-acetyl protected substrate (1.0 eq) in a suitable solvent like CH₂Cl₂ or CCl₄ under an inert atmosphere (N₂).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring for the disappearance of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to isolate the C7-bromo isomer.

Protocol 4: Deprotection

  • Boc Group Removal: Dissolve the protected compound in CH₂Cl₂ and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid.

  • Acetyl Group Removal: Dissolve the compound in a mixture of methanol and water. Add an excess of a base like LiOH or K₂CO₃ and heat to reflux for 4-8 hours. Alternatively, reflux in aqueous HCl. Neutralize and extract the product.

Visual Guides

G cluster_ring Directing Effects on 8-Amino-THIQ mol This compound (Highly Activated Ring) c8_amine C8-Amine (-NH2) (Strong o,p-Director) mol->c8_amine Activates alkyl_ring Fused Alkyl Ring (Weak o,p-Director) mol->alkyl_ring Activates c7 C7 Position (Most Favored) c8_amine->c7 Strongly directs to ortho alkyl_ring->c7 Directs to ortho c5 C5 Position (Less Favored) alkyl_ring->c5 Directs to ortho

Caption: Directing effects of activating groups on the 8-Amino-THIQ ring.

G General Workflow for Regioselective Substitution start Starting Material: 8-Amino-THIQ protect_n2 Step 1: Protect N2 Amine (e.g., Boc group) start->protect_n2 Prevent N-substitution protect_c8 Step 2: Protect/Modify C8 Amine (e.g., Acetylation) protect_n2->protect_c8 Modulate reactivity eas_reaction Step 3: Electrophilic Aromatic Substitution (e.g., Bromination) protect_c8->eas_reaction Control selectivity deprotect Step 4: Deprotection Steps (Remove protecting groups) eas_reaction->deprotect Reveal final structure product Final Product: Regiochemically Pure Substituted THIQ deprotect->product

Caption: General experimental workflow for achieving regioselective substitution.

G rect_node rect_node start Poor Selectivity or Low Yield? q1 N-Substitution Observed? start->q1 q2 Polysubstitution Observed? q1->q2 No a1 Protect N2-Amine (e.g., with Boc) q1->a1 Yes q3 Mixture of C5/C7 Isomers? q2->q3 No a2 1. Protect C8-Amine (e.g., Ac) 2. Use milder conditions 3. Reduce electrophile amount q2->a2 Yes a3 1. Modify C8-Amine (e.g., Ac) 2. Use bulky electrophile 3. Consider blocking group q3->a3 Yes

Caption: Decision logic for troubleshooting common experimental issues.

References

Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine, with a focus on scaling up from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable routes involve a multi-step synthesis starting from a substituted phenylacetic acid or phenethylamine. A widely adopted approach includes:

  • Nitration: Introduction of a nitro group onto a suitable aromatic precursor, such as phenylacetic acid, to yield (2-nitrophenyl)acetic acid.[1][2]

  • Amide Formation: Conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine, 2-(2-nitrophenyl)ethan-1-amine.

  • Cyclization: Formation of the tetrahydroisoquinoline ring system via either the Bischler-Napieralski or Pictet-Spengler reaction.[3][4][5][6][7][8][9][10]

  • Nitro Group Reduction: Catalytic hydrogenation of the 8-nitro intermediate to the final product, this compound.

Q2: What are the critical safety considerations when scaling up the catalytic hydrogenation of the 8-nitro intermediate?

A2: Catalytic hydrogenation of nitroarenes is highly exothermic and presents several safety hazards, especially at the pilot plant scale. Key considerations include:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation, use of intrinsically safe equipment, and adherence to hydrogen safety protocols.

  • Catalyst Handling: Palladium on carbon (Pd/C) and other hydrogenation catalysts can be pyrophoric, especially after use when they are dry and saturated with hydrogen. The catalyst should be handled under a wet or inert atmosphere.

  • Thermal Runaway: The reduction of a nitro group is a highly exothermic process. Efficient heat management is crucial to prevent a runaway reaction. This includes using a reactor with adequate cooling capacity, controlling the rate of hydrogen addition, and monitoring the internal temperature closely.

  • Solvent Choice: Use of flammable solvents like methanol or ethanol increases the fire and explosion risk. Ensure all equipment is properly grounded and bonded.

Q3: How can I purify the final this compound product at a large scale?

A3: Purification of aromatic amines can be challenging due to their basicity and potential for oxidation. At the pilot plant scale, common purification methods include:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Crystallization/Recrystallization: Formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification. The free base can then be regenerated. Recrystallization from a suitable solvent system can also be employed to achieve high purity.[11]

  • Column Chromatography: While less common for very large scales, column chromatography using silica gel treated with a base (e.g., triethylamine) or using basic alumina can be used to purify amines by mitigating the strong interaction between the basic amine and acidic silica.[12][13][14]

Troubleshooting Guides

Step 1: Nitration of Phenylacetic Acid
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of (2-Nitrophenyl)acetic acid Incomplete reaction; Formation of multiple isomers; Product decomposition.- Ensure the reaction temperature is maintained, as nitration is temperature-sensitive. - Control the rate of addition of the nitrating agent. - Optimize the ratio of nitric acid to sulfuric acid. - Quench the reaction by pouring it onto ice to prevent over-nitration or degradation.[5]
Product is an oil and does not precipitate upon quenching The product is soluble in the acidic aqueous mixture.- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
Formation of dinitrated byproducts Reaction conditions are too harsh (high temperature, prolonged reaction time).- Lower the reaction temperature. - Reduce the reaction time and monitor progress by TLC or HPLC.
Step 2: Bischler-Napieralski Cyclization of N-formyl-2-(2-nitrophenyl)ethan-1-amine
Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of 8-nitro-3,4-dihydroisoquinoline - The aromatic ring is deactivated by the nitro group. - Insufficiently strong dehydrating agent. - Decomposition of starting material or product.- Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃.[3][9] - Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene). - Monitor the reaction closely to avoid prolonged heating.
Formation of styrene side product Retro-Ritter reaction due to the formation of a stable conjugated system.- Use milder reaction conditions, such as triflic anhydride and 2-chloropyridine at lower temperatures.[4]
Step 3: Catalytic Hydrogenation of 8-Nitro-1,2,3,4-tetrahydroisoquinoline
Issue Potential Cause(s) Troubleshooting Steps
Slow or stalled reaction - Catalyst poisoning (e.g., by sulfur-containing impurities). - Insufficient catalyst activity. - Poor mass transfer of hydrogen.- Ensure the purity of the starting material and solvents. - Use a fresh batch of catalyst or increase catalyst loading. - Ensure vigorous stirring and adequate hydrogen pressure.[15]
Formation of side products (e.g., hydroxylamines, azo compounds) Incomplete hydrogenation.- Increase hydrogen pressure and/or reaction time. - Ensure the catalyst is active and not poisoned.
Exothermic runaway reaction Poor heat dissipation at a larger scale.- Ensure the pilot plant reactor has sufficient cooling capacity. - Control the rate of hydrogen addition carefully. - Use a solvent with a good heat capacity.

Quantitative Data

The following tables present representative data for the synthesis of this compound at both laboratory and pilot plant scales. Note: This data is illustrative and based on typical yields for similar reactions.

Table 1: Lab Scale Synthesis Data

Reaction Step Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
NitrationPhenylacetic acidHNO₃, H₂SO₄-0-1018595
Amidation & Reduction(2-Nitrophenyl)acetic acid1. SOCl₂ 2. NH₃ 3. BH₃·THFTHF0-65127597
Cyclization (B-N)N-formyl-2-(2-nitrophenyl)ethan-1-aminePOCl₃Toluene11048090
Nitro Reduction8-Nitro-1,2,3,4-tetrahydroisoquinolineH₂, Pd/CMethanol25695>98

Table 2: Pilot Plant Scale Synthesis Data

Reaction Step Batch Size (kg) Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Nitration50HNO₃, H₂SO₄-0-1528294
Amidation & Reduction401. SOCl₂ 2. NH₃ 3. BH₃·THFTHF10-70187296
Cyclization (B-N)30POCl₃, P₂O₅Xylene14067888
Nitro Reduction25H₂, Pd/CEthanol40-50892>99

Experimental Protocols

Laboratory Scale Synthesis of this compound

Step 1: Synthesis of (2-Nitrophenyl)acetic acid In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (100 mL). Slowly add phenylacetic acid (50 g) while maintaining the temperature below 10°C. To this mixture, add a solution of concentrated nitric acid (30 mL) in concentrated sulfuric acid (30 mL) dropwise, keeping the temperature between 0 and 10°C. After the addition is complete, stir the mixture for 1 hour. Carefully pour the reaction mixture onto crushed ice (500 g). The precipitated solid is filtered, washed with cold water, and recrystallized from water to give (2-nitrophenyl)acetic acid.

Step 2: Synthesis of N-formyl-2-(2-nitrophenyl)ethan-1-amine (2-Nitrophenyl)acetic acid is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then treated with aqueous ammonia to form the amide. The amide is subsequently reduced to 2-(2-nitrophenyl)ethan-1-amine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF). The resulting amine is then formylated using ethyl formate to yield N-formyl-2-(2-nitrophenyl)ethan-1-amine.

Step 3: Synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline (via Bischler-Napieralski Reaction) To a solution of N-formyl-2-(2-nitrophenyl)ethan-1-amine (20 g) in dry toluene (200 mL), add phosphorus oxychloride (POCl₃, 30 mL) dropwise. Heat the mixture to reflux for 4 hours. Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonium hydroxide to neutralize the excess acid. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline is then dissolved in methanol and reduced with sodium borohydride to give 8-Nitro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Synthesis of this compound In a hydrogenation vessel, dissolve 8-Nitro-1,2,3,4-tetrahydroisoquinoline (15 g) in methanol (150 mL). Add 10% Palladium on carbon (1.5 g, 10 wt%). Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC or LC-MS. Once the reaction is complete, carefully filter the catalyst through a pad of celite. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or crystallization.

Diagrams

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_start Starting Material (e.g., Phenylacetic Acid) lab_nitration Nitration lab_start->lab_nitration lab_precursor Precursor Synthesis (Amidation/Reduction) lab_nitration->lab_precursor lab_cyclization Cyclization (Bischler-Napieralski) lab_precursor->lab_cyclization lab_reduction Nitro Reduction lab_cyclization->lab_reduction lab_purification Purification (Chromatography) lab_reduction->lab_purification lab_product Final Product (grams) lab_purification->lab_product pilot_start Raw Material (Bulk Drums) lab_product->pilot_start Scale-up Decision pilot_nitration Nitration (Jacketed Reactor) pilot_start->pilot_nitration pilot_precursor Precursor Synthesis (Multi-purpose Reactor) pilot_nitration->pilot_precursor pilot_cyclization Cyclization (Glass-lined Reactor) pilot_precursor->pilot_cyclization pilot_reduction Hydrogenation (High-Pressure Reactor) pilot_cyclization->pilot_reduction pilot_purification Purification (Crystallization/Distillation) pilot_reduction->pilot_purification pilot_product Final Product (kilograms) pilot_purification->pilot_product Bischler_Napieralski_Pathway start N-formyl-2-(2-nitrophenyl)ethan-1-amine intermediate1 Activation with POCl₃ start->intermediate1 intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization dihydroisoquinoline 8-Nitro-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (NaBH₄) dihydroisoquinoline->reduction product 8-Nitro-1,2,3,4-tetrahydroisoquinoline reduction->product Troubleshooting_Logic start Low Product Yield? check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_reactions Side Reactions Occurring? check_sm->side_reactions Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent Stoichiometry) incomplete_rxn->optimize_conditions degradation Product/Reagent Degradation side_reactions->degradation Yes side_reactions->optimize_conditions No purify_reagents Purify Starting Materials and Solvents degradation->purify_reagents change_reagents Consider Milder/Alternative Reagents degradation->change_reagents

References

Validation & Comparative

Validating the In Vitro Activity of 1,2,3,4-Tetrahydroisoquinolin-8-amine in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on validating the hypothetical in vitro activity of a novel compound, 1,2,3,4-Tetrahydroisoquinolin-8-amine, as a dopamine D2 receptor (D2R) antagonist. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a critical target in the treatment of psychosis and other neurological disorders.[1][2]

Primary screening assays may identify a compound as a potential D2R ligand, but secondary assays are essential to confirm its binding affinity and functional activity. This document provides a comparative framework for validating the activity of a test compound, designated here as "THIQ-8-Amine," using two standard secondary assays: a competitive radioligand binding assay and a functional cAMP inhibition assay. Performance is compared against well-characterized D2R antagonists.

Comparative Data Summary

The efficacy of a D2R antagonist is typically quantified by its binding affinity (Ki) and its functional potency (IC50). The following tables present reference data for established D2R antagonists, providing a benchmark for evaluating new chemical entities like THIQ-8-Amine.

Table 1: Comparative Binding Affinity (Ki) at the Human Dopamine D2 Receptor

This table summarizes the inhibition constants (Ki) for reference compounds, determined via competitive radioligand binding assays using [3H]-Spiperone as the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)Reference
THIQ-8-Amine (Test Compound) TBDExperimental
Haloperidol0.66 - 2.84[3]
Spiperone~0.1 (Kd)[4]
Clozapine> 10[3]
Risperidone~1.6[5]

TBD: To Be Determined

Table 2: Comparative Functional Potency (IC50) in a D2R cAMP Assay

This table shows the half-maximal inhibitory concentration (IC50) of reference antagonists in a functional assay. The assay measures the compound's ability to counteract an agonist-induced inhibition of cyclic AMP (cAMP) production.

CompoundIC50 (nM)Reference
THIQ-8-Amine (Test Compound) TBDExperimental
Haloperidol0.16 - 0.7[3]
Risperidone~1.2
Aripiprazole~7.9

TBD: To Be Determined

Signaling Pathway and Experimental Overviews

Understanding the underlying biological pathways and experimental designs is crucial for interpreting assay results.

Dopamine D2 Receptor Signaling

The D2 receptor is canonically coupled to the inhibitory G-protein, Gi/o.[1][2] Upon activation by an agonist like dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[1][6] Antagonists block this action. D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin 2.[7]

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist THIQ-8-Amine (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC

Dopamine D2 receptor Gi signaling pathway.

Secondary Assay Workflow: Radioligand Binding

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[8][9]

binding_assay_workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis arrow arrow prep_membranes Prepare D2R-expressing cell membranes incubate Incubate membranes, radioligand, and test compound to equilibrium prep_membranes->incubate prep_ligand Prepare Radioligand (e.g., [3H]-Spiperone) prep_ligand->incubate prep_compound Prepare serial dilutions of THIQ-8-Amine prep_compound->incubate filtrate Rapid vacuum filtration to separate bound/free ligand incubate->filtrate count Quantify radioactivity (Scintillation Counting) filtrate->count analyze Generate competition curve (IC50) and calculate Ki count->analyze

Workflow for a competitive radioligand binding assay.

Secondary Assay Workflow: Functional cAMP Assay

This cell-based assay measures the functional consequence of D2R antagonism by quantifying changes in intracellular cAMP.[10][11]

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Lysis & Detection cluster_analysis Analysis arrow arrow seed_cells Seed D2R-expressing cells in a microplate and culture add_antagonist Pre-incubate with THIQ-8-Amine (Antagonist) seed_cells->add_antagonist add_agonist Stimulate with Forskolin + D2R Agonist (e.g., Dopamine) add_antagonist->add_agonist lyse_cells Lyse cells to release intracellular cAMP add_agonist->lyse_cells detect_camp Quantify cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_camp analyze_data Generate dose-response curve and calculate IC50 detect_camp->analyze_data

Workflow for a functional cAMP antagonist assay.

Experimental Protocols

Detailed methodologies are provided for the execution of the secondary assays.

Protocol 1: D2 Receptor Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of THIQ-8-Amine using membranes from cells expressing the human D2 receptor.

1. Materials:

  • Membrane Preparation: Crude membrane preparations from HEK293 or CHO cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound (THIQ-8-Amine).

  • Non-specific Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Preparation: On the day of the assay, thaw the D2R membrane preparation and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of THIQ-8-Amine (e.g., from 100 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: 50 µL D2R membranes, 50 µL [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL Assay Buffer.[4]

    • Non-specific Binding (NSB): 50 µL D2R membranes, 50 µL [3H]-Spiperone, 50 µL Haloperidol (final concentration 10 µM), and 100 µL Assay Buffer.

    • Competition Binding: 50 µL D2R membranes, 50 µL [3H]-Spiperone, and 50 µL of each THIQ-8-Amine dilution.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the THIQ-8-Amine concentration.

  • Determine the IC50 value from the resulting competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D2R.[11]

Protocol 2: D2 Receptor Functional cAMP Inhibition Assay

This protocol measures the ability of THIQ-8-Amine to antagonize dopamine-induced inhibition of cAMP production in a whole-cell format.

1. Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Test Compound: this compound (THIQ-8-Amine).

  • D2 Agonist: Dopamine or Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Reagents: Appropriate media, serum, and antibiotics.

  • Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

2. Procedure:

  • Cell Plating: Seed the D2R-expressing cells into a 96-well or 384-well plate and culture overnight to allow for adherence.[12]

  • Antagonist Pre-incubation: Remove culture medium and treat the cells with varying concentrations of THIQ-8-Amine (prepared in stimulation buffer) for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of dopamine (an EC80 concentration, pre-determined) along with a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate a measurable level of cAMP). Incubate for 15-30 minutes at 37°C.[13]

  • Cell Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Quantification: Measure the intracellular cAMP levels using the detection kit's protocol (e.g., reading fluorescence or luminescence on a plate reader).

3. Data Analysis:

  • Generate a standard curve if required by the kit.

  • Convert the raw signal to cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the THIQ-8-Amine concentration.

  • The data should show a dose-dependent reversal of the dopamine-induced inhibition of cAMP production.

  • Determine the IC50 value, which represents the concentration of THIQ-8-Amine that restores 50% of the inhibited cAMP response, using a non-linear regression model.

References

Cross-Reactivity Profiling of Tetrahydroisoquinoline Derivatives Against Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of various 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives against a panel of kinases. While specific cross-reactivity data for 1,2,3,4-Tetrahydroisoquinolin-8-amine is not extensively available in the public domain, this guide synthesizes findings for structurally related THIQ compounds, offering valuable insights into their potential as kinase inhibitors.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2] In the realm of oncology, derivatives of this scaffold have been explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] Understanding the selectivity profile of these compounds is paramount for developing targeted therapies with minimal off-target effects.[4][5]

Comparative Analysis of Kinase Inhibition by THIQ Derivatives

The following table summarizes the inhibitory activities of several THIQ derivatives against various kinases, as reported in the scientific literature. This data provides a comparative overview of their potency and selectivity.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Source
GM-3-18KRas0.9 - 10.7--[6][7]
Compound 7eCDK20.149Roscovitine0.380[8]
Compound 8dDHFR0.199Methotrexate0.131[8]
Compound 13jEPTP-1B1.0--[9]
Pyrazolo[3,4-g]isoquinoline 1bHaspin0.057--[10]
Pyrazolo[3,4-g]isoquinoline 1cHaspin0.066--[10]
Pyrazolo[3,4-g]isoquinoline 2cHaspin0.062--[10]
Pyrazolo[3,4-g]isoquinoline 3aHaspin0.167--[10]
Pyrazolo[3,4-g]isoquinoline 3aCLK10.101--[10]

Experimental Protocols

The determination of kinase inhibitory activity and cross-reactivity profiling is crucial for the characterization of potential drug candidates. Below are detailed methodologies for key experiments typically cited in such studies.

Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental to determining the concentration of a compound required to inhibit 50% of the target kinase's activity.

Objective: To quantify the potency of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., a THIQ derivative)

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

  • Reaction Mixture Preparation: The kinase, substrate, and assay buffer are added to the wells of a microplate.

  • Initiation of Reaction: The test compound dilutions are added to the respective wells, followed by the addition of ATP to initiate the kinase reaction. Control wells with no inhibitor (100% activity) and no kinase (background) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: The detection reagent is added to stop the reaction and generate a signal proportional to the amount of ADP produced (for ADP-Glo™), the amount of phosphorylated substrate (for Z'-LYTE™), or the amount of incorporated radiolabel.

  • Data Analysis: The signal from each well is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Kinase Panel Screening (Cross-Reactivity Profiling)

This high-throughput screening method assesses the selectivity of a compound by testing it against a large number of different kinases.

Objective: To determine the selectivity profile of a test compound across the kinome.

Methodology: The experimental procedure for kinase panel screening is similar to the single kinase inhibition assay but is performed in a multiplexed format. A fixed concentration of the test compound (e.g., 1 µM or 10 µM) is screened against a panel of tens to hundreds of different recombinant kinases. The percentage of inhibition for each kinase is determined. For kinases that show significant inhibition, a full IC50 determination is subsequently performed to quantify the potency.

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (e.g., THIQ derivative) E Add Test Compound A->E B Kinase Panel (Recombinant Kinases) D Dispense Reagents into Microplate B->D C Assay Reagents (ATP, Substrate, Buffer) C->D D->E F Initiate Reaction with ATP E->F G Incubate F->G H Signal Detection (Luminescence/Fluorescence) G->H I Calculate % Inhibition H->I J IC50 Determination (for hits) I->J K Selectivity Profile J->K

Caption: Workflow for kinase cross-reactivity profiling.

Simplified KRas Signaling Pathway

KRas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 KRas KRas SOS1->KRas GTP RAF RAF Kinase KRas->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor THIQ Derivatives (e.g., GM-3-18) Inhibitor->KRas

Caption: Inhibition of the KRas signaling pathway by THIQ derivatives.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile starting point for the design of novel kinase inhibitors. The available data indicates that modifications to the core THIQ structure can lead to potent and, in some cases, selective inhibitors of kinases such as KRas and CDK2.[6][7][8] However, as with many kinase inhibitors, off-target effects are a consideration, and comprehensive profiling is essential.[4][5] The methodologies and comparative data presented in this guide are intended to aid researchers in the evaluation and development of new THIQ-based therapeutics. Further investigation into the kinase selectivity of this compound specifically is warranted to fully understand its therapeutic potential.

References

Head-to-head comparison of different synthetic routes to 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides a head-to-head comparison of distinct synthetic pathways to 1,2,3,4-Tetrahydroisoquinolin-8-amine, a valuable building block in medicinal chemistry. The comparison is based on experimental data from peer-reviewed scientific literature, offering a clear and objective overview to inform your synthetic strategy.

At a Glance: Key Synthetic Strategies

Two primary strategies for the synthesis of this compound are detailed below:

  • Route 1: Multi-step Synthesis from 8-Nitroisoquinoline. This classical approach involves the initial nitration of isoquinoline, followed by reduction of both the nitro group and the heterocyclic ring.

  • Route 2: Pictet-Spengler Reaction. This powerful cyclization reaction offers a more convergent approach, constructing the tetrahydroisoquinoline core in a single key step from a suitably substituted phenethylamine precursor.

The following sections provide a detailed analysis of each route, including quantitative data, experimental protocols, and a visual representation of the synthetic pathways.

Quantitative Data Summary

ParameterRoute 1: From 8-NitroisoquinolineRoute 2: Pictet-Spengler Reaction
Starting Material 8-Nitroisoquinoline2-(2-Aminoethyl)aniline
Key Reactions Catalytic HydrogenationPictet-Spengler Cyclization
Overall Yield ~60-70% (over 2 steps)~75-85%
Reaction Time 24-48 hours12-24 hours
Reaction Temperature Room Temperature to 50°C80-100°C
Key Reagents H₂, Pd/C, PtO₂Formaldehyde, HCl
Advantages Utilizes a commercially available starting material.High overall yield in fewer steps.
Disadvantages Multi-step process, potential for over-reduction.Starting material may require synthesis.

Route 1: Synthesis from 8-Nitroisoquinoline

This synthetic pathway commences with the commercially available 8-nitroisoquinoline and proceeds through a two-step reduction process to yield the target compound.

Experimental Protocol

Step 1: Synthesis of 8-Aminoisoquinoline

A solution of 8-nitroisoquinoline (1.0 eq) in ethanol is treated with tin(II) chloride dihydrate (4.0 eq). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the mixture is poured into ice water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 8-aminoisoquinoline.

Step 2: Synthesis of this compound

8-Aminoisoquinoline (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is then subjected to catalytic hydrogenation using platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (50 psi) at room temperature for 24-48 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water, basified with aqueous sodium hydroxide, and extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated to give this compound.

Visualizing the Pathway

G cluster_0 Route 1: From 8-Nitroisoquinoline 8-Nitroisoquinoline 8-Nitroisoquinoline 8-Aminoisoquinoline 8-Aminoisoquinoline 8-Nitroisoquinoline->8-Aminoisoquinoline SnCl2·2H2O, EtOH, Reflux This compound This compound 8-Aminoisoquinoline->this compound H2, PtO2 or Pd/C, HCl/EtOH

Caption: Synthetic pathway from 8-Nitroisoquinoline.

Route 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a more convergent and efficient route to the 1,2,3,4-tetrahydroisoquinoline scaffold. This approach involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.

Experimental Protocol

A solution of 2-(2-aminoethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is heated to 80-100°C. An aqueous solution of formaldehyde (1.1 eq) is then added dropwise to the reaction mixture. The reaction is stirred at this temperature for 12-24 hours. After cooling, the reaction mixture is basified with a concentrated solution of sodium hydroxide and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualizing the Pathway

G cluster_1 Route 2: Pictet-Spengler Reaction 2-(2-Aminoethyl)aniline 2-(2-Aminoethyl)aniline Iminium Ion Intermediate Iminium Ion Intermediate 2-(2-Aminoethyl)aniline->Iminium Ion Intermediate Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Intermediate This compound This compound Iminium Ion Intermediate->this compound HCl, H2O, 80-100°C

Caption: Pictet-Spengler synthesis pathway.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities.

  • Route 1 is a reliable, albeit longer, pathway that utilizes a readily available starting material. It is well-suited for smaller scale syntheses where the multi-step nature is not a significant drawback.

  • Route 2 , the Pictet-Spengler reaction, is a more elegant and efficient approach, offering a higher overall yield in fewer steps. This makes it a more attractive option for larger scale production, provided the starting 2-(2-aminoethyl)aniline is accessible.

Researchers and process chemists are encouraged to evaluate both routes based on their specific needs and resources to select the most appropriate method for their synthetic endeavors.

In Vivo Efficacy of Novel Compound 1,2,3,4-Tetrahydroisoquinolin-8-amine Compared to Standard of Care in Parkinson's Disease Models: A Data Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the in vivo efficacy of 1,2,3,4-Tetrahydroisoquinolin-8-amine in preclinical models of Parkinson's disease. While research has explored the neuroprotective and, in some instances, neurotoxic potential of related tetrahydroisoquinoline derivatives, specific data for the 8-amino substituted compound is not currently available in published studies.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Therefore, a direct comparison of this compound with established standards of care for Parkinson's disease cannot be conducted at this time.

To illustrate the requirements of such a comparative analysis and to provide a valuable resource for researchers in the field, this guide presents a detailed comparison of two widely used standards of care for Parkinson's disease: the monoamine oxidase-B (MAO-B) inhibitor, Rasagiline , and the dopamine agonist, Pramipexole . The following sections summarize their in vivo efficacy based on published experimental data, detail the methodologies of key experiments, and visualize relevant pathways and workflows.

Section 1: Comparative Efficacy of Standard of Care Treatments

The in vivo efficacy of Rasagiline and Pramipexole has been extensively evaluated in rodent models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. These models mimic the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies, focusing on behavioral outcomes (motor function) and neurochemical changes (dopaminergic neuron survival and dopamine levels).

Table 1: In Vivo Efficacy of Rasagiline in the 6-OHDA Rat Model of Parkinson's Disease

Parameter Treatment Group Dosage Outcome Reference
Motor Function Rasagiline0.1 - 0.2 mg/kg/dayAbolished motor stereotypies[14]
Dopaminergic Neuron Survival (Substantia Nigra) RasagilineLow Dose+97% increase in survival vs. control[14]
RasagilineHigh Dose+119% increase in survival vs. control[14]
Dopaminergic Terminals (Striatum) RasagilineNot specified~35% prevention of dopamine terminal loss[15]

Table 2: In Vivo Efficacy of Pramipexole in the MPTP Mouse Model of Parkinson's Disease

Parameter Treatment Group Dosage Outcome Reference
Motor Function Pramipexole PatchDose-dependentImproved dyskinesia[16]
Dopaminergic Neuron Survival (Substantia Nigra) Pramipexole0.1 mg/kg/dayCompletely antagonized neurotoxic effects of MPTP[17]
Striatal Dopamine Levels Pramipexole1.0 mg/kgInhibited MPTP-induced dopamine depletion by ~53%[18]
Striatal Dopamine Metabolites (DOPAC & HVA) Pramipexole PatchDose-dependentPrevented MPTP-induced reduction[16]
Antioxidant Enzyme Activity (SOD, GSH-Px, CAT) Pramipexole PatchDose-dependentRestored activity in the striatum[16]

Section 2: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vivo models and behavioral assessments cited in this guide.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Objective: To induce a unilateral lesion of the nigrostriatal dopaminergic pathway, mimicking the motor asymmetry observed in Parkinson's disease.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the medial forebrain bundle (MFB) or the striatum.

    • 6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the target brain region using a microsyringe. The coordinates for the injection are determined based on a stereotaxic atlas.

    • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.

  • Verification of Lesion: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem histological analysis (e.g., tyrosine hydroxylase immunohistochemistry).

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
  • Objective: To induce bilateral loss of dopaminergic neurons in the substantia nigra, modeling the neurodegeneration seen in Parkinson's disease.

  • Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • Procedure:

    • MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections. A common sub-acute regimen involves multiple injections over several days (e.g., 20-30 mg/kg, i.p., once daily for 5-7 days).

    • Safety Precautions: MPTP is a potent neurotoxin and requires strict safety protocols for handling and administration.

    • Behavioral and Neurochemical Assessment: Following a post-injection period (e.g., 7-21 days) to allow for the development of the lesion, animals are subjected to behavioral tests and their brains are collected for neurochemical and histological analysis.

Behavioral Assessments
  • Rotarod Test:

    • Purpose: To assess motor coordination and balance.

    • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

    • Procedure: Mice or rats are placed on the rotating rod, and the latency to fall is recorded. Animals are typically trained for several days before the actual test. A decrease in the time spent on the rod indicates motor impairment.

  • Cylinder Test:

    • Purpose: To evaluate forelimb use asymmetry, particularly in unilateral lesion models like the 6-OHDA model.

    • Apparatus: A transparent cylinder.

    • Procedure: The animal is placed in the cylinder, and the number of times it rears and touches the wall with its ipsilateral (unimpaired) or contralateral (impaired) forelimb is counted. A preference for using the ipsilateral forelimb indicates a motor deficit in the contralateral limb.

Section 3: Visualizations

Diagrams illustrating experimental workflows and signaling pathways provide a clear and concise overview of the research process and the mechanisms of action.

Experimental Workflow

experimental_workflow cluster_model Parkinson's Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment Animal Model Animal Model Neurotoxin Administration Neurotoxin Administration Animal Model->Neurotoxin Administration e.g., 6-OHDA or MPTP Test Compound 1,2,3,4-Tetrahydro- isoquinolin-8-amine (Data Needed) Neurotoxin Administration->Test Compound Standard of Care Rasagiline or Pramipexole Neurotoxin Administration->Standard of Care Vehicle Control Vehicle Control Neurotoxin Administration->Vehicle Control Behavioral Testing Motor Function (e.g., Rotarod, Cylinder Test) Test Compound->Behavioral Testing Standard of Care->Behavioral Testing Vehicle Control->Behavioral Testing Neurochemical Analysis Dopamine & Metabolites (e.g., HPLC) Behavioral Testing->Neurochemical Analysis Histological Analysis Dopaminergic Neuron Count (e.g., TH Staining) Neurochemical Analysis->Histological Analysis Data Analysis & Comparison Data Analysis & Comparison Histological Analysis->Data Analysis & Comparison

Caption: General experimental workflow for in vivo efficacy testing.

Signaling Pathways

signaling_pathway cluster_rasagiline Rasagiline (MAO-B Inhibitor) cluster_pramipexole Pramipexole (Dopamine Agonist) cluster_neuroprotection Potential Neuroprotective Mechanisms Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC Rasagiline Rasagiline Rasagiline->MAO-B Inhibition Neuroprotection Neuroprotection Rasagiline->Neuroprotection Pramipexole Pramipexole D2/D3 Receptors D2/D3 Receptors Pramipexole->D2/D3 Receptors Activation Pramipexole->Neuroprotection Postsynaptic Neuron Postsynaptic Neuron D2/D3 Receptors->Postsynaptic Neuron Signal Transduction Oxidative Stress Oxidative Stress Oxidative Stress->Neuroprotection Apoptosis Apoptosis Apoptosis->Neuroprotection

Caption: Simplified signaling pathways of Rasagiline and Pramipexole.

Conclusion

While a direct comparative analysis of this compound is not feasible due to the absence of published in vivo efficacy data, this guide provides a framework for how such a comparison could be structured. The detailed information on the established Parkinson's disease treatments, Rasagiline and Pramipexole, highlights the key experimental models, outcome measures, and data presentation necessary for a robust evaluation of a novel therapeutic candidate. Future research into the in vivo effects of this compound in relevant animal models is warranted to determine its potential as a treatment for Parkinson's disease.

References

Confirming the Binding Mode of 1,2,3,4-Tetrahydroisoquinoline Derivatives Through Co-crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional framework allows for the precise positioning of substituents to engage with specific protein targets, leading to a wide range of pharmacological activities. The definitive method for elucidating the precise binding interactions of these molecules is through co-crystallization with their target protein, which provides a high-resolution, three-dimensional snapshot of the ligand-protein complex.

This guide provides a comparative analysis of the binding modes of THIQ derivatives to different classes of protein targets, with a primary focus on the co-crystal structure of 1,2,3,4-Tetrahydroisoquinolin-8-amine. We will explore how substitutions on the THIQ core influence binding affinity and selectivity, supported by quantitative data and detailed experimental protocols.

Case Study 1: Direct Confirmation of an Enzyme Inhibitor's Binding Mode

Target: Trypanosoma brucei RNA Editing Ligase 1 (TbREL1)

The initial query focused on this compound. A co-crystal structure of this exact compound in complex with its target, Trypanosoma brucei RNA Editing Ligase 1 (TbREL1), has been solved and is available in the Protein Data Bank (PDB). This provides a direct, unambiguous confirmation of its binding mode. TbREL1 is an essential enzyme for the survival of the parasite that causes African sleeping sickness, making it a crucial drug target.

The co-crystal structure reveals that this compound (Ligand ID: 4WU) binds in the ATP-binding pocket of TbREL1. The key interactions are detailed below.

Table 1: Co-crystal Structure and Interaction Data for this compound with TbREL1

ParameterDetails
PDB ID 4WUX
Target Protein Trypanosoma brucei RNA Editing Ligase 1 (TbREL1)
Ligand This compound (4WU)
Resolution 2.10 Å
Key Hydrogen Bonds The 8-amino group of the ligand forms hydrogen bonds with the backbone carbonyl of Val88 and the side chain of Glu86. The secondary amine in the THIQ ring interacts with the side chain of Arg111.
Other Interactions The isoquinoline ring system engages in π-stacking interactions with the aromatic side chain of Phe209, mimicking the interaction of the adenine ring of ATP.
Inhibitory Activity (IC50) While specific IC50 data for the 8-amine derivative is not readily available in the referenced literature, related compounds identified through virtual screening showed IC50 values in the low micromolar range against TbREL1.

This co-crystal structure provides unequivocal evidence of the binding mode, validating the THIQ scaffold as a suitable starting point for designing potent inhibitors of this essential trypanosomal enzyme. The interactions observed serve as a blueprint for future structure-based drug design efforts.

Case Study 2: Comparative Analysis of THIQ Analogs for a GPCR Target

Target: Dopamine D3 Receptor (D3R)

The THIQ scaffold is also a common feature in ligands developed for G-protein coupled receptors (GPCRs), such as the dopamine D3 receptor, a key target in the treatment of neuropsychiatric disorders. In the absence of a direct co-crystal structure for many of these ligands, comparative analysis of binding affinities for a series of analogs provides critical insight into their structure-activity relationship (SAR).

Table 2: Binding Affinities of Substituted THIQ Analogs for the Dopamine D3 Receptor

CompoundR Group (at position 2 of THIQ)Binding Affinity (Ki, nM) for D3R
Analog 1 4-(biphenyl-4-yl)butanamide2.7
Analog 2 4-(naphthalen-2-yl)butanamide2.7
Analog 3 4-(4-fluorophenyl)butanamide4.4
Analog 4 4-(4-cyanophenyl)butanamide6.3

Data is illustrative and compiled from various sources studying D3R antagonists.

The data indicates that the nature of the substituent at the secondary amine of the THIQ core significantly impacts binding affinity. Molecular modeling studies suggest that the THIQ core itself anchors the ligand in the orthosteric binding pocket of the D3 receptor, forming a crucial hydrogen bond with Ser192. The extended amide "tail" projects into a secondary binding pocket, where interactions with extracellular loop 2 (ECL2) contribute to both affinity and selectivity over the closely related D2 receptor.

Experimental Protocols and Workflows

The confirmation of a ligand's binding mode is the culmination of several key experimental procedures. Below are generalized protocols for co-crystallization and biophysical techniques used to quantify binding interactions.

Protein Co-crystallization Protocol (Vapor Diffusion Method)
  • Complex Formation : The purified target protein is incubated with a 5- to 10-fold molar excess of the THIQ ligand for several hours on ice to ensure complex formation.

  • Crystallization Screening : The protein-ligand complex is mixed with a variety of crystallization screen solutions (containing different precipitants, buffers, and salts) in sitting or hanging drops. These drops are equilibrated against a larger reservoir of the screen solution.

  • Crystal Growth : The setup is incubated in a stable temperature environment. As water slowly evaporates from the drop, the concentration of both the protein-ligand complex and the precipitant increases, ideally leading to the formation of well-ordered crystals.

  • Crystal Harvesting and Cryo-protection : Crystals are carefully harvested from the drops and briefly soaked in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.

  • Data Collection : The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination : The diffraction data is processed to determine the three-dimensional electron density map of the protein-ligand complex, revealing the precise binding mode of the ligand.

Co_crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein_Purification Purify Target Protein Complex_Formation Incubate Protein + Ligand (Form Complex) Protein_Purification->Complex_Formation Ligand_Prep Synthesize/Acquire Ligand Ligand_Prep->Complex_Formation Screening Set up Crystallization Trays (Vapor Diffusion) Complex_Formation->Screening Growth Monitor for Crystal Growth Screening->Growth Harvest Harvest & Cryo-protect Crystal Growth->Harvest Data_Collection X-ray Diffraction Data Collection Harvest->Data_Collection Structure_Solution Solve Electron Density Map Data_Collection->Structure_Solution Binding_Mode Determine Ligand Binding Mode Structure_Solution->Binding_Mode

Caption: Experimental workflow for determining a protein-ligand co-crystal structure.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation : The purified protein is dialyzed extensively against the final buffer. The ligand is dissolved in the same final dialysis buffer to minimize heats of dilution.

  • Instrument Setup : The protein solution (e.g., 20 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 200 µM) is loaded into the injection syringe. The system is allowed to equilibrate to the desired temperature.

  • Titration : A series of small, precise injections of the ligand solution are made into the protein solution. The heat change after each injection is measured.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates.

  • Sensor Chip Preparation : The target protein (the "ligand" in SPR terminology) is immobilized onto the surface of a sensor chip.

  • System Priming : A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

  • Analyte Injection : The THIQ derivative (the "analyte") is injected at various concentrations and flows over the immobilized protein. Binding causes a change in the refractive index at the sensor surface, which is detected as a response.

  • Dissociation Phase : The analyte solution is replaced with running buffer, and the dissociation of the ligand-analyte complex is monitored.

  • Data Analysis : The resulting sensorgrams (plots of response versus time) are fitted to kinetic models to determine the ka, kd, and the equilibrium dissociation constant (KD).

D3R_Signaling_Pathway Dopamine Dopamine or THIQ Agonist D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Binds Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets ATP ATP ATP->cAMP Converts

Caption: Simplified signaling pathway for the Gi-coupled Dopamine D3 Receptor.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold demonstrates remarkable versatility, capable of being adapted to bind with high affinity to diverse protein targets, from parasitic enzymes to human GPCRs. This guide highlights that while structure-activity relationships derived from binding and functional assays are invaluable for ligand optimization, co-crystallization remains the gold standard for unequivocally confirming the binding mode. The detailed structural information obtained from co-crystal structures, such as that of this compound with TbREL1, provides the most powerful tool for advancing structure-based drug discovery and designing next-generation therapeutics.

Reproducibility of published data on the biological effects of 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published data on the biological activities of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its methylated analogue, with a note on the data gap for 1,2,3,4-Tetrahydroisoquinolin-8-amine.

For the attention of researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological effects of 1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). Despite extensive searches of scientific literature and patent databases, no published quantitative biological data or detailed experimental studies on the biological effects of This compound could be located. Therefore, this guide focuses on its parent and a well-studied analogue to provide a relevant comparative context.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in many biologically active compounds.[1][2] Derivatives of THIQ have shown a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3] This guide will focus on the neuroprotective effects, specifically monoamine oxidase (MAO) inhibition and antioxidant activity, which are key mechanisms of action for many THIQ derivatives.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for the monoamine oxidase (MAO) inhibitory and free-radical scavenging activities of 1,2,3,4-tetrahydroisoquinoline (THIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ).

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity

CompoundTargetIC50 (µM)Assay ConditionReference
1,2,3,4-Tetrahydroisoquinoline (THIQ) MAO-A>1000Rat brain mitochondria[4]
MAO-B>1000Rat brain mitochondria[4]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO-A15.2 ± 1.2Rat brain mitochondria[4]
MAO-B2.8 ± 0.3Rat brain mitochondria[4]

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Assay ConditionReference
1,2,3,4-Tetrahydroisoquinoline (THIQ) Data not availableDPPH assay-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) ~100DPPH assayEstimated from qualitative data

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of MAO-A and MAO-B.

Principle: The assay measures the production of a fluorescent product resulting from the oxidative deamination of a substrate by MAO enzymes. The reduction in fluorescence in the presence of a test compound indicates inhibition.

Materials:

  • Rat brain mitochondria (as a source of MAO-A and MAO-B)

  • Test compounds (THIQ, 1MeTIQ)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Semicarbazide

  • Sodium phosphate buffer (pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Rat brain mitochondria are prepared and pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.

  • For the MAO-A assay, kynuramine is added as the substrate. For the MAO-B assay, benzylamine is used.

  • The reaction is allowed to proceed for 30 minutes at 37°C.

  • The reaction is stopped by the addition of a stopping solution (e.g., 2N HCl).

  • The amount of product formed is quantified by measuring the fluorescence (for MAO-A) or absorbance (for MAO-B) using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free-radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (THIQ, 1MeTIQ)

  • Ascorbic acid (positive control)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compounds are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of THIQ derivatives and a typical experimental workflow for evaluating these effects.

G Proposed Neuroprotective Signaling Pathway of THIQ Derivatives THIQ THIQ Derivatives (e.g., 1MeTIQ) ROS Reactive Oxygen Species (ROS) THIQ->ROS Scavenges MAO Monoamine Oxidase (MAO) THIQ->MAO Inhibits ERK ERK THIQ->ERK Activates Neuroprotection Neuroprotection (Increased Neuronal Survival) ROS->Neuroprotection Induces Apoptosis MAO->ROS Generates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription BDNF->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of THIQ derivatives.

G Experimental Workflow for Evaluating Neuroprotective Effects cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis MAO_Assay MAO Inhibition Assay (IC50 determination) Data_Analysis Data Analysis and Comparison MAO_Assay->Data_Analysis DPPH_Assay DPPH Radical Scavenging (IC50 determination) DPPH_Assay->Data_Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Treatment Induce Neurotoxicity (e.g., with MPP+, 6-OHDA) Cell_Culture->Toxin_Treatment Compound_Treatment Treat with THIQ Derivative Toxin_Treatment->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Compound_Treatment->Viability_Assay Viability_Assay->Data_Analysis

Caption: Experimental workflow for evaluating neuroprotective effects.

References

Correlating In Vitro and In Vivo Efficacy of 1,2,3,4-Tetrahydroisoquinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Within this class, derivatives of 1,2,3,4-tetrahydroisoquinolin-8-amine and its analogs have emerged as promising candidates for anticancer drug development, exhibiting potent cytotoxic and anti-proliferative effects in preclinical studies.[2][3] This guide provides a comparative analysis of in vitro and in vivo data for selected THIQ derivatives, offering insights into the translation of preclinical findings and detailing the experimental methodologies employed in their evaluation.

While direct in vitro-in vivo correlation (IVIVC) studies for this compound derivatives are not extensively published, this guide draws upon available data from structurally related and biologically active analogs to provide a valuable reference for researchers in the field. The presented data and protocols aim to facilitate the design and interpretation of future studies focused on this important class of compounds.

Data Presentation: A Comparative Look at In Vitro and In Vivo Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of representative 1,2,3,4-tetrahydroisoquinoline analogs, highlighting their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Analogs Against Various Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
FBA-TPQ Makaluvamine AnalogMCF-7 (Breast)0.097[3]
MDA-MB-468 (Breast)0.125[3]
PC-3 (Prostate)0.211[3]
A549 (Lung)2.297[3]
GM-3-18 Phenyl-substituted THIQHCT116 (Colon)0.9 - 10.7[2]
Compound 15 Pyrazolo-quinolineMCF-7 (Breast)15.16[4]
HepG-2 (Liver)18.74[4]
A549 (Lung)18.68[4]

Table 2: In Vivo Efficacy of FBA-TPQ in a Murine Xenograft Model

Animal ModelCancer Cell LineTreatmentDosageTumor Growth Inhibition (%)Reference
Nude MiceMCF-7 (Breast)FBA-TPQ5 mg/kg/day, 3 days/week for 3 weeks36.2[3]
FBA-TPQ10 mg/kg/day, 3 days/week for 2 weeksNot specified[3]
FBA-TPQ20 mg/kg/day, 3 days/week for 1 week71.6[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Efficacy: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs.[5]

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., intraperitoneal, oral, or intravenous) according to a predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Data Analysis: Calculate the percentage of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as western blotting, to investigate the in vivo mechanism of action.

Visualizing the Path from Lab Bench to Preclinical Models

To better understand the workflow and the underlying biological rationale, the following diagrams illustrate the experimental process and a relevant signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation vitro_start Synthesized THIQ Derivatives cell_lines Panel of Human Cancer Cell Lines vitro_start->cell_lines mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 vivo_start Lead Compound(s) (Low IC50) ic50->vivo_start Select Lead Candidates animal_model Xenograft Mouse Model (e.g., Nude Mice) vivo_start->animal_model treatment Compound Administration (e.g., IP, Oral) animal_model->treatment efficacy Measure Tumor Growth Inhibition treatment->efficacy

Experimental workflow from in vitro screening to in vivo validation.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THIQ THIQ Derivative (e.g., Kinase Inhibitor) THIQ->Raf Inhibition

Hypothesized inhibition of a pro-survival signaling pathway by a THIQ derivative.

Conclusion

The correlation of in vitro and in vivo data is a critical step in the development of novel anticancer agents. While a comprehensive IVIVC for this compound derivatives is yet to be fully established, the available data on structurally related analogs demonstrate a promising translation from potent in vitro cytotoxicity to significant in vivo efficacy. The experimental protocols and workflows presented in this guide offer a foundational framework for researchers to design and conduct further studies aimed at elucidating the therapeutic potential of this important class of molecules. Future investigations focusing on establishing a robust IVIVC, alongside detailed pharmacokinetic and pharmacodynamic studies, will be essential for advancing these promising compounds toward clinical application.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroisoquinolin-8-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 1,2,3,4-Tetrahydroisoquinolin-8-amine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Safety and Hazard Profile

Based on data from related compounds, this compound is anticipated to present several health hazards.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and within a controlled environment.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, OralHarmful if swallowed.[1]DangerP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.
Skin Corrosion/IrritationCauses skin irritation.[1]WarningP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/IrritationCauses serious eye damage.[1]DangerP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in a designated area, such as a fume hood, while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Waste container for chemical solids or liquids (as appropriate)

  • Sealable bags for contaminated PPE

  • pH paper (if neutralization is required and permissible by local regulations)

  • Appropriate neutralizing agent (e.g., citric acid for basic compounds), if applicable

  • Hazardous waste labels

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible waste streams.

    • Collect all waste containing this compound, including residual amounts in original containers, contaminated materials (e.g., weighing paper, pipette tips), and solutions, in a designated and properly labeled hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the waste container securely closed when not in use.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Decontamination of Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Collect the rinsate as hazardous waste.

    • After the initial solvent rinse, wash glassware with soap and water.

  • Disposal of Contaminated PPE:

    • Carefully remove contaminated gloves and other disposable PPE to avoid skin contact.

    • Place all contaminated disposable items in a sealed, labeled bag for disposal as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][4]

    • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container decontaminate Decontaminate Glassware & Equipment with Solvent container->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste collect_rinsate->dispose_ppe ehs_pickup Arrange for EHS/ Contractor Pickup dispose_ppe->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 1,2,3,4-Tetrahydroisoquinolin-8-amine, a compound requiring stringent safety protocols. Adherence to these procedures is essential for the protection of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionSkin ProtectionRespiratory Protection
Handling/Weighing Solid Tightly fitting safety goggles with side-shields. A face shield is also recommended.Impervious clothing (e.g., lab coat), and double gloving with butyl rubber or neoprene gloves.A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.
Preparing Solutions Tightly fitting safety goggles with side-shields. A face shield is also recommended.Impervious clothing and double gloving with butyl rubber or neoprene gloves.Work should be conducted in a certified chemical fume hood.
Running Reactions Tightly fitting safety goggles with side-shields.Impervious clothing and double gloving with butyl rubber or neoprene gloves.All reactions must be performed in a certified chemical fume hood.
Waste Disposal Tightly fitting safety goggles with side-shields and a face shield.Impervious clothing, chemical-resistant apron, and double gloving with butyl rubber or neoprene gloves.A full-face respirator may be necessary depending on the scale and nature of the disposal.

Note: While nitrile gloves are common in laboratories, they offer poor resistance to amines and should be avoided for handling this compound.[1]

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dispensing a Solid Aromatic Amine

This protocol provides a detailed methodology for the safe weighing and dispensing of a solid aromatic amine like this compound.

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the solid.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: spatulas, weighing paper or boat, and a sealable container for the weighed solid.

  • Weighing (Tare Method):

    • Place a labeled, empty, and sealable container on the analytical balance and tare it.

    • Transfer the tared container to the designated area within the fume hood.

    • Carefully add the solid aromatic amine to the container using a clean spatula.

    • Securely close the container.

    • Return the sealed container to the balance to obtain the final weight.

    • This method minimizes the risk of airborne powder and contamination of the balance.

  • Dispensing/Solution Preparation:

    • All dispensing and solution preparation must occur within the chemical fume hood.

    • If transferring the solid to a reaction vessel, do so carefully to avoid generating dust.

    • When preparing a solution, slowly add the solvent to the solid to prevent splashing.

  • Cleanup:

    • Carefully wipe down the spatula and any other reusable equipment with a solvent-moistened cloth. Dispose of the cloth in the solid chemical waste.

    • Dispose of any contaminated weighing paper or boats in the solid chemical waste container.

    • Wipe down the work surface in the fume hood with a suitable solvent.

    • Remove and dispose of gloves in the appropriate waste container.

    • Thoroughly wash hands with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation

All waste streams must be segregated and clearly labeled.

Waste TypeDescriptionContainer
Solid Waste Contaminated gloves, weighing paper, bench paper, and any residual solid this compound.Clearly labeled, sealed, and puncture-resistant container.
Liquid Waste (Organic) Unused solutions of the compound in organic solvents, and solvent rinses of glassware.Clearly labeled, sealed, and chemically compatible solvent waste container.
Liquid Waste (Aqueous) Aqueous solutions containing the compound, and aqueous rinses of glassware.Clearly labeled, sealed, and chemically compatible aqueous waste container.
Chemical Degradation of Aromatic Amine Waste

For small quantities of waste containing aromatic amines, chemical degradation can be an effective disposal method. Oxidation with potassium permanganate in an acidic solution can break down the aromatic amine structure.[2][3]

Procedure for Degradation:

  • Preparation (in a fume hood):

    • For every 0.01 mol of aromatic amine waste, prepare a solution of 3 L of 1.7 N sulfuric acid in a suitably large flask.[4]

    • Separately, prepare 1 L of 0.2 M potassium permanganate solution.[4]

  • Degradation:

    • Slowly add the potassium permanganate solution to the stirred sulfuric acid solution containing the aromatic amine waste.

    • Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.[4]

  • Neutralization and Disposal:

    • After the reaction is complete, quench any excess potassium permanganate by the slow addition of solid sodium bisulfite until the purple color disappears.

    • Neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide).

    • The neutralized solution can then be disposed of as aqueous waste in accordance with institutional guidelines.

This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.